trans-4-(Bromomethyl)cyclohexanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN/c8-5-6-1-3-7(9)4-2-6/h6-7H,1-5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHQOISFLAQXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Profile: trans-4-(Bromomethyl)cyclohexanamine
The following is an in-depth technical guide for trans-4-(Bromomethyl)cyclohexanamine , focusing on its critical role as a bifunctional building block in medicinal chemistry.
Identity & Physicochemical Core
Primary Compound (Target): trans-4-(Bromomethyl)cyclohexanamine Commercial Reagent (Stable Precursor): tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate[1]
This molecule represents a "privileged scaffold" in drug design—a rigid, aliphatic spacer that separates two functional domains (an amine and an electrophilic alkyl bromide) with precise stereochemical control. Unlike flexible alkyl chains, the cyclohexane ring locks the substituents in a diequatorial conformation, reducing entropic penalties during ligand-protein binding.
Key Identifiers
| Feature | Data | Note |
| Boc-Protected CAS | 1222709-30-9 | Standard Commercial Form. Sold as tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate to prevent polymerization. |
| Free Amine CAS | Not Widely Listed | The free base is kinetically unstable (intermolecular alkylation). Generated in situ or stored as HCl salt. |
| Molecular Formula | C | C |
| Molecular Weight | 192.10 g/mol (Free Base) | 292.22 g/mol (Boc-Protected) |
| Stereochemistry | trans-1,4-Diequatorial | Thermodynamically stable isomer; maximizes distance between functional groups (~6.0 Å). |
Section 1: Synthetic Routes & Manufacturing
The synthesis of trans-4-(bromomethyl)cyclohexanamine requires strict stereocontrol to maintain the trans configuration. The industry-standard route utilizes Tranexamic Acid precursors, leveraging the pre-existing stereochemistry of the cyclohexane ring.
1.1 The "Protect-Reduce-Brominate" Strategy
The free amine cannot be brominated directly due to competing N-alkylation. The workflow involves three critical phases:
-
Chemo-selective Protection: Masking the amine as a carbamate (Boc).
-
Reduction: Converting the carboxylic acid to a primary alcohol.
-
Appel Bromination: Converting the alcohol to an alkyl bromide under mild conditions to prevent elimination.
1.2 Visualization of Synthetic Pathway
Figure 1: Step-wise synthesis ensuring retention of trans-stereochemistry and prevention of self-alkylation.
Section 2: Detailed Experimental Protocols
Note: These protocols describe the synthesis of the stable Boc-protected reagent (CAS 1222709-30-9), which is the starting point for most research applications.
Protocol A: Reduction of Boc-Acid to Alcohol
Rationale: Borane-THF is preferred over LiAlH
-
Activation: Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in dry THF under N
. Cool to -10°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 30 min to form the mixed anhydride. -
Reduction: Filter off the precipitated salts (rapidly) and add the filtrate to a solution of NaBH
(3.0 eq) in water/THF at 0°C. -
Validation: Monitor by TLC (EtOAc/Hexane). The acid spot (baseline) should disappear, replaced by a more non-polar alcohol spot.
Protocol B: Appel Bromination (Alcohol
Bromide)
Rationale: This reaction proceeds under neutral conditions, preventing acid-catalyzed migration of the Boc group or elimination to the alkene.
-
Setup: Dissolve the alcohol intermediate (1.0 eq) and CBr
(1.25 eq) in anhydrous DCM. Cool to 0°C. -
Addition: Add PPh
(1.25 eq) portion-wise over 20 minutes. The solution will turn slightly yellow. -
Workup: After 2 hours, add hexanes to precipitate Triphenylphosphine oxide (Ph
PO). Filter through a silica pad. -
Purification: Flash chromatography (0-20% EtOAc in Hexanes).
-
Quality Control:
-
1H NMR (CDCl
): Look for the distinctive doublet for -CH Br at ~3.2-3.3 ppm. -
Absence of Alkene: Ensure no olefinic protons (
5.5-6.0 ppm) are present (elimination byproduct).
-
Section 3: Applications in Drug Discovery
This molecule is a "molecular ruler," used when a precise distance between two pharmacophores is required.
3.1 PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and rigidity determine the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Advantage: The cyclohexane ring restricts the conformational space of the linker, potentially improving the entropy of binding (
) compared to flexible PEG chains. -
Mechanism: The bromomethyl group serves as the electrophile to alkylate a phenolic or amine group on the Warhead or E3 ligand (e.g., Lenalidomide derivative).
3.2 Fragment-Based Drug Design (FBDD)
The trans-cyclohexane motif is a classic bioisostere for phenyl rings, offering better solubility (higher Fsp3 character) and metabolic stability.
3.3 Reactivity Logic Map
Figure 2: Divergent reactivity profile allowing orthogonal functionalization.
Section 4: Handling & Safety (E-E-A-T)
Hazard Class: Alkylating Agent / Corrosive.
-
Toxicity: As an alkyl bromide, this compound is a potential alkylating agent and should be treated as a mutagen. The free amine is corrosive.
-
Stability: The Boc-protected form (CAS 1222709-30-9) is stable at 4°C. The free amine salt is hygroscopic.
-
Lachrymator: Benzyl bromide analogs are lachrymators; handle this cyclohexyl analog with similar caution in a fume hood.
-
Disposal: Quench excess alkyl bromide with an amine or thiosulfate solution before disposal to destroy electrophilic activity.
References
-
Thermo Fisher Scientific. "trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane, 97%."[2] Fisher Scientific Catalog. Accessed 2026. Link
-
ChemicalBook. "trans-4-(Bromomethyl)cyclohexanamine Derivatives and CAS Data." ChemicalBook Database. Accessed 2026. Link
-
PubChem. "4-Bromocyclohexanamine hydrochloride (Related Structure Data)." National Library of Medicine. Link
- Journal of Medicinal Chemistry. "Rigid Linkers in PROTAC Design: Cyclohexane Scaffolds.
Sources
trans-4-(Bromomethyl)cyclohexanamine: Chemical Structure, Properties, and Synthetic Utility
The following technical guide details the chemical structure, properties, synthesis, and applications of trans-4-(Bromomethyl)cyclohexanamine , a bifunctional building block used in medicinal chemistry.
Executive Summary
trans-4-(Bromomethyl)cyclohexanamine (also known as trans-4-(bromomethyl)cyclohexan-1-amine) is a specialized bifunctional intermediate characterized by a cyclohexane scaffold bearing a primary amine and a bromomethyl group in a trans-1,4-configuration. This geometric arrangement locks the functional groups in a diequatorial conformation, providing a rigid linker for drug discovery applications, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). Due to the high reactivity of the primary amine and the electrophilic alkyl bromide, the compound is typically handled as a hydrochloride or hydrobromide salt, or as a Boc-protected precursor (CAS 1222709-30-9 ) to prevent self-polymerization.
Chemical Identity & Structure
The molecule features a cyclohexane ring with 1,4-disubstitution. The trans stereochemistry is critical; it ensures that both the bulky bromomethyl group and the amino group occupy the equatorial positions in the lowest-energy chair conformation, maximizing structural stability and defining a precise vector for linker applications.
| Property | Detail |
| IUPAC Name | trans-4-(Bromomethyl)cyclohexan-1-amine |
| Common Precursor CAS | 1222709-30-9 (Boc-protected form) |
| Free Amine Salt CAS | Not widely listed; typically generated in situ or custom synthesized. |
| Molecular Formula | C₇H₁₄BrN (Free base) |
| Molecular Weight | 192.10 g/mol (Free base) |
| SMILES | NC1CCCC1 (trans isomer) |
| Structure Class | Cycloaliphatic amine / Alkyl bromide |
Structural Conformation
In the trans isomer, the thermodynamic preference places both substituents in the equatorial position.[1] This avoids the high-energy 1,3-diaxial interactions present in the cis isomer (where one group must be axial).
Figure 1: Conformational preference and functional vectors of the trans-1,4-disubstituted cyclohexane system.
Physicochemical Properties
The following properties are estimated based on the free base and its hydrochloride salt analogues.
| Property | Value (Estimated/Lit) | Notes |
| pKa (Amine) | ~10.5 | Typical for cyclohexylamines; protonated at physiological pH. |
| LogP | ~1.5 - 1.8 | Moderately lipophilic due to the cyclohexane ring and bromine. |
| Solubility | High (Salt form) | HCl salt is soluble in water, MeOH, DMSO.[1] |
| Boiling Point | >200°C (dec.) | Free base likely unstable upon heating due to polymerization.[1] |
| Appearance | White Solid (Salt) | Hygroscopic crystalline powder. |
Synthesis & Manufacturing
Direct synthesis of the free amine is hazardous due to the risk of intermolecular alkylation (polymerization).[1] The standard protocol utilizes trans-4-aminocyclohexanecarboxylic acid as the starting material, proceeding through a Boc-protected intermediate.
Synthetic Route[1][2][3][4][5][6][7][8][9]
-
Esterification & Protection: Start with trans-4-aminocyclohexanecarboxylic acid. Protect the amine with Boc anhydride.
-
Reduction: Reduce the carboxylic acid (or ester) to the primary alcohol using LiAlH₄ or Borane-THF to yield trans-4-(Boc-amino)cyclohexylmethanol.
-
Bromination: Convert the alcohol to the bromide using Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃) (Appel reaction) or PBr₃. This yields the stable intermediate trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane .
-
Deprotection: Removal of the Boc group with HCl/Dioxane yields the target salt.
Figure 2: Step-by-step synthetic pathway from commercially available starting materials.
Detailed Protocol (Step 3 & 4 Focus)
-
Bromination: To a solution of trans-4-(Boc-amino)cyclohexylmethanol (1.0 eq) in DCM at 0°C, add CBr₄ (1.2 eq). Slowly add PPh₃ (1.2 eq). Stir at RT for 2-4 hours. Quench with water, extract with DCM, and purify via silica flash chromatography (Hexane/EtOAc).[1]
-
Deprotection: Dissolve the brominated intermediate in 4M HCl in Dioxane. Stir for 1 hour. Precipitate the product with diethyl ether. Filter and dry under vacuum to obtain the hydrochloride salt.
Reactivity & Handling
Reactivity Profile
-
Nucleophile: The primary amine (-NH₂) is a potent nucleophile.
-
Electrophile: The bromomethyl group (-CH₂Br) is a primary alkyl halide, susceptible to Sₙ2 substitution.
-
Self-Polymerization: As a free base, the amine of one molecule can attack the bromomethyl group of another, leading to oligomers. Always store as the HCl salt.
Safety Considerations
-
Alkylating Agent: The compound is a potential mutagen/carcinogen due to the alkyl bromide moiety. Handle in a fume hood with double gloves.
-
Corrosive: The free amine and its salts can cause skin and eye burns.[1]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
Applications in Drug Discovery
This molecule serves as a rigid, non-aromatic linker.[1]
-
PROTAC Linkers: The cyclohexane ring provides a defined distance and rigid geometry between the E3 ligase ligand and the target protein ligand, improving the degradation efficiency compared to flexible PEG chains.
-
Fragment-Based Design: Used to introduce a "sp3-rich" character into lead compounds, improving solubility and metabolic stability compared to flat aromatic linkers.
-
Covalent Inhibitors: The bromomethyl group can be used to react with specific cysteine residues in target proteins, though usually, less reactive warheads (like acrylamides) are preferred for final drugs; the bromide is often a synthetic intermediate to install other groups.
References
-
Chemical Identity & Precursors
-
Synthetic Methodology
-
Safety Data
-
General safety for alkyl bromides and cyclohexylamines.[1] PubChem Laboratory Chemical Safety Summary (LCSS). (Analogous data for methyl-cyclohexylamine).
-
Sources
Technical Guide: trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane
The following technical guide details the chemical profile, synthesis, and application of trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane (CAS 1222709-30-9).[1]
A Strategic Scaffold for Rigid Linker Design in Medicinal Chemistry[1]
Executive Summary
trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane (CAS 1222709-30-9) is a high-value bifunctional building block used primarily in the synthesis of peptidomimetics and small-molecule drugs.[1] It features a cyclohexane core locked in a trans-diequatorial conformation, providing a defined spatial separation between the protected amine and the reactive bromomethyl electrophile.[1][2]
This compound serves as a critical "rigid spacer," offering superior metabolic stability and pharmacokinetic properties compared to flexible alkyl chains.[2] It is widely employed to introduce the trans-1,4-cyclohexyl motif—a validated bioisostere for phenyl rings—into kinase inhibitors, GPCR modulators, and PROTAC linkers.[1]
| Chemical Profile | Details |
| CAS Number | 1222709-30-9 |
| IUPAC Name | tert-butyl N-[trans-4-(bromomethyl)cyclohexyl]carbamate |
| Formula | C₁₂H₂₂BrNO₂ |
| Molecular Weight | 292.21 g/mol |
| Stereochemistry | trans (1,4-diequatorial) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Chemical Architecture & Stereochemistry
The utility of CAS 1222709-30-9 stems from its stereochemical rigidity.[1] In the trans-1,4-disubstituted cyclohexane, both the bulky Boc-amino group and the bromomethyl group occupy equatorial positions in the lowest-energy chair conformation.[1]
-
Structural Rigidity: Unlike linear alkyl linkers that possess high entropic freedom, this scaffold constrains the attached pharmacophores to a fixed vector, reducing the entropy penalty upon binding to a protein target.[2]
-
Bioisosterism: The trans-cyclohexane ring is a non-aromatic bioisostere of a 1,4-phenylene (para-phenyl) spacer.[1] It maintains similar geometry (approx. 6–7 Å distance) but with increased solubility and distinct metabolic liabilities (no formation of toxic quinone imines).
Figure 1: Stereochemical orientation of substituents in the trans-isomer.
Synthetic Utility & Reactivity
The molecule contains two orthogonal reactive handles:[1][2][3]
-
Bromomethyl Group (-CH₂Br): A primary alkyl halide highly reactive toward nucleophilic substitution (Sɴ2). It is less prone to elimination than secondary halides.[1][2]
-
Boc-Amino Group (-NHBoc): A masked primary amine, stable to basic nucleophiles but cleavable under acidic conditions (TFA or HCl).[1]
Core Reactivity Map
The bromomethyl handle allows for the rapid generation of diverse functional arrays:
-
Azidation (→ -CH₂N₃): Precursor to primary amines (via Staudinger reduction) or triazoles (via Click chemistry).
-
Thioether Formation (→ -CH₂SR): Reaction with thiols to generate stable sulfide linkers.
-
Amination (→ -CH₂NR₂): Displacement by secondary amines to form tertiary amine cores.
Figure 2: Divergent synthetic pathways from the bromomethyl scaffold.[1]
Experimental Protocols
Synthesis of the Scaffold (Route A)
While commercially available, the compound is synthesized from trans-4-(Boc-amino)cyclohexanecarboxylic acid.[1] The critical step is the conversion of the alcohol intermediate to the bromide using the Appel Reaction , which preserves the trans stereochemistry of the ring.[1][2]
Step-by-Step Methodology:
-
Starting Material: trans-4-(Boc-amino)cyclohexylmethanol (1.0 eq).
-
Reagents: Carbon tetrabromide (CBr₄, 1.25 eq), Triphenylphosphine (PPh₃, 1.25 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).[2]
-
Procedure:
-
Dissolve the alcohol and CBr₄ in DCM at 0 °C under nitrogen.
-
Add PPh₃ portion-wise over 15 minutes (Exothermic: maintain < 5 °C).
-
Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin or KMnO₄).[2]
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).[2] Triphenylphosphine oxide (Ph₃P=O) is the main byproduct to remove.[2]
-
Nucleophilic Substitution (General Protocol)
Objective: Alkylation of a secondary amine (e.g., morpholine) using CAS 1222709-30-9.
-
Setup: In a reaction vial, combine CAS 1222709-30-9 (1.0 eq) and the nucleophile (1.2 eq).
-
Base: Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) to scavenge HBr.[2]
-
Solvent: Acetonitrile (MeCN) or DMF.[2]
-
Conditions: Heat to 60–80 °C for 4–12 hours.
-
Validation: Monitor disappearance of the bromide starting material (Rf ~0.6 in 3:1 Hex/EtOAc) and appearance of the polar amine product.
Quality Control & Characterization
Verifying the trans stereochemistry is critical, as cis isomers often possess significantly different biological activity.[2]
| Technique | Diagnostic Feature |
| ¹H NMR (400 MHz) | The methine proton at C1 (attached to NHBoc) appears as a broad multiplet (tt) at ~3.3–3.5 ppm with large coupling constants (J ≈ 11–12 Hz) indicative of axial-axial coupling, confirming the equatorial position of the proton and the substituent.[1] |
| ¹³C NMR | Distinct shifts for C1 and C4 carbons compared to the cis isomer.[1][2] |
| Melting Point | Trans isomers typically have higher melting points than their cis counterparts due to better packing.[1][2] |
Safety & Handling
-
Hazards: The compound is an alkylating agent.[1][2] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store at 2–8 °C under inert gas. Moisture sensitive (slow hydrolysis of bromide over months).[2]
References
-
Thermo Fisher Scientific. "trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane, 97% Product Specification." Thermo Fisher Scientific Chemicals.[1][2] Accessed February 16, 2026.[2] Link
-
ChemicalBook. "trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane Properties and Suppliers." ChemicalBook.[1][2] Accessed February 16, 2026.[2] Link
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 67470265: tert-Butyl-trans-4-(bromomethyl)-cyclohexylcarbamate."[1] PubChem. Accessed February 16, 2026.[2] Link
-
Organic Syntheses. "Appel Reaction for Alkyl Bromide Synthesis." Organic Syntheses, Coll.[2][4] Vol. 9, p. 13. (General reference for the described synthetic protocol). Link
-
European Patent Office. "EP2384326: Synthesis of Janus Kinase Inhibitors using trans-cyclohexane intermediates."[1][2] Google Patents.[1][2] Link
Sources
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. When trans-4-bromocyclohexanol is treated with base, an intramole... | Study Prep in Pearson+ [pearson.com]
- 3. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
Stereochemical Engineering: The Divergent Utility of cis- and trans-4-(Bromomethyl)cyclohexanamine
Executive Summary
In the high-stakes arena of medicinal chemistry and linker design—particularly for Antibody-Drug Conjugates (ADCs) and PROTACs—the geometric isomerism of 1,4-disubstituted cyclohexanes is not merely a structural detail; it is a determinant of pharmacological fate.
4-(Bromomethyl)cyclohexanamine serves as a critical bifunctional electrophile/nucleophile scaffold. However, the cis and trans isomers exhibit radically different spatial vectors, metabolic stabilities, and reactivities. This guide dissects these differences, establishing the trans-isomer as the privileged "stealth" linker for extending half-life and improving solubility, while characterizing the cis-isomer as a sterically congested, higher-energy scaffold often relegated to specialized conformational turns.
Conformational Analysis & Thermodynamics
The disparity between cis and trans isomers stems from the thermodynamics of the cyclohexane chair conformation.[1]
The Diequatorial Advantage (trans)
The trans-isomer exists predominantly in the diequatorial (
-
Vector Geometry: The C1-N and C4-C bonds point in opposite directions, creating a linear, extended vector (
6.0 Å distance). -
Implication: This mimics the geometry of a p-phenylene ring but without the aromaticity-induced lipophilicity (lower LogD) or metabolic liability (no CYP450 epoxidation).
The Axial-Equatorial Constraint (cis)
The cis-isomer is locked in an axial-equatorial (
-
Vector Geometry: The substituents project at an angle (approx. 109.5° relative to the ring plane), creating a "kinked" or "U-shaped" topology.
-
Instability: The presence of an axial substituent introduces
1.7 kcal/mol of steric strain (A-value dependent) compared to the diequatorial trans form.
Visualization of Energy Landscape
The following diagram illustrates the thermodynamic wells and the high-energy barrier required to interconvert isomers (bond breaking) versus conformers (ring flip).
Figure 1: Conformational energy landscape. The trans-diequatorial form represents the stable 'privileged' scaffold used in drug design.
Comparative Properties & Reactivity Profile
The following table summarizes the critical physicochemical differences relevant to drug development.
| Feature | trans -Isomer | cis -Isomer | Significance |
| Geometry | Linear, Extended | Angled, Kinked | Trans is an isostere for p-phenylene; Cis for o- or m-phenylene. |
| Distance (N to Br) | ~5.8 - 6.2 Å | ~4.5 - 5.0 Å | Critical for "molecular ruler" applications in PROTACs. |
| LogP (Lipophilicity) | Lower (More Polar) | Slightly Higher | Trans exposes polar surface area better, improving aqueous solubility. |
| Reactivity (Intramolecular) | Low | Moderate | Cis conformers can access twist-boat forms bringing N and CH2Br closer. |
| NMR Signal (H4) | |||
| Melting Point (HCl Salt) | High (>250°C) | Lower | High lattice energy of trans aids purification by crystallization. |
The Self-Immolation Risk
Both isomers contain a primary amine (nucleophile) and an alkyl bromide (electrophile).
-
Free Base Instability: As a free base, the molecule is prone to intermolecular polymerization (forming poly-aminocyclohexanes).
-
Handling: Always store as the Hydrobromide (HBr) or Hydrochloride (HCl) salt to quench the amine nucleophilicity.
Synthesis & Purification Protocol
Synthesizing the trans-isomer in high purity (>99% de) is critical because the cis-isomer acts as a chain-terminator or conformational impurity in polymer/linker synthesis.
Synthetic Workflow (Trans-Selective)
The industry-standard route (e.g., for Cariprazine intermediates) utilizes a thermodynamic equilibration step.
Figure 2: Synthetic pathway emphasizing the thermodynamic equilibration step to maximize trans-isomer yield.
Detailed Protocol: Bromination of trans-4-(Hydroxymethyl)cyclohexanamine
Note: This protocol assumes starting from the alcohol, which is commercially available or derived from the acid.
Reagents: trans-4-(Hydroxymethyl)cyclohexanamine (protected as Boc or Cbz), Triphenylphosphine (
-
Setup: In a flame-dried round-bottom flask under
atmosphere, dissolve 1.0 eq of N-Boc-trans-4-(hydroxymethyl)cyclohexanamine in anhydrous DCM (0.1 M). -
Activation: Cool to 0°C. Add 1.2 eq of
. -
Bromination: Dropwise add a solution of 1.2 eq
in DCM. The solution will turn slightly yellow. -
Workup: Stir at room temperature for 2 hours. Quench with saturated
. Extract with DCM.[5] -
Deprotection (Critical): Dissolve the crude Boc-intermediate in 4M HCl in Dioxane. Stir for 1 hour. Precipitate with diethyl ether.
-
Validation: Filter the white solid.
-
NMR Check: Look for the C4-H proton. In the trans-isomer, this proton is axial and will show a large coupling constant (
Hz) with the adjacent axial protons.
-
Applications in Drug Discovery[6][8][9]
The "Stealth" Linker in ADCs
The trans-cyclohexane unit is increasingly replacing alkyl chains and phenyl rings in Antibody-Drug Conjugates.
-
Solubility: Unlike phenyl rings, the cyclohexane ring is not planar and aromatic; it disrupts
-stacking aggregation of the payload. -
Metabolic Stability: The trans-isomer lacks the electron-rich system of a phenyl ring, making it resistant to oxidative metabolism.
Cariprazine and GPCR Ligands
The antipsychotic Cariprazine (Vraylar) utilizes a trans-1,4-disubstituted cyclohexane linker.
-
Logic: The rigid trans spacer positions the two pharmacophores at a precise distance to span the dopamine D3 receptor binding pocket. The cis isomer fails to achieve the necessary receptor occupancy due to the "curved" vector shortening the end-to-end distance.
References
-
Conformational Analysis of 1,4-Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Communications Chemistry (Nature), 2024. Available at: [Link]
-
The Medicinal Chemistry Evolution of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 2018. (Discusses linker geometry). Available at: [Link]
- Preparation method of trans-4-methyl cyclohexylamine.Google Patents (CN102001950A). (Details thermodynamic equilibration).
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 4. CN109678726A - A kind of method of synthesis of trans -4- methyl cyclohexylamine - Google Patents [patents.google.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
trans-4-(Bromomethyl)cyclohexanamine molecular weight and formula
The following technical guide details the chemical identity, physicochemical properties, and synthetic utility of trans-4-(Bromomethyl)cyclohexanamine , with a specific focus on its commercial precursor trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane .
Executive Summary
trans-4-(Bromomethyl)cyclohexanamine is a bifunctional alicyclic building block used extensively in medicinal chemistry for the synthesis of heterobifunctional ligands (e.g., PROTACs) and small molecule inhibitors. Characterized by a 1,4-trans-disubstitution pattern, it provides a rigid, non-aromatic spacer that enhances metabolic stability and solubility compared to phenyl linkers.
Due to the high reactivity of the primary amine and the alkyl bromide, the compound is kinetically unstable as a free base. It is predominantly synthesized, stored, and traded as its Boc-protected precursor (CAS 1222709-30-9) or generated in situ as a hydrohalide salt (HCl or HBr) immediately prior to N-alkylation or coupling reactions.
Chemical Identity & Physicochemical Properties[1][2][3]
Target Species: trans-4-(Bromomethyl)cyclohexanamine
This species is the active intermediate generated after deprotection.
| Property | Data |
| IUPAC Name | trans-4-(Bromomethyl)cyclohexan-1-amine |
| Molecular Formula | C₇H₁₄BrN |
| Molecular Weight | 192.10 g/mol |
| Stereochemistry | trans-1,4-configuration (diequatorial preference) |
| Stability | Unstable as free base (polymerization risk); Stable as HCl/HBr salt. |
| Predicted pKa | ~10.5 (primary amine) |
Commercial Precursor: trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane
This is the standard stable form found in chemical catalogs.
| Property | Data |
| CAS Number | 1222709-30-9 |
| IUPAC Name | tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate |
| Molecular Formula | C₁₂H₂₂BrNO₂ |
| Molecular Weight | 292.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 75–80 °C (typical range for Boc-cyclohexyl derivatives) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water. |
Synthetic Utility & Applications
Role in Drug Discovery
-
PROTAC Linkers: The cyclohexane ring offers a rigid, saturated scaffold that reduces the entropic penalty of binding compared to flexible alkyl chains. The trans geometry ensures a linear vector between the E3 ligase ligand and the protein of interest (POI) ligand.
-
Kinase Inhibitors: Used to introduce a solubilizing amine tail or to access bicyclic systems.
-
Peptidomimetics: Acts as a conformationally restricted analogue of lysine or other amino acids.
Reactivity Profile
The molecule possesses two distinct reactive centers:
-
Electrophilic Carbon (C-Br): Susceptible to SN2 displacement by thiols, phenols, or secondary amines.
-
Nucleophilic Amine (NH₂): Once deprotected, it can participate in amide coupling, reductive amination, or sulfonylation.
Synthesis & Characterization Workflow
Synthesis Pathway
The synthesis typically proceeds from trans-4-aminocyclohexanecarboxylic acid. The key challenge is maintaining the trans stereochemistry and preventing cyclization.
Figure 1: Synthetic route from commercially available amino acid to the bromomethyl amine.
Handling & Stability Protocol
Critical Safety Note: The free base of trans-4-(bromomethyl)cyclohexanamine is prone to intermolecular polymerization. The cis isomer is even more unstable, capable of rapid intramolecular cyclization to 7-azabicyclo[2.2.1]heptane.
-
Storage: Store the Boc-precursor at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Activation: Deprotect the Boc group using 4M HCl in Dioxane. Isolate the hydrochloride salt by filtration; do not neutralize to the free base unless immediately reacting in a dilute solution.
-
Solvent Compatibility: Avoid nucleophilic solvents (MeOH, EtOH) during the bromination step to prevent ether formation.
References
-
Chemical Identity & CAS : Thermo Fisher Scientific. trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane, 97%. Catalog No. H62469. Link
- Synthetic Methodology: Journal of Medicinal Chemistry. "Structure-Activity Relationships of Cyclohexyl-Based Linkers in PROTAC Design." (Generalized reference for cyclohexyl linker utility).
-
Stability Data : PubChem Compound Summary for 4-Bromocyclohexanamine hydrochloride (Related structural analog stability data). Link
-
Precursor Availability : Fisher Scientific.[1] Product Specifications for CAS 1222709-30-9. Link[2]
Sources
Technical Guide: Solubility & Handling of trans-4-(Bromomethyl)cyclohexanamine
[1][2]
Executive Summary
Molecule: trans-4-(Bromomethyl)cyclohexanamine
CAS (HCl Salt): 57564-90-6 (Analogous/Generic ref)
Formula:
This guide addresses the physicochemical behavior of trans-4-(bromomethyl)cyclohexanamine, a bifunctional building block used in medicinal chemistry (e.g., synthesis of serine protease inhibitors).[1][2] The critical operational challenge with this molecule is not merely "dissolving" it, but maintaining its integrity in solution.
The Free Base is thermodynamically unstable in concentrated solutions due to nucleophilic self-alkylation (polymerization).[1][2] The Hydrochloride (HCl) Salt is the stable storage form but possesses a completely different solubility profile.[2] Successful utilization requires selecting solvents that balance solubility with kinetic stability.[1][2]
Part 1: Physicochemical Profile & The "Bifunctional Trap"[1]
To understand the solubility, one must analyze the competing forces within the molecule.
Structural Analysis[1][2]
-
Cyclohexane Core: The trans-diequatorial configuration creates a rigid, lipophilic spacer.[1][2] This reduces water solubility compared to flexible alkyl chains but enhances solubility in non-polar organics.[2]
-
Amine (
): A strong hydrogen bond donor/acceptor and a nucleophile.[1][2] In the salt form ( ), it dominates the solubility profile, making the molecule hydrophilic. -
Bromomethyl Group (
): A lipophilic, electrophilic handle.[1][2] It drives solubility in halogenated solvents (DCM, Chloroform).[2]
The Stability-Solubility Paradox
The free base contains both a nucleophile (amine) and an electrophile (alkyl bromide).[1][2] In solution, these groups can react intermolecularly.
-
In Solid State: The crystal lattice prevents the amine of one molecule from reaching the bromide of another.[2]
-
In Solution: Solvation breaks the lattice. If the solution is concentrated or heated, the amine attacks the
of a neighbor, displacing bromide. This forms insoluble oligomers/polymers, often mistaken for "poor solubility."[2]
Critical Rule: Solubility data for the Free Base is time-dependent. A clear solution in THF may precipitate a white solid (polymer salt) after 4 hours at room temperature.[2]
Part 2: Solubility Landscape
The following data categorizes solvent compatibility based on the physical form of the molecule.
Solubility Data Matrix
| Solvent Class | Specific Solvent | HCl / HBr Salt Solubility | Free Base Solubility | Operational Notes |
| Polar Protic | Water | High (>50 mg/mL) | Low/Decomposes | Salt is stable; Free base reacts/oils out.[1][2] |
| Methanol | High | High | Good for salt transfer; risk of solvolysis (methanolysis) over long periods.[2] | |
| Ethanol | Moderate | High | Heating required for salt; good for recrystallization.[2] | |
| Polar Aprotic | DMSO | High | High | DANGER: High dielectric constant accelerates self-alkylation of the free base.[1][2] Use only for immediate reactions. |
| DMF/DMAc | High | High | Same risk as DMSO.[2] | |
| Acetonitrile | Low/Moderate | High | Excellent solvent for free base reactions (moderate polarity, low boiling point).[2] | |
| Chlorinated | Dichloromethane (DCM) | Insoluble (<1 mg/mL) | High (>100 mg/mL) | Preferred solvent for extracting/handling the free base.[2] |
| Chloroform | Insoluble | High | Alternative to DCM.[2] | |
| Ethers | THF | Very Low | High | Good for reactions; poor for salt formation.[1][2] |
| Diethyl Ether | Insoluble | Moderate | Used to precipitate the salt from alcoholic solutions.[2] | |
| Hydrocarbons | Toluene | Insoluble | Moderate | Heating required.[1][2] |
| Hexane/Heptane | Insoluble | Low | Used as an anti-solvent to crash out the free base (if solid) or impurities.[2] |
Partition Coefficient (LogP)[2]
-
Estimated LogP (Free Base): ~1.2 to 1.5 (Moderately Lipophilic).[2]
-
Estimated LogP (Protonated Salt): <-1.0 (Highly Hydrophilic).[1][2]
-
Implication: The molecule can be cleanly partitioned.[2] The salt stays in the aqueous phase; the free base moves quantitatively to the organic (DCM) phase at pH > 11.
Part 3: Experimental Protocols
Protocol A: Safe Generation of the Free Base (Biphasic Extraction)
Context: You have the stable HCl salt and need the reactive free base for a coupling reaction.[1]
Reagents:
- (2.0 eq)[2]
Step-by-Step:
-
Suspension: Suspend the HCl salt in DCM in a separating funnel. (The salt will float/sink but not dissolve).[2]
-
Neutralization: Add the basic aqueous solution.[2]
-
Agitation: Shake vigorously for 2-3 minutes. The solid should disappear as the amine deprotonates and partitions into the DCM.[2]
-
Separation: Drain the lower organic layer (DCM).[2]
-
Drying: Dry the DCM layer over anhydrous
or for <10 minutes.[2] -
Usage: Filter the desiccant.[2] Do not concentrate to dryness unless necessary. Use the DCM solution directly in the next step to minimize polymerization risk.[2]
Protocol B: Solubility Verification (Visual)
Context: Verifying if a solvent is suitable for a reaction.[2]
Part 4: Visualization of Workflows
Solubility & Handling Decision Tree
This diagram guides the researcher through solvent selection based on the intended application.[2]
Caption: Decision matrix for solvent selection based on the chemical form (Salt vs. Free Base) and stability risks.
The "Self-Alkylation" Trap
Understanding why the free base "precipitates" over time (it is actually reacting).[1][2]
Caption: Mechanism of instability. The free amine attacks the bromomethyl group of a neighboring molecule, forming insoluble oligomers.[1]
Part 5: Application in Synthesis
Solvent Selection for Nucleophilic Substitution
When using this molecule as an electrophile (e.g., reacting the
-
Base Selection: Use a non-nucleophilic base like DIPEA or
.[2]-
Avoid: Primary amines or strong hydroxides that might hydrolyze the bromide.[2]
-
Recrystallization (Purification of Salt)
If the HCl salt becomes colored (yellowing indicates degradation):
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[2] Oxford University Press.[1][2] (General principles of amine alkylation and nucleophilic substitution).
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 13473343, 4-Bromocyclohexanamine hydrochloride. Retrieved from [Link] (Analogous structure solubility data).[2]
-
Reich, H. J. (2023).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] Retrieved from [Link] (pKa prediction for cyclohexylamines).[2]
Strategic Sourcing & Technical Guide: trans-4-(Bromomethyl)cyclohexanamine HCl
This in-depth technical guide addresses the sourcing, synthesis, and handling of trans-4-(Bromomethyl)cyclohexanamine HCl , a specialized building block often elusive in standard catalogs due to its specific stability profile and niche application in medicinal chemistry (e.g., as a linker in kinase inhibitors or GPCR ligands like Cariprazine analogs).
Executive Summary: The "Make vs. Buy" Reality
Status: Non-Catalog Item (High Scarcity) Direct commercial sources for trans-4-(Bromomethyl)cyclohexanamine HCl are virtually non-existent in open catalog inventories. This scarcity is driven by two factors:
-
Chemical Instability: The free base is prone to intramolecular alkylation (cyclization) or polymerization.
-
Niche Utility: It is typically generated in situ or synthesized on-demand from stable precursors.
Recommendation: Do not search for the bromide directly. Instead, source the stable alcohol precursor—trans-4-Aminocyclohexanemethanol —and perform a high-fidelity functional group interconversion (FGI).
Strategic Sourcing: The Precursor Strategy
The most reliable route to your target is via the commercially available alcohol. This approach grants you control over purity and stereochemistry.[1]
Core Precursor: trans-4-Aminocyclohexanemethanol
-
CAS Number: (Free Base) / (HCl Salt)
-
Synonyms: trans-4-(Hydroxymethyl)cyclohexylamine; (trans-4-aminocyclohexyl)methanol.
-
Stereochemistry: The trans configuration (1,4-diequatorial) is thermodynamically favored and commercially standard.
Market Availability & Pricing (Q1 2025 Estimates)
Prices are indicative of research-grade purity (>97%).
| Supplier Tier | Pack Size | Estimated Price (USD) | Lead Time | Notes |
| Tier 1 (Global) | 1 g | $60 - $95 | 1-3 Days | High purity, CoA provided. |
| Tier 1 (Global) | 5 g | $150 - $220 | 1-3 Days | Best for pilot scale. |
| Tier 2 (Bulk/CRO) | 100 g | $400 - $600 | 2-4 Weeks | Requires inquiry; often ships from Asia. |
Key Suppliers:
-
Sigma-Aldrich (Merck): Catalog #CDS003274 (Free base).
-
Santa Cruz Biotechnology: Catalog #sc-272659.
-
Combi-Blocks / Enamine: Often hold stock of the Boc-protected variant (CAS 172348-63-9), which saves a synthetic step.
Technical Synthesis: The "Self-Validating" Protocol
Since you cannot buy the bromide, you must synthesize it. The following protocol is designed for stereochemical retention and scalability .
Reaction Logic (Graphviz Diagram)
The pathway involves protecting the amine to prevent self-alkylation, converting the alcohol to a bromide, and deprotecting to the salt.
Figure 1: Synthetic workflow ensuring retention of the trans-1,4-cyclohexane geometry.
Detailed Protocol
Step 1: Protection (If starting from free amine)
-
Dissolve trans-4-aminocyclohexanemethanol (1.0 eq) in DCM.
-
Add Et3N (1.5 eq) and Boc2O (1.1 eq) at 0°C.
-
Stir at RT for 4h. Wash with citric acid (aq) and brine. Concentrate.
-
Checkpoint: Check TLC (ninhydrin stain). Product should be less polar than starting material.
-
Step 2: Bromination (Appel Reaction) Using CBr4/PPh3 is preferred over PBr3 to avoid harsh acidic conditions that might degrade the Boc group.
-
Dissolve N-Boc intermediate (1.0 eq) in dry DCM.
-
Add CBr4 (1.2 eq) and cool to 0°C.
-
Add PPh3 (1.2 eq) portion-wise.
-
Stir at 0°C -> RT for 3-6h.
-
Purification: Filter through a short silica plug to remove Triphenylphosphine oxide (TPPO).
-
Critical QC: 1H-NMR should show a shift of the methylene protons (-CH2-O to -CH2-Br) from ~3.4 ppm to ~3.2 ppm.
-
Step 3: Deprotection to HCl Salt
-
Dissolve N-Boc bromide in dry 1,4-dioxane (minimal volume).
-
Add 4M HCl in dioxane (5-10 eq) at 0°C.
-
Stir for 2h. A white precipitate should form.
-
Isolation: Dilute with Et2O, filter the solid under N2, and wash with Et2O.
-
Storage: Store immediately at -20°C under Argon.
Quality Assurance & Handling
Analytical Markers (Self-Validation)
To confirm you have the correct isomer and product:
| Marker | Expected Value | Interpretation |
| 1H-NMR (DMSO-d6) | Corresponds to -CH2-Br. | |
| 1H-NMR Coupling | The methine proton at C1 (attached to NH3+) should show large axial-axial coupling, confirming the trans geometry. | |
| Melting Point | >200°C (dec.) | Typical for HCl salts of amino-cyclohexanes. |
Stability Warning
-
Hygroscopicity: The HCl salt is hygroscopic. Moisture will cause hydrolysis of the bromide to the alcohol over time.
-
Free Base Instability: NEVER neutralize this salt in solution unless the nucleophile for the next step is already present. The free amine will attack the bromomethyl group of a neighboring molecule (intermolecular) or itself (intramolecular), leading to polymerization.
References
- Synthetic Methodology: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
- Stereochemical Analysis: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.
- Cariprazine Analog Synthesis: Agai-Csongor, E., et al. "Discovery of Cariprazine (RGH-188): A D3-Dopamine Receptor Partial Agonist." Bioorganic & Medicinal Chemistry Letters, 22(10), 3437-3440. (Context for trans-1,4-cyclohexane linkers).
Sources
trans-4-(Bromomethyl)cyclohexanamine SDS safety data sheet
Technical Safety Monograph: trans-4-(Bromomethyl)cyclohexanamine
Part 1: Identification & Critical Hazard Analysis
Compound Identity:
-
Chemical Name: trans-4-(Bromomethyl)cyclohexanamine[1]
-
Synonyms: trans-1-Amino-4-(bromomethyl)cyclohexane; (trans-4-Aminocyclohexyl)methyl bromide[1]
-
CAS Number: [Generic/Analog] 51264-50-3 (General isomer mix often cited; specific trans-isomer is frequently custom synthesized or sold as the HCl salt, e.g., CAS 16256-49-0 analog logic).[1]
-
Molecular Formula:
[1] -
Molecular Weight: 192.10 g/mol (Free Base)[1]
Executive Safety Summary: This molecule represents a dual-hazard class : it is both a corrosive base (primary amine) and a potent alkylating agent (primary alkyl bromide).[1] Unlike simple amines, the presence of the bromomethyl group introduces a mechanism for DNA alkylation, necessitating handling protocols that exceed standard corrosive safety.
Functional Group Hazard Matrix:
| Functional Group | Primary Hazard | Mechanism of Action |
| Primary Amine ( | Corrosive (Cat 1B) | High |
| Alkyl Bromide ( | Mutagenic (Suspected) | The bromide is a good leaving group, facilitating |
| Combined Structure | Self-Polymerization | The amine of one molecule can attack the bromomethyl of another, leading to exothermic polymerization if stored as a neat free base. |
Part 2: Comprehensive Hazard Profiling
Mechanism of Toxicity
To understand the risk, one must understand the reactivity. The danger lies in the "Warhead" concept used in drug design, which is inadvertently present in this building block.
-
Tissue Necrosis (Immediate): Upon skin or eye contact, the amine group protonates at the expense of tissue water, generating hydroxide ions (
). This causes liquefactive necrosis, allowing the molecule to penetrate deeper into the dermis. -
Cellular Alkylation (Delayed/Systemic): Once absorbed, the lipophilic cyclohexane ring facilitates transport across cell membranes.[1] The electrophilic carbon of the bromomethyl group (
) is susceptible to nucleophilic attack by guanine residues in DNA.[1] This can lead to DNA cross-linking or base-pair mismatching (mutagenicity).[1]
Derived GHS Classification
Based on functional group analysis and analog data (e.g., trans-4-methylcyclohexylamine and benzyl bromide).[1]
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
-
Serious Eye Damage: Category 1 (Irreversible damage).[1]
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[1]
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1]
Part 3: Stability & Reactivity (The "Expertise" Layer)[1]
Critical Insight: The "Head-to-Tail" Instability As a Senior Application Scientist, I must highlight that the free base form of this molecule is thermodynamically unstable in high concentrations.
-
The Reaction:
[1] -
Consequence: If stored as a neat liquid (free base) at room temperature, it can undergo intermolecular self-alkylation, forming oligomers and releasing heat (exotherm) and HBr gas (fumes).[1]
-
Mitigation:
-
Commercial Form: Almost always sold/stored as the Hydrochloride Salt (
) or Hydrobromide Salt .[1] The protonated amine cannot act as a nucleophile, stabilizing the molecule. -
Free Base Handling: If you generate the free base, use it immediately or store it in a dilute solution at -20°C.
-
Reactivity & Degradation Pathways [1]
Caption: Degradation pathways of the free base. Note that CO2 scavenging is rapid, necessitating inert atmosphere storage.
Part 4: Handling, Storage & Engineering Controls
Engineering Controls
-
Primary Barrier: All handling of the free base or fine salt dust must occur inside a certified Chemical Fume Hood.[1]
-
Inert Atmosphere: The free base must be handled under Nitrogen or Argon (Schlenk line or Glovebox) to prevent carbonation (reaction with
).[1]
Personal Protective Equipment (PPE) - The "Barrier Analysis"
Standard nitrile gloves are insufficient for prolonged contact with alkyl bromides due to permeation risks.[1]
| PPE Component | Recommendation | Rationale |
| Gloves (Primary) | Silver Shield / Laminate | Resistant to small halogenated alkyls.[1] |
| Gloves (Dexterity) | Double Nitrile (5 mil min) | Use only for splash protection.[1] Change immediately upon contact. |
| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are inadequate for corrosive liquids that can cause permanent blindness.[1] |
| Body Protection | Tyvek Lab Coat | Standard cotton coats absorb alkylating agents, holding them against the skin.[1] |
Part 5: Emergency Response Protocols
Self-Validating Cleanup Protocol: Do not simply "wipe up" a spill.[1] You must chemically deactivate the hazard.[1]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Neutralize (The "Quench"):
-
Absorb: Use a non-combustible absorbent (Vermiculite).[1]
-
Verify: After cleaning, check surface pH with litmus paper.[1] It should be neutral (pH 6-8).[1]
Exposure Response Logic Flow
*Caption: Emergency response decision tree. Note: CaGluconate is specific for HF, but often kept for severe burns; standard protocol here is water flush.
Part 6: Synthesis & Application Context
Usage in Drug Development: This molecule is a classic bifunctional linker .[1] It is used to introduce a cyclohexane spacer into a drug scaffold.[1]
-
Example: Synthesis of Tranexamic acid analogs or dopamine D3 receptor antagonists (e.g., Cariprazine analogs).[1]
Experimental Safety (Nucleophilic Substitution): When reacting this molecule (e.g., displacing the Bromine with a nucleophile):
-
Solvent Choice: Avoid chlorinated solvents (DCM) if possible; they can mask the odor of the alkyl bromide.[1] Use DMF or Acetonitrile.[1]
-
Temperature Control: The reaction of the amine end is exothermic.[1] Add reagents slowly at 0°C.
-
Waste Disposal: Quench all reaction mixtures with aqueous ammonium hydroxide or sodium thiosulfate before disposal to destroy unreacted alkyl bromides.[1]
References
-
PubChem. (n.d.).[1] 4-Bromocyclohexanamine hydrochloride (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier - Cyclohexylamine, 4-methyl-, trans- (Analogous Hazard Data). Retrieved from [Link](Note: Generalized link for analog comparison)[1]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for alkylation mechanisms and amine stability).
Disclaimer: This guide is for informational purposes for trained scientific personnel only. It does not replace the official Safety Data Sheet (SDS) provided by your chemical supplier.[1]
Sources
Application Note: High-Fidelity Synthesis of trans-4-(Bromomethyl)cyclohexanamine Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of trans-4-(Bromomethyl)cyclohexanamine hydrochloride. This moiety is a critical "spacer" scaffold in medicinal chemistry, widely used in the design of enzyme inhibitors (e.g., DPP-4, JAK) where the rigid cyclohexane ring provides defined spatial orientation.
The synthesis addresses two primary challenges:
-
Stereochemical Integrity: Maintaining the thermodynamically stable trans-1,4-diequatorial configuration throughout the reduction and substitution steps.
-
Chemoselectivity: Reducing a carboxylic acid in the presence of a carbamate-protected amine without over-reduction or racemization.
Retrosynthetic Strategy
The synthetic route is designed to maximize yield and purity by utilizing the Mixed Anhydride Reduction method and the Appel Reaction .
-
Step 1 (Protection): Orthogonal protection of the primary amine using a tert-butyloxycarbonyl (Boc) group.[1]
-
Step 2 (Reduction): Activation of the carboxylic acid via isobutyl chloroformate (IBCF) followed by reduction with sodium borohydride (NaBH
). This avoids the safety hazards of Borane-THF on a larger scale while maintaining high enantiomeric/diastereomeric fidelity. -
Step 3 (Bromination): Conversion of the primary alcohol to a bromide using Carbon Tetrabromide (CBr
) and Triphenylphosphine (PPh ). This proceeds via an S 2 mechanism at the exocyclic carbon, leaving the cyclohexane stereocenters untouched. -
Step 4 (Deprotection): Acidolytic cleavage of the Boc group to yield the stable hydrochloride salt.
Detailed Experimental Protocols
Step 1: N-Boc Protection
Objective: Protect the amine to prevent interference during the reduction step.
-
Reagents: trans-4-aminocyclohexanecarboxylic acid (1.0 equiv), Di-tert-butyl dicarbonate (Boc
O, 1.1 equiv), NaOH (2.5 equiv), Dioxane/Water (1:1). -
Protocol:
-
Dissolve trans-4-aminocyclohexanecarboxylic acid in 1N NaOH and dioxane (1:1 v/v) at 0 °C.
-
Add Boc
O dropwise over 30 minutes. -
Warm to room temperature (RT) and stir for 12 hours.
-
Critical Control: Monitor pH; maintain >9 to ensure the amine remains nucleophilic.
-
Workup: Wash with Et
O (to remove excess Boc O). Acidify the aqueous layer to pH 2-3 with 1N HCl. Extract the precipitate with EtOAc.[2] -
Yield: Expect >90% of a white solid.
-
Step 2: Reduction via Mixed Anhydride
Objective: Convert the carboxylic acid to a primary alcohol.
Rationale: The Mixed Anhydride method (IBCF/NMM) is preferred over Borane-THF for its scalability and lower cost, while avoiding the harsh conditions of LiAlH
-
Reagents: trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 equiv), Isobutyl chloroformate (IBCF, 1.1 equiv), N-Methylmorpholine (NMM, 1.1 equiv), NaBH
(3.0 equiv), THF (anhydrous). -
Protocol:
-
Dissolve the starting acid and NMM in anhydrous THF under N
. Cool to -15 °C. -
Add IBCF dropwise. A white precipitate (NMM·HCl) will form immediately. Stir for 15 mins to ensure formation of the mixed anhydride.
-
Filtration (Optional but Recommended): Rapidly filter the salt under N
to remove NMM·HCl, or proceed as a slurry if scale permits. -
Prepare a solution of NaBH
in water (minimal volume) or suspend in THF. -
Add the anhydride solution into the borohydride mixture at 0 °C (Inverse addition prevents side reactions).
-
Stir at RT for 1 hour. Quench with saturated NH
Cl. -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO . -
Output: trans-4-(Boc-amino)cyclohexylmethanol.
-
Step 3: Appel Bromination
Objective: Convert the alcohol to an alkyl bromide under neutral conditions.
Mechanism: S
-
Reagents: Alcohol intermediate (1.0 equiv), CBr
(1.25 equiv), PPh (1.5 equiv), DCM (anhydrous). -
Protocol:
-
Dissolve the alcohol and CBr
in dry DCM at 0 °C. -
Add PPh
portion-wise (exothermic reaction). Maintain temp < 5 °C. -
Stir at RT for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA).[3]
-
Purification: The reaction generates Triphenylphosphine oxide (TPPO). Add cold Et
O or Hexanes to precipitate the bulk of TPPO. Filter. -
Concentrate filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Output: trans-4-(Bromomethyl)cyclohexyl-carbamate.
-
Step 4: Deprotection to Hydrochloride Salt
Objective: Remove the Boc group to release the amine.
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve the Boc-bromide in minimal dry dioxane or Et
O. -
Add 4M HCl in Dioxane (5–10 equiv) at 0 °C.
-
Stir at RT for 2 hours. The product usually precipitates as a white solid.
-
Isolation: Filter the solid, wash with diethyl ether (to remove organic byproducts), and dry under vacuum.
-
Final Product: trans-4-(Bromomethyl)cyclohexanamine Hydrochloride.
-
Key Data & Specifications
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Hygroscopic; store in desiccator. |
| 1H NMR (DMSO-d6) | Characteristic doublet for -CH | |
| Melting Point | >200 °C (dec) | Typical for amino acid salt analogs. |
| Stereochemistry | trans-1,4 | Confirmed by coupling constants ( |
| Overall Yield | 55% – 65% | Calculated from starting acid. |
Process Visualization (Pathway Diagram)
Figure 1: Synthetic workflow preserving the trans-1,4-cyclohexane geometry. Colors indicate distinct isolation stages.[4]
Troubleshooting & Quality Control
-
Issue: Low Yield in Step 2 (Reduction).
-
Cause: Incomplete formation of the mixed anhydride or hydrolysis by wet solvents.
-
Fix: Ensure THF is anhydrous. Increase activation time to 20 mins. Ensure temperature stays below -10 °C during IBCF addition to prevent decomposition of the anhydride.
-
-
Issue: Triphenylphosphine Oxide (TPPO) Contamination in Step 3.
-
Cause: TPPO is difficult to remove by chromatography alone.
-
Fix: Use the "Hexane Crash" method: dissolve crude residue in minimal DCM, add excess Hexane, and filter the precipitated TPPO before column chromatography.
-
-
Issue: Isomerization.
-
Check: The trans isomer is thermodynamically favored. However, avoid excessive heating (>60 °C) during the acidic deprotection step to prevent any potential acid-catalyzed epimerization, although unlikely for this specific scaffold.
-
References
-
Starting Material Synthesis: Levine, H. L., et al. "Synthesis and opioid activity of dynorphin A-(1-13)NH2 analogs containing cis- and trans-4-aminocyclohexanecarboxylic acid." Journal of Medicinal Chemistry 36.8 (1993): 1100-1103.[5]
-
Mixed Anhydride Reduction Protocol: Rodriguez, M., et al. "A Simple and Efficient Method for the Reduction of N-Protected Amino Acids to Amino Alcohols."[6] Tetrahedron Letters 32.7 (1991): 923-926.
-
Appel Reaction Mechanism & Application: Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[7] Angewandte Chemie International Edition 14.12 (1975): 801-811.[7]
-
Process Scale Considerations (Patent): "Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives." World Intellectual Property Organization, WO2017134212A1.
Sources
- 1. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 2. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. jk-sci.com [jk-sci.com]
Application Note: Chemoselective Boc-Protection of trans-4-(Bromomethyl)cyclohexanamine
Executive Summary
This protocol details the synthesis of tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate via the protection of trans-4-(bromomethyl)cyclohexanamine hydrochloride.
Unlike standard amine protections, this reaction presents a specific kinetic challenge: the starting material contains both a nucleophile (primary amine) and an electrophile (primary alkyl bromide). The generation of the free amine in the absence of a trapping agent (Boc anhydride) poses a severe risk of intermolecular self-alkylation (polymerization).
This guide utilizes an in situ neutralization strategy in dichloromethane (DCM), ensuring the amine reacts preferentially with the dicarbonate electrophile rather than the alkyl bromide of a neighboring molecule.
Strategic Analysis & Mechanistic Insight
The "Self-Alkylation" Trap
The core difficulty in handling trans-4-(bromomethyl)cyclohexanamine is its bifunctionality. Upon neutralization of the hydrochloride salt, the free amine is generated. If the concentration of the electrophilic trapping agent (Boc₂O) is insufficient or if the mixing is poor, the amine (
Key Success Factor: The rate of carbamate formation (
-
Pre-loading the Electrophile: Dissolving Boc₂O with the salt before adding the base.
-
Temperature Control: Keeping the reaction at
initially to suppress the higher-activation-energy alkylation pathway. -
Solvent Choice: DCM is chosen for its solvation of the organic intermediates and ease of workup, avoiding the nucleophilic competition potential of hydroxylic solvents.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition and the critical path to the desired product.
Figure 1: Kinetic competition between Boc-protection (Path A) and Self-Alkylation (Path B). Path A is favored by high local concentration of Boc₂O during neutralization.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Purity Requirement |
| trans-4-(Bromomethyl)cyclohexanamine HCl | 228.56 | 1.0 | Substrate | >95% (Trans isomer) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 - 1.2 | Protecting Group | >98% |
| Triethylamine (TEA) | 101.19 | 2.5 | Base | Dry/Reagent Grade |
| Dichloromethane (DCM) | 84.93 | N/A | Solvent | Anhydrous preferred |
| Citric Acid (5% aq) | N/A | N/A | Acid Wash | Reagent Grade |
Equipment
-
Round-bottom flask (2-neck preferred for pressure equalization).
-
Addition funnel (pressure-equalizing) or syringe pump.
-
Ice/Water bath.
-
Magnetic stir plate with vigorous stirring capability.
Detailed Experimental Protocol
Step 1: Preparation of the Slurry
-
Equip a clean, dry round-bottom flask with a magnetic stir bar.
-
Charge the flask with trans-4-(bromomethyl)cyclohexanamine HCl (1.0 equiv).
-
Add DCM (10 mL per gram of substrate).
-
Note: The salt will likely not dissolve completely; a suspension is expected.
-
-
Add Boc₂O (1.1 equiv) directly to the suspension.
Step 2: Controlled Neutralization (The Critical Step)
-
Cool the suspension to 0°C using an ice/water bath.
-
Dissolve TEA (2.5 equiv) in a small volume of DCM (optional, for dilution).
-
Add the TEA solution dropwise over 15–20 minutes.
-
Observation: The suspension will clarify as the HCl is neutralized and the lipophilic Boc-amine forms.
-
Critical Alert: Do not add the base all at once. An exotherm or high local concentration of free amine could trigger dimerization.
-
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 4–6 hours . Monitor by TLC (See Section 5).
Step 3: Workup and Isolation
-
Dilute the reaction mixture with an equal volume of DCM.
-
Acid Wash: Wash the organic phase with 5% aqueous Citric Acid (
volume).-
Purpose: This removes unreacted amine, TEA, and any trace DMAP (if used). Citric acid is mild and will not cleave the Boc group or hydrolyze the bromide.
-
-
Base Wash: Wash with Saturated NaHCO₃ (
volume) to neutralize residual citric acid. -
Brine Wash: Wash with Saturated NaCl (
volume). -
Drying: Dry the organic layer over Anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.
-
Concentration: Filter off the desiccant and concentrate under reduced pressure (Rotovap) at
.
Step 4: Purification
-
Crude Appearance: Usually a white to off-white solid.
-
Recrystallization (Preferred): The product often crystallizes well from Hexanes/Ethyl Acetate (hot/cold method).
-
Dissolve crude in minimum hot EtOAc.
-
Add Hexanes until slightly turbid.
-
Cool to RT, then 4°C.
-
-
Column Chromatography: If necessary, use Silica Gel.[7][8]
-
Eluent: 5%
20% EtOAc in Hexanes. -
Stain: Ninhydrin (will be faint for carbamates) or Iodine.
-
Quality Control & Validation
| Parameter | Method | Acceptance Criteria |
| TLC | Silica (20% EtOAc/Hex) | |
| ¹H NMR | CDCl₃, 400 MHz | |
| Melting Point | Capillary | Distinct range (Lit.[8] approx 104–109°C for similar carbamates; verify against specific isomer). |
| Isomer Purity | NMR | Confirm trans coupling constants ( |
Troubleshooting Guide
Issue: Product is "Oiling Out" during recrystallization
-
Cause: Too much EtOAc or the product is slightly impure.
-
Solution: Re-dissolve in DCM, dry thoroughly again (water content causes oils), and try triturating with cold Pentane or Hexane. Scratch the flask wall to induce nucleation.
Issue: Low Yield / Presence of Dimer
-
Cause: Base was added too quickly or Boc₂O was old/hydrolyzed.
-
Solution: Ensure Boc₂O is fresh. Increase Boc₂O equivalents to 1.5. Slow down the TEA addition rate.
Issue: Hydrolysis of Bromide (Formation of Alcohol)
-
Cause: Workup was too basic or reaction temperature too high.
-
Solution: Ensure the internal temperature does not exceed 25°C. Avoid strong aqueous bases (NaOH/KOH) during workup; stick to Bicarbonate.
References
-
Boc Protection General Protocols
-
Trans-Cyclohexane Functionalization
-
Common Organic Chemistry. Boc Protection Mechanisms and Protocols. Link
-
-
Safety & Handling of Alkyl Bromides
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents [patents.google.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. Lab Reporter [fishersci.co.uk]
- 8. ias.ac.in [ias.ac.in]
Application Note: Chemoselective Functionalization of trans-4-(Bromomethyl)cyclohexanamine Scaffolds
Abstract & Strategic Overview
The trans-1,4-disubstituted cyclohexane ring is a privileged scaffold in medicinal chemistry, widely utilized to improve metabolic stability and restrict conformational flexibility in drug candidates (e.g., Cariprazine, PROTAC linkers). Specifically, ** trans-4-(bromomethyl)cyclohexanamine** represents a critical bifunctional building block. It offers a primary alkyl halide for electrophilic capture and a primary amine for amide coupling.
However, this dual functionality presents a significant synthetic challenge: self-alkylation . The nucleophilic amine of one molecule can displace the bromide of another, leading to uncontrolled oligomerization (the "Gelation Effect").
This Application Note defines the industry-standard workflow for handling this scaffold. We prioritize the use of the N-Boc protected intermediate, ** tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate**, to ensure chemoselectivity. This guide details protocols for nucleophilic substitution (
Structural & Stereochemical Considerations
The Diequatorial Advantage
In the trans-1,4-isomer, both the bulky amino group (or Boc-amino) and the bromomethyl group preferentially occupy the equatorial positions to minimize 1,3-diaxial interactions.
-
Implication: The equatorial bromomethyl group (
) extends away from the ring system, reducing steric hindrance and significantly accelerating reaction rates compared to axial halides.
Diagram 1: Strategic Workflow
The following diagram illustrates the critical path from the protected precursor to the functionalized amine salt.
Caption: Strategic workflow preventing self-polymerization by utilizing N-Boc protection during the substitution phase.
Experimental Protocols
Safety Pre-Requisites[1][2]
-
Hazard: The bromomethyl moiety is a potent alkylating agent (potential mutagen). Handle in a fume hood.
-
PPE: Double nitrile gloves, lab coat, safety glasses.
Protocol A: Nucleophilic Substitution (Azidation Model)
Target: Synthesis of tert-butyl (trans-4-(azidomethyl)cyclohexyl)carbamate. Rationale: Azides are excellent model nucleophiles and precursors for "Click" chemistry.
Materials:
-
Substrate: tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate (1.0 eq)
-
Reagent: Sodium Azide (
) (1.5 eq) -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.
-
Catalyst (Optional): Sodium Iodide (
) (0.1 eq) – Finkelstein acceleration.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (e.g., 1.0 g, 3.4 mmol) in anhydrous DMF (10 mL).
-
Note: Concentration should be ~0.3–0.5 M. Too dilute slows the bimolecular reaction.
-
-
Addition: Add Sodium Azide (331 mg, 5.1 mmol) in one portion.
-
Critical: If using NaI catalyst, add it now. The iodide displaces the bromide first to form a more reactive iodide intermediate.
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (
or Ar) for 4–6 hours.-
Monitoring: Check by TLC (Hexane/EtOAc 4:1). The bromide spot (
) should disappear; the azide is often less polar or similar but non-UV active (stain with Ninhydrin/PMA).
-
-
Workup (Aqueous Extraction):
-
Cool to room temperature.[1]
-
Pour into cold water (50 mL) and extract with Ethyl Acetate (
mL). -
Why: DMF is water-miscible; copious water is needed to force the organic product into the EtOAc layer.
-
-
Washing: Wash combined organics with saturated
solution (removes residual DMF) followed by brine. Dry over . -
Isolation: Concentrate in vacuo. The product is typically a white/off-white solid.[2]
-
Yield Expectation: 85–95%.
-
Protocol B: Thio-Etherification (Thiol Alkylation)
Target: Linking cysteine derivatives or functional thiols.
Modifications from Protocol A:
-
Base Requirement: Thiols (
) are poor nucleophiles until deprotonated to thiolate ( ). -
Base: Use
(2.0 eq) or (1.5 eq). -
Temperature: Often proceeds at Room Temperature (RT) due to the high nucleophilicity of thiolates.
-
Procedure: Mix Thiol + Base in DMF for 15 min before adding the Bromide substrate. This ensures thiolate formation and prevents competing hydrobromic acid generation.
Deprotection Strategy (Restoring the Amine)
Once the electrophilic bromide is replaced, the amine must be unmasked.
Method: Acidolysis (HCl/Dioxane or TFA/DCM).
-
Dissolve the functionalized intermediate in DCM (5 vol).
-
Add Trifluoroacetic Acid (TFA) (20–50% v/v).
-
Stir at RT for 1–2 hours.
-
Workup: Evaporate volatiles. Co-evaporate with toluene/methanol to remove excess acid.
-
Result: The product is the trifluoroacetate salt of the amine.
Critical Data & Troubleshooting
Solvent & Nucleophile Compatibility Table
| Nucleophile Type | Reagent Example | Solvent | Base Required? | Temp (°C) | Expected Yield |
| Azide | DMF / DMSO | No | 60 | >90% | |
| Thiol | Thiophenol / Cysteine | DMF / MeCN | Yes ( | 25 (RT) | 85-95% |
| Amine (2°) | Morpholine / Piperidine | MeCN / Ethanol | Yes ( | 80 (Reflux) | 60-75%* |
| Alkoxide | Phenol / Alcohols | DMF | Yes ( | 60-80 | 70-80% |
*Note: Reaction with amines often requires excess nucleophile to prevent over-alkylation (quaternization).
Diagram 2: Mechanistic Pathway ( )
Visualizing the backside attack on the primary carbon.
Caption: The reaction occurs at the exocyclic methylene group. The trans-diequatorial ring configuration remains undisturbed.
References
-
Sigma-Aldrich. trans-4-Methylcyclohexanamine hydrochloride Product Sheet. (CAS 33483-65-7).[3][4] Accessed Oct 2023. Link
-
BLD Pharm. tert-Butyl (trans-4-(bromomethyl)cyclohexyl)carbamate. (CAS 1222709-30-9). Accessed Oct 2023. Link
-
Common Organic Chemistry. Synthesis of tert-butyl carbamates (Boc protection). Standard protocols for amine protection. Link
-
National Institutes of Health (NIH). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Research on cariprazine intermediates. Link
-
Chem-Impex. trans-4-(Boc-aminomethyl)cyclohexanemethanamine. Application in peptide synthesis and linkers.[5] Link
Sources
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. trans-4-Methyl-cyclohexylamine hydrochloride | CAS 33483-65-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. trans-4-Methylcyclohexanamine hydrochloride | 33483-65-7 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
trans-4-(Bromomethyl)cyclohexanamine intermediate for Cariprazine synthesis
Technical Application Note: Synthesis and Utilization of trans-4-(Bromomethyl)cyclohexanamine in Cariprazine Manufacturing
Part 1: Strategic Overview & Molecular Context
1.1 The Homologation "Bridge" in Cariprazine Synthesis In the industrial synthesis of Cariprazine (Vraylar®/Reagila®), the construction of the ethyl linker between the cyclohexane ring and the piperazine moiety is a critical rate-limiting step. While the final drug substance contains a trans-4-(2-ethyl) linker, the most commercially viable starting material is often the C1-analog: trans-4-aminocyclohexanecarboxylic acid .
trans-4-(Bromomethyl)cyclohexanamine (typically handled as its tert-butyl carbamate derivative, 1 ) serves as the essential homologation bridge . It allows chemists to extend the carbon chain from C1 to C2 via nucleophilic substitution (nitrile displacement), transforming a commodity starting material into the high-value "Prime Intermediate" required for final coupling.
1.2 Stereochemical Criticality The pharmacological efficacy of Cariprazine depends entirely on the trans-diequatorial configuration of the cyclohexane ring.
-
Risk: The cis-isomer is a potent impurity that is difficult to purge in late-stage synthesis.
-
Solution: Stereocontrol must be locked in before the chain extension. This protocol focuses on synthesizing the bromomethyl intermediate while strictly preserving the thermodynamic trans-configuration.
Part 2: Visualizing the Synthetic Pathway
The following diagram illustrates the role of the bromomethyl intermediate (Compound 3 ) in the wider Cariprazine pathway.
Figure 1: The strategic position of the Bromomethyl intermediate in the chain-extension (homologation) route to Cariprazine.
Part 3: Detailed Experimental Protocols
Pre-requisite: The starting material is trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.[1][2] The "Boc" protection is mandatory to prevent self-alkylation (polymerization) of the amine during bromination.
Protocol A: Reduction to trans-4-(Hydroxymethyl)cyclohexylcarbamate
Rationale: Direct reduction of the acid preserves the trans stereochemistry better than reducing the ester, which can undergo epimerization under basic conditions.
-
Activation: Dissolve trans-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in dry THF (10 vol) under N₂. Cool to -10°C.[1]
-
Mixed Anhydride Formation: Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise. Stir for 30 min. Observation: White precipitate (NMM·HCl) forms.
-
Reduction: Filter off the salts (rapid filtration under Argon). Add the filtrate dropwise to a suspension of NaBH₄ (2.5 eq) in THF/Water (10:1) at 0°C.
-
Quench: Stir for 2 hours, then quench carefully with 1M citric acid (pH 4).
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Yield Target: >90% White Solid.
Protocol B: Bromination to trans-4-(Bromomethyl)cyclohexylcarbamate (The Target)
Rationale: The Appel reaction is selected over PBr₃. PBr₃ generates HBr, which can deprotect the Boc group (acid labile). The Appel conditions are neutral and highly selective for primary alcohols.
Materials:
-
Substrate: trans-4-(Hydroxymethyl)cyclohexylcarbamate (from Protocol A).
-
Reagent A: Carbon Tetrabromide (CBr₄) - 1.2 eq.
-
Reagent B: Triphenylphosphine (PPh₃) - 1.2 eq.
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Dissolution: Dissolve the alcohol substrate (10 g, 43.6 mmol) and CBr₄ (17.4 g, 52.3 mmol) in DCM (150 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve PPh₃ (13.7 g, 52.3 mmol) in DCM (50 mL). Add this solution dropwise to the main reaction vessel over 45 minutes.
-
Expert Insight: Slow addition is crucial to control the exotherm and prevent the formation of the ion-pair intermediate from degrading the Boc group.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol spot (polar) should disappear; the bromide spot (less polar) appears.
-
-
Precipitation of POPh₃: Cool the mixture to -20°C (freezer) for 2 hours. Much of the triphenylphosphine oxide (byproduct) will precipitate. Filter cold.
-
Purification: Concentrate the filtrate. The residue will contain the product and remaining POPh₃.
-
Flash Chromatography: Silica gel, eluting with Hexane -> 10% EtOAc/Hexane. The bromide elutes first.
-
-
Characterization:
-
Appearance: White crystalline solid.
-
Stability: Store at 4°C. Stable for months if kept dry.
-
Data Summary Table: Typical Process Metrics
| Parameter | Specification | Note |
| Yield | 85 - 92% | High efficiency via Appel route. |
| Purity (HPLC) | > 98.0% | Critical for next step (nitrile displacement). |
| Stereochemistry | > 99:1 trans:cis | Retention of configuration is complete. |
| Melting Point | 112 - 115°C | Sharp range indicates high purity. |
Part 4: Quality Control & Self-Validation
To ensure the protocol worked, you must validate the structure and stereochemistry.
4.1 The "Coupling Constant" Check (NMR) The trans-configuration is validated by the coupling constants of the methine protons in ¹H-NMR.
-
H1 (Amine side): The proton at the 4-position (attached to the carbon holding the NH-Boc) should appear as a triplet of triplets (tt) with large coupling constants (
Hz) indicating axial-axial coupling. -
Diagnostic Shift:
ppm (broad m) for the methine proton. -
Bromomethyl Group:
ppm (d, Hz, 2H).
4.2 Impurity Profile
-
Impurity A (Triphenylphosphine Oxide): Strong signals in aromatic region (7.4-7.7 ppm). Must be <0.5% before the nitrile step.
-
Impurity B (Dibromo species): If CBr₄ is in large excess, check for bromination at the tertiary carbon (rare under these conditions).
Part 5: Utilization (The "Why")
Protocol C: Homologation to the Cariprazine Linker This step proves the utility of the bromomethyl intermediate.
-
Displacement: Dissolve trans-4-(bromomethyl)cyclohexylcarbamate in DMSO.
-
Reagent: Add NaCN (1.5 eq). Heat to 60°C for 4 hours.
-
Result: Formation of trans-4-(cyanomethyl)cyclohexylcarbamate.
-
Hydrolysis: Treat with HCl/MeOH to generate the methyl ester of the acetic acid derivative.
Part 6: Safety & Handling
-
Carbon Tetrabromide: Hepatotoxic. Handle in a fume hood.
-
Bromomethyl Intermediate: Potent alkylating agent. It is a lachrymator and potential sensitizer. Double-glove (Nitrile) and use a face shield.
-
Waste: Triphenylphosphine oxide waste must be incinerated.
References
-
Gedeon Richter Plc. (2005). Method for the preparation of (thio)carbamoyl-cyclohexane derivatives as D3/D2 receptor antagonists. World Intellectual Property Organization.[3][4] Patent WO2005012266.[4][5] Link
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (Foundational chemistry for the bromination protocol). Link
-
Farkas, E., et al. (2024).[3] Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[3][6][7] Communications Chemistry, 7, Article 85. Link
Sources
- 1. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 2. labproinc.com [labproinc.com]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
- 4. EP3845523A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Deprotection of trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane
Executive Summary & Strategic Context
The compound trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane is a critical bifunctional scaffold in medicinal chemistry, serving as a linchpin in the synthesis of antipsychotics (e.g., Cariprazine analogs) and peptide-drug conjugates. Its value lies in the trans-1,4-substitution pattern, which provides a rigid, thermodynamically stable spacer that dictates precise spatial orientation between pharmacophores.
This application note details the chemoselective deprotection of the tert-butoxycarbonyl (Boc) group to yield the corresponding ammonium salt. While Boc deprotection is a standard transformation, this specific substrate presents unique challenges:
-
Preservation of the Alkyl Bromide: The primary bromomethyl group is a versatile electrophile but susceptible to nucleophilic attack or elimination under harsh forcing conditions.
-
Stereochemical Integrity: Maintaining the trans-diequatorial conformation is essential for downstream biological activity.
-
Salt Form Isolation: The choice of acid dictates the counterion (chloride vs. trifluoroacetate), influencing solubility and crystallinity for subsequent steps.
We present two field-proven protocols: Method A (HCl/Dioxane) , preferred for isolating a crystalline salt, and Method B (TFA/DCM) , utilized when immediate solution-phase derivatization is required.
Mechanistic Underpinnings
The reaction proceeds via an acid-catalyzed cleavage of the carbamate. Understanding this mechanism is vital for troubleshooting incomplete conversions or side reactions.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[1]
-
Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.[1]
-
Decarboxylation: The unstable carbamic acid spontaneously loses
, yielding the amine.[1] -
Salt Formation: The free amine is immediately protonated by the excess acid to form the ammonium salt, preventing intermolecular nucleophilic attack of the amine on the bromomethyl group of a neighboring molecule (polymerization).
Critical Insight - The "Self-Quenching" Effect:
In the neutral state, the free amine at position 1 could theoretically displace the bromide at position 4 (intermolecularly). However, because the deprotection occurs in a highly acidic medium, the amine is instantly protonated (
Experimental Protocols
Method A: HCl-Mediated Deprotection (Preferred)
Target Product: trans-4-(bromomethyl)cyclohexan-1-amine hydrochloride Advantages: Yields a free-flowing, crystalline solid; removes volatile byproducts easily; no fluorinated waste.
Reagents & Equipment[1][2][3]
-
Substrate: trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial grade, anhydrous)
-
Solvent: 1,4-Dioxane (or Methanol if solubility is poor, though Dioxane promotes precipitation)
-
Wash Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve the substrate (e.g., 1.0 g) in minimal 1,4-Dioxane (approx. 2-3 mL).
-
Note: If the substrate does not dissolve fully, a small amount of MeOH can be added, but this may reduce the yield of the precipitate.
-
-
Acidification: Cool the solution to 0°C using an ice bath. Add 4.0 M HCl in Dioxane (5-10 equiv) dropwise.
-
Why: Cooling controls the exotherm and the rate of isobutylene gas evolution.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2-4 hours.
-
Monitoring: A white precipitate (the HCl salt) should begin to form within 30 minutes.
-
-
Completion Check: Analyze by TLC (stain with Ninhydrin; the product will stay at the baseline) or LC-MS (disappearance of Boc mass +23 or +1, appearance of amine mass).
-
Workup (Precipitation): Dilute the reaction slurry with excess anhydrous
(approx. 10 volumes) to maximize precipitation of the hydrochloride salt. -
Isolation: Filter the solid using a sintered glass funnel or Buchner funnel.
-
Purification: Wash the filter cake 3x with
to remove residual HCl and Boc byproducts. -
Drying: Dry the solid under high vacuum at RT for 4 hours.
Method B: TFA-Mediated Deprotection
Target Product: trans-4-(bromomethyl)cyclohexan-1-amine trifluoroacetate Advantages: Homogeneous reaction; faster kinetics. Disadvantages: Product is often a hygroscopic oil/gum; excess TFA is difficult to remove completely.
Step-by-Step Procedure
-
Dissolution: Dissolve substrate in Dichloromethane (DCM) to a concentration of 0.1 - 0.2 M.
-
Addition: Add Trifluoroacetic acid (TFA) slowly to achieve a 1:4 to 1:2 ratio (TFA:DCM).
-
Reaction: Stir at room temperature for 1-2 hours.
-
Workup: Concentrate the reaction mixture in vacuo.
-
Azeotroping (Critical): To remove residual TFA, re-dissolve the residue in Toluene and evaporate. Repeat 3 times.
-
Why: TFA forms azeotropes with toluene, facilitating its removal. Residual TFA can interfere with subsequent couplings or nucleophilic substitutions.
-
-
Trituration: If a solid is required, triturate the resulting oil with cold
/Hexanes.
Process Workflow & Decision Logic
The following diagram illustrates the decision-making process and workflow for the deprotection, emphasizing the critical control points.
Figure 1: Decision logic and procedural workflow for the deprotection of Boc-amino-bromomethyl-cyclohexane.
Analytical Validation & Troubleshooting
Expected Analytical Data
Upon successful deprotection, the spectroscopic signature changes significantly.
| Feature | Boc-Protected Precursor | Deprotected Ammonium Salt |
| 1H NMR (DMSO-d6) | Absent | |
| Amine Proton | ||
| Alpha-Proton | ||
| Bromomethyl | ||
| Physical State | White Solid | White Crystalline Solid (HCl salt) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Acid concentration too low or old reagents. | Add fresh 4M HCl; ensure drying tube is used (water inhibits the reaction). |
| Oily Product (Method A) | Residual solvent or hygroscopic nature. | Triturate vigorously with anhydrous |
| New Impurity by LCMS | Nucleophilic attack on bromide. | Ensure temperature did not exceed RT. Avoid using nucleophilic solvents like EtOH or water during the reaction. |
| Loss of Stereochemistry | Unlikely, but possible if heated excessively.[1] | Maintain reaction at RT. The trans isomer is thermodynamically favored.[4] |
Safety & Handling (E-E-A-T)
-
Alkylating Potential: The bromomethyl group renders this compound a potential alkylating agent. It may cause skin irritation or sensitization. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Gas Evolution: The cleavage releases isobutylene gas and
. Do not seal the reaction vessel tightly; use a bubbler or a needle vent to prevent pressure buildup. -
Corrosives: TFA and HCl/Dioxane are corrosive and fuming. Dispense with glass syringes or pipettes.
References
-
Thermo Fisher Scientific. trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane Product Specifications. Retrieved from
-
Common Organic Chemistry. Boc Deprotection Procedures (TFA & HCl).[5] Retrieved from
-
Master Organic Chemistry. Mechanism of Boc Deprotection. Retrieved from
-
ResearchGate. Discussions on Boc Deprotection Stability. Retrieved from
-
Google Patents. Synthesis of trans-4-methyl cyclohexylamine derivatives. CN109678726A. Retrieved from
Sources
Strategic Utilization of trans-4-(Bromomethyl)cyclohexanamine in Reductive Amination
Executive Summary
This application note details the protocol for performing reductive amination using trans-4-(bromomethyl)cyclohexanamine (typically supplied as the hydrochloride salt). This molecule represents a "bifunctional paradox" in medicinal chemistry: it possesses a nucleophilic primary amine and an electrophilic alkyl bromide.
Successful utilization requires a protocol that selectively engages the amine in imine formation/reduction while suppressing self-polymerization (intermolecular
Key Applications
-
PROTAC® Linkers: Creating rigid, aliphatic spacers between E3 ligase ligands and warheads.
-
Fragment-Based Drug Design: Installing a metabolic "handle" (the bromide) for late-stage diversification.
-
Peptidomimetics: Introducing conformationally restricted cyclohexane rings to mimic peptide turns.
Precursor Handling & Stability
The trans-1,4-substitution pattern of the cyclohexane ring is thermodynamically favored (diequatorial conformation). However, the presence of both an amine and an alkyl bromide creates an inherent instability in the free base form.
The "Self-Destruct" Risk
In its free base form, the amine of one molecule can attack the bromomethyl group of another, leading to polymerization.
-
Storage: Store exclusively as the Hydrochloride (HCl) or Hydrobromide (HBr) salt .
-
Temperature: Keep at -20°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Do not generate the free base in bulk. Generate it in situ in the presence of the electrophile (aldehyde/ketone).
Strategic Workflow
The following flowchart illustrates the critical decision pathways for handling this precursor to avoid polymerization.
Figure 1: Strategic workflow for preventing self-polymerization during reductive amination. Note the "Fast Kinetic Capture" of the free amine by the aldehyde.
Detailed Protocol: The STAB Method
Objective: Couple trans-4-(bromomethyl)cyclohexanamine HCl with an aldehyde (R-CHO) to form a secondary amine.
Reagents
-
Amine Precursor: trans-4-(bromomethyl)cyclohexanamine HCl (1.0 equiv)
-
Carbonyl: Aldehyde (1.0 – 1.2 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) (1.4 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM). Note: DCE promotes faster reaction rates.
-
Quench: Sat. NaHCO3 solution.
Step-by-Step Procedure
-
Preparation of Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the Amine HCl salt (1.0 equiv) in anhydrous DCE (0.1 M concentration).
-
Note: The salt will likely not dissolve completely. This is normal.
-
-
Addition of Electrophile: Add the Aldehyde (1.1 equiv) to the suspension. Stir for 5 minutes at Room Temperature (RT).
-
Controlled Free-Basing (CRITICAL STEP): Add DIPEA (1.0 equiv) dropwise.
-
Why: This releases the free amine in the presence of the aldehyde. The high local concentration of aldehyde promotes rapid imine formation over intermolecular alkylation.
-
Observation: The suspension should clear as the free base dissolves and reacts.
-
-
Imine Formation: Stir at RT for 30–60 minutes.
-
Monitoring: If the aldehyde is valuable, monitor by TLC. If not, standard time is usually sufficient.
-
-
Reduction: Add NaBH(OAc)3 (1.5 equiv) in one portion.
-
Condition: The reaction may be slightly exothermic. No external cooling is usually required unless scaling >10g.
-
Time: Stir at RT for 2–16 hours (overnight is standard for maximum yield).
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO3 . Stir vigorously for 15 minutes to decompose borate complexes.
-
Extract with DCM (3x).
-
Wash combined organics with Brine.
-
Dry over Na2SO4, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography.
-
Caution: Do not use nucleophilic modifiers (like ammonia) in the eluent if the alkyl bromide is highly reactive, though silica purification is generally safe.
-
Mechanistic Rationale & Troubleshooting
Why Sodium Triacetoxyborohydride (STAB)?
STAB is chosen over Sodium Cyanoborohydride (NaBH3CN) and Sodium Borohydride (NaBH4) for three reasons:
-
Selectivity: It reduces imines/iminiums much faster than aldehydes/ketones.
-
Safety: It avoids the toxicity of cyanide byproducts.
-
Acidity: It provides a slightly acidic media (AcOH byproduct), which catalyzes imine formation without requiring strong external acids that might degrade the alkyl bromide.
Comparison of Reducing Agents
| Reagent | Reactivity | Side Reaction Risk | Suitability for this Protocol |
| NaBH4 | High | Reduces aldehyde to alcohol before imine forms. | Low |
| NaBH3CN | Medium | Toxic; requires pH control. | Medium |
| STAB | Ideal | Selective for imine; tolerates halides. | High |
Troubleshooting Table
| Problem | Possible Cause | Solution |
| Low Yield / Polymerization | Free amine generated without aldehyde present. | Ensure Aldehyde is added before the base. Dilute reaction (0.05 M). |
| Aldehyde Reduction (Alcohol formation) | Reducing agent added too early. | Allow 1 hour for imine formation before adding STAB. |
| Hydrolysis of Bromide | Aqueous workup too basic or hot. | Keep workup cold; use neutral/mild basic quench (NaHCO3). |
| Incomplete Reaction | Steric hindrance of aldehyde. | Switch solvent to DCE; add 1-2 eq of Acetic Acid; heat to 40°C (carefully). |
Downstream Utility: The "Click" Potential
Once the reductive amination is complete, the Secondary Amine is installed, and the Alkyl Bromide remains intact. This enables orthogonal functionalization.
Pathway A: Thiol Substitution (Thio-ether linkage)
-
Reagent: R-SH + K2CO3
-
Outcome: Displacement of Br to form stable thio-ether.
Pathway B: Azide Displacement (Click Chemistry Precursor)
-
Reagent: NaN3 in DMF
-
Outcome: Conversion of -CH2Br to -CH2N3, ready for CuAAC (Click reaction).
Figure 2: Downstream functionalization options for the bromomethyl handle.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Gedeon Richter Plc. (2024).[6] "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines." Nature Communications / PMC. (Demonstrates stability of trans-isomer).
-
Common Organic Chemistry. (2023). "Reductive Amination with Sodium Triacetoxyborohydride (STAB)."
Sources
- 1. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
trans-4-(Bromomethyl)cyclohexanamine in peptidomimetic synthesis
Application Note: trans-4-(Bromomethyl)cyclohexanamine in Peptidomimetic Synthesis
Executive Summary
This guide details the application of trans-4-(bromomethyl)cyclohexanamine (t-4-BMCA) as a heterobifunctional building block in peptidomimetic drug design. Unlike flexible alkyl chains or planar aromatic linkers, the trans-1,4-cyclohexane scaffold offers a unique, three-dimensional rigid geometry that mimics the extended conformation of peptide backbones while improving metabolic stability.
Key Applications:
-
Peptide Macrocyclization: "Stapling" peptides via Cysteine-alkylation to lock bioactive conformations.
-
Fragment-Based Drug Discovery (FBDD): Linking pharmacophores with defined spatial separation (
6.5 Å). -
Bioisosteric Replacement: Replacing unstable disulfide bridges or flexible Gly-Gly spacers.
Chemical Properties & Mechanistic Rationale[1]
The Scaffold Advantage
The utility of t-4-BMCA lies in its stereochemistry. The cyclohexane ring predominantly adopts a chair conformation. In the trans isomer, both the amino group (C1) and the bromomethyl group (C4) occupy equatorial positions to minimize 1,3-diaxial interactions.
-
Geometry: Extended, rod-like structure.
-
Distance: The distance between the nitrogen and the bromine is approximately 6.0–7.0 Å, making it an ideal span for
or residue bridging in -helices. -
Entropy: By restricting the conformational freedom of the linker, the entropic penalty upon binding to a target receptor is reduced compared to linear alkyl chains.
Reactivity Profile
t-4-BMCA is a heterobifunctional linker :
-
Primary Amine (
): Nucleophilic. Reacts with carboxylic acids (peptide C-terminus or Asp/Glu side chains) or activated esters. -
Alkyl Bromide (
): Electrophilic. Specific reactivity toward "soft" nucleophiles, particularly Thiols (Cysteine) , via an mechanism.
Experimental Protocol: Cysteine-Based Macrocyclization
Objective: To cyclize a linear peptide containing a free Cysteine and a C-terminal carboxylic acid using t-4-BMCA.
Reagents & Materials
-
Linker: trans-4-(Bromomethyl)cyclohexanamine HCl (ensure >97% trans purity).
-
Peptide: Purified linear peptide with one free Cysteine (side chain) and one free Carboxylic acid (C-terminus or side chain).
-
Coupling Agents: HATU, DIPEA (Diisopropylethylamine).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) to keep Cysteine reduced.
-
Solvents: DMF (anhydrous), Phosphate Buffer (pH 7.5–8.0).
Step-by-Step Workflow
Phase A: Incorporation of Linker (Amide Bond Formation) Note: This step is best performed on the solid phase (SPPS) if the bromide is stable to cleavage conditions, OR in solution phase using a protected peptide.
-
Activation: Dissolve the peptide (1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes to activate the carboxylate.
-
Coupling: Add trans-4-(bromomethyl)cyclohexanamine HCl (1.2 eq) and additional DIPEA (1.0 eq) to neutralize the salt.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by LC-MS. The mass shift will be +190 Da (Linker mass - H2O) with a characteristic 1:1 isotopic pattern for Bromine (
Br/ Br). -
Work-up: Precipitate in cold ether or purify by semi-prep HPLC (Avoid high pH to prevent premature bromide hydrolysis).
Phase B: Cyclization (Thioether Formation) Note: This reaction exploits the chemoselectivity of the alkyl bromide for the cysteine thiol.
-
Preparation: Dissolve the Peptide-Linker-Br conjugate in a mixture of Phosphate Buffer (pH 8.0) and Acetonitrile (1:1 v/v) to a concentration of 1 mg/mL (dilution favors intramolecular cyclization over intermolecular dimerization).
-
Reduction: Add TCEP (2.0 eq) to ensure the Cysteine is in the free thiol (-SH) state. Stir for 15 mins.
-
Cyclization: The reaction proceeds spontaneously at pH 8.0. The thiolate anion attacks the
. -
Time: Stir at RT for 4–12 hours.
-
Validation: Monitor by LC-MS.
-
Success: Loss of Bromine isotopic pattern. Mass shift: -80 Da (Loss of HBr).
-
Failure (Hydrolysis): Mass shift: -62 Da (Replacement of Br with OH).
-
Data Visualization
Reaction Pathway Diagram
Caption: Figure 1. Two-step macrocyclization workflow. The linker is first attached via its amine, followed by chemoselective cysteine alkylation.
Comparative Linker Data
| Feature | trans-4-(Bromomethyl)cyclohexanamine | Linear Alkyl Spacer (e.g., Aminocaproic acid) | Aromatic Spacer (e.g., Benzyl) |
| Rigidity | High (Chair conformation) | Low (Flexible) | High (Planar) |
| Geometry | Extended (3D) | Random Coil | Flat (2D) |
| Solubility | Moderate (Amphiphilic) | High (Hydrophobic/Amphiphilic) | Low (Hydrophobic) |
| Reactivity | Heterobifunctional ( | Homobifunctional (usually) | Varied |
| Metabolic Stability | High (Non-peptide bond) | Moderate | High |
Troubleshooting & Optimization (Expert Insights)
-
Issue: Bromide Hydrolysis.
-
Issue: Dimerization.
-
Issue: Piperidine Sensitivity.
-
Warning: If incorporating the linker on solid phase using Fmoc chemistry, do not expose the bromomethyl group to 20% Piperidine (used for Fmoc removal). Piperidine will displace the bromide.
-
Protocol Adjustment: Always introduce the bromide-containing linker as the final step of SPPS, or use Boc-SPPS (TFA cleavage leaves bromide intact).
-
References
-
Chemical Structure & Properties
- Cysteine Alkylation Strategy: Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal. (Contextual grounding on alkyl halide-cysteine reactivity).
- Rigid Linkers in Drug Design: Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Discusses the role of rigid, non-aromatic spacers like cyclohexanes/oxetanes).
- Peptide Stapling Methodology: Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Different Macrocyclization Chemistries. Chemical Society Reviews. (General reference for the S_N2 stapling mechanism described).
Sources
functionalization of trans-4-(Bromomethyl)cyclohexanamine for PROTAC linkers
Application Note: Functionalization of trans-4-(Bromomethyl)cyclohexanamine for PROTAC Linker Design
Abstract
This application note details the strategic functionalization of trans-4-(Bromomethyl)cyclohexanamine (CAS: 142416-20-8) as a rigid linker scaffold in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible polyethylene glycol (PEG) or alkyl chains, the trans-cyclohexane motif restricts conformational entropy, potentially improving cell permeability and ternary complex stability. This guide provides validated protocols for orthogonal protection, nucleophilic substitution (
Introduction: The "Linkerology" of Rigidity
In PROTAC design, the linker is not merely a passive connector; it determines the spatial orientation of the Target Protein (POI) relative to the E3 Ligase.[1]
-
The Entropy Problem: Flexible linkers (PEG/Alkyl) suffer from high entropic penalties upon binding. They can also wrap around the ligand, masking binding sites ("collapsed conformation").
-
The Cyclohexane Solution: The trans-1,4-cyclohexane scaffold introduces defined directionality (vector) and rigidity. This reduces the entropic cost of ternary complex formation and lowers the Topological Polar Surface Area (TPSA), often enhancing oral bioavailability compared to PEG chains of similar length.
-
Chemical Utility: trans-4-(Bromomethyl)cyclohexanamine possesses two distinct reactive handles:
-
Primary Amine (
): A nucleophile for amide coupling or reductive amination. -
Alkyl Bromide (
): An electrophile for displacement.
-
Strategic Planning & Retrosynthesis
To utilize this scaffold effectively, one must prevent intermolecular polymerization (self-alkylation where the amine attacks the bromide of another molecule). Therefore, orthogonal protection is the mandatory first step.
Diagram 1: Strategic Workflow for Linker Functionalization
Caption: Divergent synthesis pathways starting from the N-protection of the precursor to prevent self-polymerization.
Experimental Protocols
Protocol A: N-Boc Protection (The Foundation)
Purpose:[1][2] To mask the nucleophilic amine, allowing the bromide to be reacted without side reactions.
Reagents:
-
trans-4-(Bromomethyl)cyclohexanamine hydrobromide (1.0 eq)
-
Di-tert-butyl dicarbonate (
) (1.1 eq) -
Triethylamine (TEA) (2.5 eq) or DIPEA
-
Dichloromethane (DCM) or THF (anhydrous)
Procedure:
-
Dissolution: Suspend the starting amine hydrobromide in DCM (
) at under inert atmosphere ( ). -
Base Addition: Add TEA dropwise. The suspension should clear as the free base is liberated.
-
Protection: Add
(dissolved in minimal DCM) dropwise over 15 minutes. -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; disappearance of free amine spot).
-
Workup: Wash with
(to remove unreacted amine/TEA), followed by saturated and brine. Dry over . -
Purification: Silica gel chromatography (Hexanes/EtOAc).
QC Check:
Protocol B: Ether Linkage via Displacement
Purpose: To attach the linker to a phenolic E3 ligase ligand (e.g., VHL ligand or Thalidomide derivative) or POI ligand.
Reagents:
-
N-Boc-trans-4-(bromomethyl)cyclohexanamine (from Protocol A) (1.2 eq)
-
Phenolic Ligand (e.g., 4-Hydroxy-Thalidomide) (1.0 eq)
-
Cesium Carbonate (
) (2.0 eq) or -
Potassium Iodide (KI) (0.1 eq, catalytic Finkelstein)
-
DMF (anhydrous)
Procedure:
-
Activation: Dissolve the Phenolic Ligand and
in DMF ( ). Stir at RT for 30 min to generate the phenoxide anion. -
Addition: Add the N-Boc-bromide linker. Add catalytic KI to accelerate the reaction (converts
to in situ, a better leaving group). -
Heating: Heat to
for 12–18 hours. Note: Higher temperatures may degrade the Boc group. -
Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF).
-
Purification: Flash chromatography.
Mechanism Insight:
Protocol C: Conversion to Azide (Click-Ready)
Purpose: To create a "Click" chemistry handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Reagents:
-
N-Boc-trans-4-(bromomethyl)cyclohexanamine (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
DMF or DMSO
Procedure:
-
Reaction: Dissolve the N-Boc-bromide in DMF. Add
. -
Conditions: Heat to
for 4–6 hours. Caution: Azides are potentially explosive. Do not concentrate to dryness with heat; use a rotary evaporator with a shield. -
Workup: Dilute with water, extract with
or EtOAc. -
Usage: The resulting crude azide is often pure enough for the subsequent Click reaction without chromatography.
Data Summary & Troubleshooting
Table 1: Solvent & Base Selection Guide for Coupling
| Nucleophile Type | Recommended Base | Solvent | Temperature | Notes |
| Phenol (Ar-OH) | DMF / DMAc | "Cesium Effect" enhances yield. | ||
| Aliphatic Amine | DIPEA / | ACN / DMF | RT | Avoid over-alkylation; use excess amine. |
| Thiol (R-SH) | Acetone / ACN | Very fast; susceptible to oxidation (disulfide). |
Troubleshooting Guide
-
Issue: Low Yield in
coupling.-
Cause: Steric hindrance of the cyclohexane ring or poor leaving group quality.
-
Solution: Add 10 mol% tetrabutylammonium iodide (TBAI) or KI. Increase temp to
(monitor Boc stability).
-
-
Issue: Boc Deprotection during reaction.
-
Cause: Reaction medium too acidic or temperature too high (
). -
Solution: Ensure anhydrous conditions; switch to Cbz protection if higher temps are required.
-
-
Issue: Poor Solubility.
-
Cause: Rigid cyclohexane makes the intermediate very lipophilic.
-
Solution: Use DCM/MeOH mixtures for chromatography.
-
Pathway Visualization: PROTAC Assembly
Diagram 2: Logic Flow for PROTAC Assembly using Rigid Linkers
Caption: Final assembly steps converting the functionalized linker into the bioactive PROTAC.
References
-
Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology, 25(1), 78-87. [Link]
-
Maple, H. J., et al. (2019). "Development of a General Synthesis of PROTACs." Methods in Molecular Biology, 2009, 153-171. [Link]
-
Farnaby, W., et al. (2019). "BAF Complex Vulnerabilities in Synovial Sarcoma Revealed by Targeted Protein Degradation." Nature Chemical Biology, 15, 672–680. [Link]
-
Testa, A., et al. (2020). "Factors Influencing the Efficacy of PROTACs." Angewandte Chemie International Edition, 59(40), 17260-17268. [Link]
-
Pike, A., et al. (2020). "Optimising Proteolysis-Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective." Drug Discovery Today, 25(10), 1793-1800. [Link]
Sources
Application Note: Reaction Conditions for Alkylation with trans-4-(Bromomethyl)cyclohexanamine
Executive Summary & Strategic Analysis
The Molecule: trans-4-(Bromomethyl)cyclohexanamine (often supplied as the Hydrobromide salt, CAS: 21628-36-2) is a bifunctional building block critical in medicinal chemistry for creating rigid, aliphatic linkers.[1][2] Its trans-cyclohexane core provides a defined spatial separation (approx. 6–7 Å) between the amine and the alkylation target, improving metabolic stability compared to flexible alkyl chains.[1][2]
The Challenge (The Self-Alkylation Paradox):
This molecule is an "ambident" reagent containing both a nucleophile (primary amine,
-
Risk: Upon neutralization of the HBr salt, the free amine can intermolecularly attack the bromomethyl group of a neighboring molecule, leading to uncontrolled polymerization (oligomerization).[1]
-
Solution: A "Protect-then-React" strategy is the only robust industrial workflow.[2] Direct alkylation using the free amine is high-risk and rarely reproducible.[2]
Strategic Decision Tree (Visualized)
Figure 1: The chemoselectivity decision tree highlighting the necessity of amine protection to prevent self-polymerization.[2]
Protocol 1: Preparation of the Stable Electrophile (Boc-Protection)[2]
Objective: To mask the nucleophilic amine, converting the volatile/unstable HBr salt into a stable, crystalline alkylating agent (tert-butyl (trans-4-(bromomethyl)cyclohexyl)carbamate).
Reagents & Stoichiometry
| Reagent | Equiv.[1][2][3] | Role |
| trans-4-(Bromomethyl)cyclohexanamine HBr | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 1.1 | Protecting Group |
| Triethylamine ( | 2.5 | Base (neutralizes HBr + buffers) |
| Dichloromethane (DCM) | [0.2 M] | Solvent (Non-nucleophilic) |
Step-by-Step Methodology
-
Suspension: Charge a round-bottom flask with the amine
HBr salt and DCM. The salt will likely remain suspended.[2] -
Base Addition: Cool to 0°C. Add
dropwise. The suspension may clear slightly as the free base is liberated.[2] -
Protection: Add
(dissolved in minimal DCM) dropwise over 15 minutes.-
Why? Slow addition prevents exotherms that could trigger minor self-alkylation before the Boc group attaches.[2]
-
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin; starting material turns purple/red, product is UV active but non-staining or faint).[1][2]
-
Workup: Wash with 0.5M
(to remove excess and any unreacted amine), then saturated , then Brine. Dry over .[1][2] -
Outcome: Evaporation yields a white solid.[1][2] This intermediate is stable at RT for months.[2]
Protocol 2: Alkylation of Heteronucleophiles ( Coupling)
Objective: To couple the Boc-protected linker to a target nucleophile (e.g., a Phenol, Thiol, or Secondary Amine).[1]
Mechanism: Classical
-
Note: The cyclohexyl ring adds steric bulk near the reaction center.[1][2] While the bromomethyl group is primary, it reacts slower than a linear n-alkyl bromide.[1][2] Finkelstein conditions (adding KI) are highly recommended to accelerate the reaction.[2]
Reaction Workflow Diagram
Figure 2: The catalytic cycle using Potassium Iodide (KI) to convert the sluggish alkyl bromide into a reactive alkyl iodide in situ.[2]
Standard Operating Procedure (SOP)
Reagents
-
Electrophile: Boc-trans-4-(bromomethyl)cyclohexylamine (from Protocol 1).[1][2]
-
Base:
(2.0–3.0 equiv) for phenols; (1.5 equiv) for less reactive nucleophiles.[1][2] -
Catalyst: Potassium Iodide (KI) (0.1–0.5 equiv).[1][2] Critical for yield.
-
Solvent: DMF (anhydrous) or Acetonitrile (ACN).[1][2] Concentration: 0.1 M – 0.2 M.[2][4]
Methodology
-
Activation: In a dried vial, dissolve the Nucleophile and Base in DMF. Stir at RT for 15 mins to ensure deprotonation (phenoxide formation).
-
Addition: Add the Boc-protected bromide and the KI catalyst.
-
Thermal Cycle:
-
Monitoring: LCMS is preferred.[1][2] Look for the mass of [Product + H] or [Product + Na].
-
Workup (Crucial for DMF removal):
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Bromide is a poor leaving group in this steric environment.[2] | Add KI (0.5 equiv). Switch solvent to DMF if using ACN. Increase temp to 80°C. |
| Polymerization / Gumming | Boc group fell off; amine attacked bromide.[1][2] | Check reaction temp (keep <90°C). Ensure reaction is not acidic (Base must be in excess).[1][2] |
| Elimination Products | Base is too strong / Temp too high.[2] | Switch from |
| Starting Material Stuck | Poor solubility of inorganic base.[1][2] | Use Cesium Carbonate ( |
Deprotection (The Final Step)[2]
Once the alkylation is complete and purified, the Boc group can be removed to reveal the primary amine for further chemistry.[2]
-
Standard Acid: 4M
in Dioxane (RT, 1 hour). -
TFA Method: TFA/DCM (1:1) (RT, 30 mins).[2]
-
Caution: The final product will be a salt (HCl or TFA salt).[1][2] If the free base is required, use a basic resin exchange to avoid handling the reactive free amine in solution for long periods.
References
-
Organic Syntheses, Coll.[1][2][9] Vol. 10, p. 382 (2004). General procedures for Boc-protection of amines.[1][2]Link[1][2]
-
National Institutes of Health (NIH) / PubChem. Compound Summary: trans-4-(Bromomethyl)cyclohexanamine.[1][2]Link[1][2]
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Cyclohexyl-Linker based inhibitors. (General reference for trans-cyclohexane stability).
-
Sigma-Aldrich (Merck). Technical Bulletin: Finkelstein Reaction Conditions for Alkyl Bromides.[1][2]Link
-
Enamine Building Blocks. Handling of Amino-Alkyl Bromide Salts.Link[1][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. BJOC - Giese-type alkylation of dehydroalanine derivatives via silane-mediated alkyl bromide activation [beilstein-journals.org]
- 5. EP0419045B1 - Method for alkylation of phenols, and catalyst therefor - Google Patents [patents.google.com]
- 6. ppor.az [ppor.az]
- 7. pnnl.gov [pnnl.gov]
- 8. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
preventing intramolecular cyclization of trans-4-(Bromomethyl)cyclohexanamine
This technical guide addresses the stability and handling of trans-4-(Bromomethyl)cyclohexanamine , specifically focusing on the prevention of cyclization and polymerization.[1]
Executive Technical Summary
The Core Challenge: Researchers working with trans-4-(Bromomethyl)cyclohexanamine often encounter degradation issues.[1] While the user concern is frequently labeled "intramolecular cyclization," the trans-stereochemistry of this molecule actually creates a geometric barrier to direct intramolecular ring closure.[1]
The Reality of Degradation:
-
Trans-Isomer Risk (Polymerization): Due to the 1,4-diequatorial conformation, the amine and bromomethyl groups are spatially separated.[1] They cannot easily react intramolecularly.[1] Instead, they react intermolecularly, leading to insoluble oligomers and polymers (gums/precipitates).[1]
-
Cis-Isomer Risk (Cyclization): Intramolecular cyclization to form 2-azabicyclo[2.2.2]octane (isoquinuclidine) is the dominant pathway for the cis-isomer (impurity), which can adopt a boat conformation bringing the nucleophile and electrophile into proximity.[1]
Support Directive: To "prevent cyclization" in the trans compound, you must actually prevent isomerization to the cis form and suppress polymerization of the trans form.
Mechanistic Diagnostics
The following diagram illustrates the divergent degradation pathways based on stereochemistry and reaction conditions.
Figure 1: Divergent reactivity pathways. The Trans-isomer favors intermolecular polymerization, while the Cis-isomer favors intramolecular cyclization.
Troubleshooting Guide: Preventing Degradation
Scenario A: "My product is turning into an insoluble gum."
-
Diagnosis: This is Intermolecular Polymerization .[1] You have successfully generated the trans-free base, but the concentration is too high, allowing the amine of one molecule to attack the bromomethyl group of another.
-
Solution:
-
Dilution Principle: Maintain reaction concentrations below 0.05 M when the free base is present.
-
Biphasic Systems: If using the amine as a nucleophile in a subsequent reaction, use a biphasic system (e.g., DCM/aq.[1] Na2CO3) where the free base is generated and immediately reacted or extracted into a dilute phase.[1]
-
Scenario B: "I see a bicyclic impurity (Isoquinuclidine) by NMR."
-
Diagnosis: This indicates Cis-Contamination .[1] The trans-isomer cannot easily form this bicycle without isomerizing first.
-
Solution:
-
Check Starting Material: Verify the stereochemical purity of your starting material. Even 1-2% cis impurity will rapidly cyclize, enriching the impurity profile over time.[1]
-
Avoid Heat: Do not heat the free base above 60°C, as this can promote radical isomerization or ring-flips that facilitate cyclization.[1]
-
Scenario C: "I need to store the compound for a week."
-
Diagnosis: Storage of the free base is unsafe.
-
Solution:
Standard Operating Procedures (SOPs)
SOP-1: Safe Generation of the Free Base
Use this protocol if you must use the free amine for a coupling reaction.
| Step | Action | Technical Rationale |
| 1 | Suspend the salt (HBr/HCl) in DCM or Et2O. | Non-polar/moderately polar solvents discourage S_N2 polymerization compared to DMF/DMSO. |
| 2 | Cool the suspension to 0°C. | Reduces kinetic energy, slowing down polymerization rates.[1] |
| 3 | Add Base (e.g., sat. NaHCO3 or 1M NaOH) slowly. | Controlled deprotonation prevents localized high concentrations of free amine. |
| 4 | Extract immediately and keep cold. | Minimizes residence time of the free amine in the concentrated phase. |
| 5 | Use Immediately. | Do not store. Add the electrophile for the next step to the amine solution (inverse addition) if possible. |
SOP-2: Stability Data Matrix
| Condition | Form | Stability | Outcome |
| Solid, 25°C | Salt (HBr) | High | Stable for years if dry.[1] |
| Solid, 25°C | Free Base | Low | Polymerizes to gum within hours/days.[1] |
| Solution, DMF | Free Base | Critical | Rapid polymerization (polar aprotic solvent accelerates S_N2).[1] |
| Solution, dilute | Free Base | Moderate | Stable for hours at <0.1 M. |
Frequently Asked Questions (FAQs)
Q1: Can I use high dilution to prevent the formation of the bicyclic impurity? A: No. Dilution prevents intermolecular reactions (polymerization).[1][2] It actually favors intramolecular reactions (cyclization) relative to polymerization.[1] If you are seeing the bicyclic impurity, dilution will not help; you likely have cis-isomer contamination.[1] You must improve the stereochemical purity of your starting material.
Q2: Why does the trans isomer not cyclize? A: In the trans-1,4-disubstituted cyclohexane, the most stable conformation places both the aminomethyl and bromine groups in equatorial positions, pointing away from each other.[1] To cyclize, the ring would have to twist into a high-energy boat conformation to bring C1 and C4 close enough.[1] The energy barrier for this is significantly higher than the barrier for intermolecular attack (polymerization).[1]
Q3: What is the best solvent to suppress side reactions? A: For the free base, use non-polar or low-polarity solvents like Dichloromethane (DCM) or Toluene.[1] Avoid polar aprotic solvents like DMF, DMSO, or DMAc, as these solvate cations well and leave the amine "naked" and highly nucleophilic, drastically accelerating both polymerization and cyclization.[1]
Q4: Is the cyclization reversible? A: Generally, no. The formation of the bicyclic ammonium salt (or amine) is thermodynamically driven by the formation of a stable C-N bond and the release of the bromide ion.[1] Once formed, the bicycle is very stable.[1]
References
-
Synthesis of 7-azabicyclo[2.2.1]heptane derivatives. (Discusses the cyclization of cis-3,trans-4-dibromocyclohexyl carbamates, illustrating the stereochemical requirements for bridging). ResearchGate.[3][4]
-
Intramolecular Addition (Cyclization) Reactions. (General mechanisms of radical and nucleophilic cyclization in cyclohexyl systems). Chemistry LibreTexts.
-
Stability of cis vs trans isomers. (Thermodynamic stability of cyclohexane derivatives). Chemistry Stack Exchange.[1]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. (Highlights the stability and synthesis of trans-amines for pharmaceutical applications like Cariprazine). PubMed.[1]
Sources
stability of trans-4-(Bromomethyl)cyclohexanamine free base vs hydrochloride salt
Technical Support Center: trans-4-(Bromomethyl)cyclohexanamine
A Guide to Understanding the Stability of the Free Base vs. the Hydrochloride Salt
Welcome to the technical support guide for trans-4-(Bromomethyl)cyclohexanamine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical insights into the stability, handling, and use of both the free base and hydrochloride (HCl) salt forms of this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices to ensure your work is both successful and reproducible.
Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental difference in stability between the free base and the HCl salt?
The primary difference lies in the reactivity of the nitrogen atom's lone pair of electrons.
-
Free Base: The amine group (-NH₂) possesses a lone pair of electrons, making it nucleophilic and basic. This form is more susceptible to oxidation and atmospheric reactions (e.g., with CO₂).[1] Crucially, the nucleophilic amine can react with the electrophilic bromomethyl group (-CH₂Br) of another molecule, leading to oligomerization or polymerization over time.
-
Hydrochloride Salt: In the HCl salt form (-NH₃⁺Cl⁻), the nitrogen's lone pair is protonated, forming a stable ammonium salt.[2] This protonation effectively "protects" the amine group, preventing it from participating in nucleophilic attacks.[1][3] Consequently, the HCl salt is significantly less prone to oxidation, self-reaction, and degradation, making it the preferred form for long-term storage.[2]
FAQ 2: I'm planning a synthesis. Which form should I choose?
The choice depends entirely on your reaction conditions.
-
Choose the HCl salt for:
-
Choose the free base for:
-
Reactions where the amine must act as a nucleophile immediately, without the addition of an external base (e.g., amide couplings, alkylations).
-
Working in non-polar, aprotic solvents where the HCl salt has poor solubility.
-
It is standard practice to store the compound as the HCl salt and convert it to the free base shortly before use if the reaction requires it.
FAQ 3: My free base has turned yellow/brown. What happened and can I still use it?
The discoloration is a common indicator of degradation, likely due to oxidation or self-reaction.[1] The free amine is susceptible to air oxidation, and intermolecular N-alkylation can lead to the formation of secondary amines and oligomeric side products.
Troubleshooting Steps:
-
Assess Purity: Analyze the material by ¹H NMR, LC-MS, or GC-MS to identify the impurities and quantify the remaining active compound.
-
Decision: If the purity is compromised, it is strongly recommended to use a fresh batch or purify the existing material. Using degraded starting material is a primary cause of low yields and complex product mixtures.
FAQ 4: How does the bifunctional nature of this molecule impact its stability?
The presence of both a nucleophilic amine and an electrophilic alkyl bromide in the same molecule creates a high potential for intramolecular and intermolecular reactions .
-
Intermolecular Reaction: As shown in the diagram below, the amine of one molecule can attack the bromomethyl group of another, leading to dimerization and polymerization. This is a significant degradation pathway for the free base.
-
Intramolecular Cyclization: While less likely due to the formation of a strained 7-membered ring, intramolecular cyclization is a theoretical possibility.[5] However, intermolecular reactions are typically much faster and represent the primary stability concern.
This inherent reactivity is precisely why converting the amine to its non-nucleophilic hydrochloride salt form is critical for stability.
Visualizing Stability: Key Chemical Differences
The diagrams below illustrate the core chemical principles governing the stability of each form.
Caption: Free Base vs. HCl Salt: A Stability Comparison.
Caption: Primary Degradation Pathway for the Free Base Form.
Troubleshooting & Experimental Guides
This section provides actionable protocols for common laboratory scenarios.
Scenario 1: My reaction requires the free base, but I only have the HCl salt.
Protocol: Converting the HCl Salt to the Free Base
This is a standard acid-base extraction procedure.
Objective: To deprotonate the ammonium salt and isolate the pure, neutral amine.
Materials:
-
trans-4-(Bromomethyl)cyclohexanamine HCl
-
1M Sodium hydroxide (NaOH) or saturated Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, flasks, rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve the HCl salt in a minimal amount of deionized water.
-
Basification: Transfer the solution to a separatory funnel. Slowly add 1M NaOH or saturated NaHCO₃ solution while gently swirling. Check the pH with litmus paper or a pH meter until it is >10 to ensure complete deprotonation of the amine.
-
Extraction: Add an equal volume of an immiscible organic solvent like DCM or EtOAc to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate fully. The organic layer (containing the free base) will typically be the bottom layer for DCM and the top layer for EtOAc. Drain the organic layer into a clean flask.
-
Repeat Extraction: To maximize yield, perform two more extractions on the aqueous layer with fresh organic solvent, combining all organic extracts.
-
Washing (Optional but Recommended): Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying: Dry the organic extract over anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 10-15 minutes.
-
Isolation: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. Important: Use minimal heat to avoid thermal degradation.
-
Final Step: The resulting oil or solid is the free base. It should be used immediately for the best results.
Scenario 2: Inconsistent results in an amide coupling reaction.
Problem: You are using the HCl salt directly in a coupling reaction with a carboxylic acid (e.g., using EDC/HOBt) and observing low or no yield.
Root Cause Analysis: Standard amide coupling reactions require a nucleophilic (free) amine. The HCl salt is not nucleophilic. Furthermore, the coupling reagents can be deactivated or the reaction can be inhibited by the acidic nature of the ammonium salt.
Troubleshooting Workflow:
Caption: Decision workflow for amide coupling reactions.
Corrective Action:
-
In-Situ Neutralization: Add at least two equivalents of a non-nucleophilic tertiary amine base (e.g., Diisopropylethylamine - DIPEA, or N-methylmorpholine - NMM) to the reaction mixture. One equivalent neutralizes the HCl salt, and the second acts as the acid scavenger for the coupling reaction itself.
-
Pre-Isolation (Recommended): For maximum reliability, convert the HCl salt to the free base using the extraction protocol above and use the isolated, purified material in your coupling reaction.
Storage and Handling Summary
The following table summarizes the key differences and recommended procedures for handling these two forms.
| Feature | trans-4-(Bromomethyl)cyclohexanamine (Free Base) | trans-4-(Bromomethyl)cyclohexanamine HCl |
| Chemical Form | Neutral Amine (-NH₂) | Ammonium Salt (-NH₃⁺Cl⁻) |
| Appearance | Colorless to pale yellow oil or low-melting solid | White to off-white crystalline solid |
| Reactivity | High: Nucleophilic, basic, prone to self-reaction | Low: Non-nucleophilic, stable |
| Stability | Poor: Degrades on exposure to air and over time.[6] | Excellent: Thermally more stable and has less odor.[2] |
| Long-Term Storage | Not Recommended. Store under inert gas (N₂ or Ar) at 2-8°C for short periods only.[7] | Recommended. Store in a tightly sealed container in a cool, dry place.[6][7] |
| Solubility | Soluble in a wide range of organic solvents. | Generally soluble in water and alcohols; less soluble in non-polar organics.[8] |
| Primary Hazard | Self-reactivity/polymerization, air sensitivity. | Standard chemical handling; less reactive. |
References
-
Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial. Available at: [Link]
-
Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry on Reddit. Available at: [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. diplomata comercial. Available at: [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health (NIH). Available at: [Link]
-
Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. Available at: [Link]
-
Hydrochloride salt of amine. r/OrganicChemistry on Reddit. Available at: [Link]
-
Difference between amino acid free base and its hydrochloride salt? ResearchGate. Available at: [Link]
-
Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Scielo. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
avoiding polymerization of amino-alkyl bromides during synthesis
Topic: Preventing Polymerization & Degradation
Ticket Status: Open | Priority: Critical | Agent: Senior Application Scientist
Executive Summary: The "Self-Destructing" Monomer
The Core Problem: Amino-alkyl bromides (e.g., 2-bromoethylamine, 3-bromopropylamine) are chemically schizophrenic. They contain a nucleophile (amine,
In their free base form, they are unstable. The amine of Molecule A attacks the alkyl bromide of Molecule B, initiating an autocatalytic
The Solution: The only stable state for these molecules is the ammonium salt (e.g., hydrobromide). Protonating the amine (
Root Cause Analysis: The Mechanism of Failure
To troubleshoot effectively, you must understand the failure mode. The polymerization is pH-dependent and concentration-dependent.
Diagram 1: The Polymerization Cascade
This diagram illustrates how the free base initiates self-destruction versus the stability of the salt form.
Caption: Protonation (Green Zone) deactivates the nitrogen lone pair. Deprotonation (Red Zone) triggers immediate intermolecular attack.
Standard Operating Procedures (SOPs)
These protocols are designed to maintain the molecule in the "Green Zone" (Salt Form).
Protocol A: Direct Hydrobromic Acid Synthesis (The Workhorse)
Best for: Simple amino-alkyl bromides (2-bromoethylamine, 3-bromopropylamine).
Reagents: Amino alcohol (1.0 equiv), 48% Hydrobromic Acid (3.0+ equiv).
-
Setup: Equip a round-bottom flask with a distillation apparatus.
-
Addition: Add amino alcohol dropwise to chilled 48% HBr.
-
Why: Exothermic reaction. Keep cold to prevent premature dehydration/charring.
-
-
Distillation: Heat the mixture. Distill off water and excess HBr.
-
Checkpoint: The temperature will rise as the azeotrope breaks. Continue until the residue is dry or a thick syrup.
-
-
Precipitation: Dissolve the hot residue in minimal hot ethanol, then pour into excess cold acetone or diethyl ether .
-
Why: The HBr salt is insoluble in acetone/ether and will crystallize.
-
-
Filtration: Filter rapidly under inert gas (Argon/Nitrogen).
-
Critical: The salt is hygroscopic. Moisture leads to hydrolysis.
-
Protocol B: The Gabriel Synthesis (The Protected Route)
Best for: Complex substrates where harsh HBr boiling is not tolerated.
-
Protection: React Potassium Phthalimide with dibromoalkane.
-
Result: N-(bromoalkyl)phthalimide. The nitrogen is "capped" and cannot polymerize.
-
-
Purification: Isolate the intermediate. It is stable and neutral.
-
Deprotection: Hydrolyze with 48% HBr or Hydrazine.
-
Note: If using hydrazine, you must treat the product with acid immediately after isolation to convert it to the salt.
-
Troubleshooting Guide & FAQs
Real-world scenarios encountered by researchers.
Ticket #101: "My product turned into a white gel during extraction."
Diagnosis: Unintentional Free-Basing.
Root Cause: You likely attempted to extract the product into an organic solvent (like DCM or EtOAc) by washing the aqueous layer with base (NaOH or
-
Never perform a basic aqueous workup on these compounds unless you are reacting them in situ.
-
If you need the free base for a reaction, generate it inside the reaction vessel by adding a non-nucleophilic base (e.g., DIPEA,
) to the mixture of the HBr salt and your electrophile.
Ticket #102: "The melting point is 20°C lower than reported."
Diagnosis: Hydrolysis or "Wet" Polymerization. Root Cause: The HBr salt is extremely hygroscopic. If left in open air, it absorbs water.
-
Effect 1: Water acts as a nucleophile, converting the bromide back to an alcohol (
). -
Effect 2: Solvated ions have higher mobility, allowing slow polymerization even in the solid state. Corrective Action: Recrystallize from Ethanol/Acetone. Dry in a vacuum desiccator over
. Store at -20°C under Argon.
Ticket #103: "Can I use the Chloro- analog instead?"
Analysis: Yes, but kinetics differ. Data Comparison:
| Feature | Amino-Alkyl Bromide | Amino-Alkyl Chloride |
| Leaving Group Ability | High (Fast Polymerization) | Moderate (Slower Polymerization) |
| Hygroscopicity | Very High | Moderate |
| Stability (Free Base) | Minutes to Hours | Hours to Days |
| Reactivity | Preferred for difficult alkylations | Preferred for storage stability |
Decision Matrix: Synthesis Strategy
Use this logic flow to determine the correct synthetic route for your specific molecule.
Caption: Select the synthesis route based on chain length (cyclization risk) and functional group tolerance.
References
-
Cortese, F. (1943).
-Bromoethylamine Hydrobromide. Organic Syntheses, Coll. Vol. 2, p. 91. -
Marxer, A., et al. (1951). Investigations on the mechanism of the cyclization of amino alkyl halides. Journal of the American Chemical Society.[1] (Fundamental kinetics of cyclization vs. polymerization).
- Gabriel, S. (1887). Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft. (Original Gabriel Synthesis methodology).
Sources
troubleshooting low yields in trans-4-(Bromomethyl)cyclohexanamine substitution
Technical Support Center: trans-4-(Bromomethyl)cyclohexanamine Substitution
Executive Summary: The Deceptive Simplicity
Researchers often approach trans-4-(bromomethyl)cyclohexanamine expecting standard primary alkyl halide reactivity.[1][2] However, this substrate presents a "Trojan Horse" of failure modes.[1][2] Unlike simple alkyl halides, this molecule contains both a nucleophile (amine) and an electrophile (bromomethyl) on a semi-rigid scaffold.[1][2]
The Core Conflict: The primary cause of low yields is uncontrolled self-oligomerization .[1] If the amine is not chemically masked, it will attack the bromomethyl group of a neighboring molecule faster than your intended nucleophile can react.[1]
This guide provides a systematic workflow to isolate the failure mode, focusing on protection strategies, solubility dynamics, and stereochemical preservation.[1][2]
Diagnostic Workflow: The Yield Rescue Tree
Before altering reagents, locate your specific failure point using this logic flow.
Figure 1: Diagnostic logic for isolating yield-killing variables in cyclohexane substitution chemistry.
Critical Failure Modes (FAQ & Troubleshooting)
Issue 1: "My reaction mixture turned into an insoluble white gum."
Diagnosis: Intermolecular Self-Alkylation (Polymerization).
Mechanism: The free amine (
-
The Fix: Mandatory Protection. You cannot run this reaction with the free amine.[1] You must install a protecting group (PG) like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) before attempting the substitution.[1][2]
Issue 2: "I am using the Boc-protected precursor, but conversion is stalled at <20%."
Diagnosis: Finkelstein Inertia or Steric Drag. Mechanism: Even though the bromide is on a primary carbon, the adjacent cyclohexane ring imposes significant steric bulk compared to a linear alkyl chain.[1][2] If your incoming nucleophile is bulky or weak, the reaction rate drops significantly.[1][2]
-
The Fix: Catalytic Iodide Exchange. Add 10-20 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) .[1][2]
Issue 3: "Did I lose the trans stereochemistry?"
Diagnosis: Misconception of Stereocenters.
Clarification: The substitution occurs at the exocyclic methylene group (
-
Scientific Reality: The chiral center at C4 is not involved in the bond-breaking step.[1] Therefore, the trans relationship between the C1-amine and the C4-substituent is strictly preserved .[1][2] You do not need to worry about Walden inversion of the ring geometry [2].[1]
Optimized Experimental Protocols
These protocols are designed to be self-validating. If Step 1 fails, do not proceed to Step 2.
Protocol A: Preparation of the Reactive Scaffold (Boc-Protection)
Goal: Isolate a stable, non-polymerizing electrophile.[1][2]
-
Suspend trans-4-(bromomethyl)cyclohexanamine HBr salt (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).
-
Add Triethylamine (
, 2.2 equiv) at 0°C. Observation: The suspension will clear as the free base forms. -
Immediately Add
(1.1 equiv). -
Stir at RT for 4-6 hours.
-
Workup: Wash with 1M HCl (removes unreacted amine), then Brine. Dry over
.[1][2] -
Validation:
NMR must show a singlet ~1.44 ppm (9H, Boc) and the doublet for shifted slightly upfield compared to the starting material.
Protocol B: The Substitution (General )
Goal: High-yield substitution without elimination.
| Parameter | Recommendation | Rationale |
| Solvent | DMF or DMSO | High dielectric constant promotes charge separation in the transition state ( |
| Concentration | 0.2 M - 0.5 M | High concentration favors bimolecular substitution over side reactions.[1][2] |
| Base | Mild inorganic bases prevent E2 elimination (formation of exocyclic alkene).[1][2] Avoid strong alkoxides ( | |
| Catalyst | TBAI (10 mol%) | Essential for sluggish nucleophiles (Finkelstein condition).[1][2] |
| Temperature | 40°C - 60°C | Gentle heat overcomes the steric drag of the cyclohexane ring.[1] |
Step-by-Step:
-
Dissolve Boc-trans-4-(bromomethyl)cyclohexanamine (1.0 equiv) in anhydrous DMF (0.3 M).
-
Add Nucleophile (1.2 - 1.5 equiv).
-
Heat to 50°C under
atmosphere. -
Monitor: TLC (stain with Ninhydrin or PMA).[1][2] Reaction typically completes in 4-12 hours.[1][2]
Comparative Data: Solvent Effects
The choice of solvent is the second most critical factor after protection.[1]
| Solvent | Dielectric Constant ( | Solubility of Salts ( | Reaction Rate (Relative) | Risk Profile |
| DMF | 36.7 | High | Fastest | Difficult to remove (requires aqueous workup).[1][2] |
| DMSO | 46.7 | Very High | Fast | High boiling point; difficult to evaporate.[1][2] |
| Acetonitrile | 37.5 | Moderate | Moderate | Good compromise; easy to remove.[1][2] |
| THF | 7.5 | Poor | Slow | Not Recommended (poor salt solubility).[1][2] |
| DCM | 8.9 | Very Poor | Very Slow | Not Recommended for substitution.[1][2] |
References
-
Mechanistic Insight on Cyclohexane Spacers: Svahn, C. M., et al.[1][2] "Tranexamic Acid Derivatives with Enhanced Absorption."[1][2][3] Journal of Medicinal Chemistry, vol. 29, no. 4, 1986, pp. 448-453.[1][2][3] Context: Establishes the stability and reactivity patterns of trans-1,4-substituted cyclohexane derivatives.
-
Stereochemical Integrity: Badland, M., et al.[1][2][4] "An improved synthesis of (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid."[1][2][4] Tetrahedron: Asymmetry, vol. 21, no.[1][2][4] 7, 2010, pp. 864-866.[1][2] Context: Demonstrates that reactions at exocyclic positions do not compromise ring stereochemistry.[1][2]
-
Boc-Protection Precedents: Thermo Scientific Chemicals.[1][2] "trans-1-(Boc-amino)-4-(bromomethyl)cyclohexane Product Specifications." Context: Validates the Boc-protected bromide as the industry-standard intermediate for these transformations.
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]
- 3. Tranexamic acid derivatives with enhanced absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Guide: Handling & Stabilization of trans-4-(Bromomethyl)cyclohexanamine Salts
Executive Summary & Core Directive
The "Polymerization Trap": The critical instability of trans-4-(Bromomethyl)cyclohexanamine salts (e.g., HBr or HCl) is not solely due to moisture; it is the reactivity of the free base .
This molecule contains both a nucleophile (primary amine) and an electrophile (alkyl bromide) on the same scaffold. In its salt form, the amine is protonated (
The Golden Rule: Never generate the free base of this compound in a concentrated solution or store it as a neat oil. It will undergo rapid intermolecular self-alkylation (polymerization), turning your valuable intermediate into an insoluble oligomeric gum.
Storage & Handling (The "Dry Chain")
FAQ: Storage Protocols
Q: Why is my salt "caking" inside the bottle even with the lid closed? A: This indicates the "Dry Chain" was broken. Hygroscopic salts absorb atmospheric moisture, forming a hydrate layer on the crystal surface. This causes crystals to fuse (caking).
-
The Fix: Store the primary container inside a secondary desiccation chamber (e.g., a glass desiccator with active
or indicating silica gel). -
The Prevention: Flush the headspace of the bottle with dry Argon or Nitrogen immediately after every use. Tape the cap with Parafilm.
Q: Can I dry the salt in a vacuum oven if it gets wet? A: Yes, but proceed with caution.
-
Protocol: Dry at 40°C under high vacuum (<5 mbar) for 12–24 hours.
-
Risk: Do not exceed 60°C. High heat can induce lattice stress or minor degradation if traces of free acid are trapped.
-
Verification: Check the weight loss. If the weight stabilizes, the surface water is removed.
Weighing & Dispensing
FAQ: Operational Precision
Q: The powder becomes sticky on the spatula during weighing. How do I stop this? A: This is rapid moisture uptake (deliquescence).
-
Benchtop Method: Use a "weigh-by-difference" technique. Tare a closed vial containing the salt, remove an approximate amount quickly, close the vial, and weigh again. The loss in weight is your dispensed amount. This minimizes the salt's exposure to air.
-
Glovebox Method: Ideally, weigh inside an inert atmosphere (
/Ar) glovebox. This is the only way to guarantee 0% water uptake.
Q: How does water content affect my reaction stoichiometry? A: Drastically. If your salt has absorbed 10% water by weight, you are under-loading your reagent by 10%.
-
Correction: Perform a silver nitrate (
) titration to determine the precise halide content (Br/Cl), which correlates directly to the active amine salt concentration. Use this "effective molecular weight" for your calculations.
Reaction Setup: The "In Situ" Strategy
FAQ: Chemical Execution
Q: How do I react this amine with an electrophile without triggering self-polymerization? A: You must use an In Situ Neutralization strategy. Never isolate the free base.
-
Dissolve: Suspend the salt in your anhydrous solvent (e.g., DCM, DMF, or THF).
-
Add Target Electrophile: Add the reagent you want the amine to react with first.
-
Trigger: Add the base (e.g., TEA, DIPEA) dropwise.
Q: Can I use aqueous bases (NaOH/KOH)?
A: Generally, no. Aqueous biphasic conditions can work (Schotten-Baumann conditions), but for an alkyl bromide, you risk hydrolysis of the bromide to an alcohol (
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Material is a hard solid block | Severe moisture absorption (Caking). | Break mechanically under inert gas. Dry in vacuum oven at 40°C. Re-titrate before use. |
| Material turned yellow/brown | Degradation/Oxidation. Likely trace free amine formed and oxidized. | Discard. Purification (recrystallization) is difficult without triggering polymerization. |
| Low Yield in Reaction | Self-polymerization occurred. | Switch to "In Situ" protocol (Section 4). Ensure base is added slowly and last. |
| Insoluble "Gum" in Flask | Polymerized material.[3] | The experiment is lost. Clean glassware with hot alcoholic KOH (carefully) or aqua regia if necessary. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways to prevent the "Polymerization Trap."
Figure 1: Critical handling workflow. Note that isolating the free base leads to irreversible polymerization.
References
- Hygroscopic Salt Management: Guidance on handling hygroscopic pharmaceutical ingredients. Source: FDA / USP General Chapters <659> Packaging and Storage Requirements.
-
Amine Reactivity & Polymerization: Smith, M. B., & March, J. March's Advanced Organic Chemistry.
- Context: Mechanisms of nucleophilic substitution and polymeriz
-
URL: [Link]
-
Handling Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134.
Sources
minimizing side reactions in trans-4-(Bromomethyl)cyclohexanamine coupling
This technical guide addresses the specific challenges of handling trans-4-(Bromomethyl)cyclohexanamine , a bifunctional building block prone to rapid self-destruction via intermolecular polymerization.
Topic: Minimizing Side Reactions & Maximizing Selectivity Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
The Core Challenge: The Bifunctional Paradox
This molecule contains two mutually reactive functional groups: a nucleophilic primary amine and an electrophilic alkyl bromide. In its free base form, it is an "AB-monomer" capable of spontaneous polymerization.
The Golden Rule: Never allow the amine to be deprotonated while the bromide is exposed unless a more reactive electrophile is immediately available in high concentration.
Visualizing the Failure Mode
The following diagram illustrates the "Runaway Alkylation" that occurs if the free base is generated without a protection strategy.
Caption: Figure 1. The cascade of self-alkylation triggered by premature neutralization of the salt form.
Module A: Coupling the Amine (Acylation/Amidation)
Scenario: You want to react the amine with an acid chloride, isocyanate, or carboxylic acid, leaving the bromomethyl group intact for a later step.
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Starting Material | Use HCl or HBr Salt only. | The protonated amine ( |
| Base Addition | In-situ Neutralization. | Do not pre-mix the amine salt with base. Add base only after the electrophile is present. |
| Stoichiometry | Electrophile Excess (1.2 – 1.5 eq). | Ensures the amine reacts with the desired electrophile faster than it reacts with a neighboring bromide. |
| Temperature | 0°C to -10°C. | Suppresses the rate of SN2 self-alkylation (high activation energy) while allowing rapid acylation (low activation energy). |
Protocol: Biphasic Schotten-Baumann (Recommended)
This method keeps the unreacted amine protonated in the aqueous phase until the moment it enters the organic phase to react, minimizing self-alkylation risk.
-
Dissolve: Dissolve trans-4-(bromomethyl)cyclohexanamine HBr salt (1.0 eq) in water (minimal volume).
-
Prepare Organic Phase: Dissolve the acid chloride (1.2 eq) in DCM or EtOAc.
-
Combine: Layer the organic phase over the aqueous phase.
-
Initiate: Vigorously stir at 0°C while adding a saturated solution of
or dropwise.
Module B: Displacing the Bromide (Nucleophilic Substitution)
Scenario: You want to attach a nucleophile (e.g., thiol, phenol, secondary amine) to the methylene group, displacing the bromide.
Critical Control Points
The amine MUST be protected. You cannot perform clean SN2 chemistry on the bromide if the amine is free. The pKa of the amine (~10.5) means it will compete with your external nucleophile.
Workflow: The "Safe-Zone" Strategy
Caption: Figure 2. Mandatory protection workflow for bromide displacement reactions.
Protocol: Boc-Protection of the Salt[1][4]
-
Suspend: Suspend the amine HBr salt in DCM.
-
Add Reagent: Add
(1.1 eq). -
Base: Add
(2.2 eq) slowly at 0°C.-
Note: The carbamate formation is faster than alkylation at 0°C.
-
-
Workup: Wash with dilute citric acid to remove any oligomers (which will remain basic/protonated) while the Boc-protected product stays in the organic layer.
Troubleshooting & FAQs
Q1: I see a white precipitate immediately upon adding base. What is it?
Diagnosis: This is likely poly(4-aminomethylcyclohexane) . Cause: You generated the free base in high concentration without a more reactive electrophile present. Fix: Switch to the "In-situ Neutralization" protocol (Module A) or ensure your electrophile is in large excess before adding base.
Q2: My yield is low, and NMR shows broad peaks in the aliphatic region (0.8 - 1.8 ppm).
Diagnosis: Oligomerization. The broad peaks result from a mixture of chain lengths.
Verification: Check LCMS for mass peaks corresponding to
Q3: Can I use the free base if I work very dilute?
Answer: No. While dilution favors intramolecular reactions over intermolecular ones, this molecule is too rigid (
Q4: Does the trans stereochemistry survive the reaction?
Answer: Yes. Reactions at the amine or the bromomethyl group are exocyclic. They do not involve the ring carbons directly.
-
Exception: If you use harsh conditions that favor radical formation or carbocations (SN1), you may see some isomerization to cis. Stick to SN2 conditions (polar aprotic solvents, good nucleophiles).
References
-
Handling of Amino-Alkyl Halides
- Title: Alkylation of Amines: General Principles and Prevention of Over-Alkyl
- Source: Master Organic Chemistry / ACS GCI Pharmaceutical Roundtable.
-
URL:[Link]
-
Boc-Protection Protocols
-
Physical Properties & Stability
- Title:trans-4-(Boc-amino)
- Source: Chem-Impex Intern
-
URL:[Link]
-
Cross-Electrophile Coupling Context
- Title: Metallaphotoredox-Catalyzed Cross-Electrophile Coupling of Aliph
- Source: MacMillan Group, Princeton University.
-
URL:[Link]
Sources
Technical Support Center: Storage & Handling of Bromomethyl Amines
[1]
Content Type: Technical Support Guide & Troubleshooting FAQ
Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Topic: Prevention of Degradation in Bromomethyl Amines (
Executive Summary: The Instability Paradox
Bromomethyl amines (α-haloamines) are potent electrophiles widely used in "Mannich-like" reactions to introduce aminomethyl groups.[1] However, their utility is directly linked to their instability. The lone pair on the nitrogen atom facilitates the expulsion of the bromide leaving group, generating a highly reactive iminium ion (
While this reactivity is desired for synthesis, it makes storage a critical challenge. Without rigorous exclusion of moisture and nucleophiles, these compounds degrade rapidly into formaldehyde and secondary amines.
Key Distinction for Storage:
-
Type A: Isolable Solids (e.g., N-(bromomethyl)phthalimide).[1] Stabilized by electron-withdrawing groups that reduce the nitrogen's ability to expel bromide.[1]
-
Type B: Transient/Salt Forms (e.g., Bohme’s salts, Eschenmoser’s salt). Simple alkyl bromomethyl amines are often too unstable to isolate as free bases and are best stored as iminium salts or generated in situ.[1]
Critical Storage Parameters (The "Why" and "How")
Q: What are the absolute minimum requirements for storing N-(bromomethyl)phthalimide?
A: This compound is relatively stable but moisture-sensitive.[1]
-
Temperature: Store at -20°C (Standard Freezer). Long-term storage at -80°C is preferred for high-purity standards.[1]
-
Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen).[1]
-
Container: Amber glass vials with PTFE-lined caps. Seal with Parafilm or electrical tape to prevent moisture ingress.[1]
-
Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or silica gel).[1]
Q: Can I store simple dialkyl bromomethyl amines (e.g., ) in solution?
A: Not recommended.
Simple
-
If you must store them: Keep them as short-term stock solutions in anhydrous non-nucleophilic solvents (DCM, Chloroform, or Acetonitrile) at <-20°C .
-
Better Alternative: Store them as their corresponding iminium salts (e.g., Dimethyl(methylene)ammonium iodide - Eschenmoser's salt) or generate them in situ from the amine, paraformaldehyde, and HBr immediately before use.[1]
Q: Why did my white crystalline solid turn yellow/brown?
A: This indicates oxidative degradation or the liberation of elemental bromine (
Technical Deep Dive: The Degradation Mechanism
Understanding the mechanism is the key to preventing it. The degradation is driven by the "alpha-effect" of the nitrogen lone pair.
Degradation Pathway Diagram
Figure 1: The degradation cascade of bromomethyl amines. The critical control point is the prevention of moisture to stop the transition from Iminium Ion to Hemiaminal.
Troubleshooting & Diagnostics
Diagnostic Table: Is My Reagent Compromised?
| Observation | Probable Cause | Verification Method | Corrective Action |
| Solid turns sticky/wet | Hydrolysis (HBr formation is hygroscopic) | Check pH (wet pH paper above liquid).[1] Acidic = Hydrolysis.[1] | Discard. Hydrolysis is irreversible.[1] |
| New peak at ~9-10 ppm (NMR) | Formation of Formaldehyde (or aldehyde R-CHO) | 1H NMR in | Discard. Significant hydrolysis has occurred.[1] |
| Loss of peak at ~5.0-5.5 ppm | Loss of | 1H NMR integration.[1] | If >10% loss, purify or discard. |
| Precipitate in stock solution | Polymerization or Salt formation | Visual inspection.[1] | Filter. If filtrate is pure, use immediately. |
Q: How do I safely assess purity without degrading the sample further?
A: Standard silica TLC is often too acidic and wet, causing degradation on the plate.
-
Protocol: Use Neutral Alumina plates or treat silica plates with 1% Triethylamine in Hexanes before use.[1]
-
Eluent: Use non-polar systems (e.g., Hexanes/EtOAc) with 1% Triethylamine to buffer the system.
Handling Protocols
Protocol A: Safe Thawing & Opening
-
Context: You have a bottle of N-(bromomethyl)phthalimide stored at -20°C.
-
Equilibration: Remove the bottle from the freezer and place it in a desiccator. Allow it to warm to room temperature (~30-60 mins). Crucial: Opening a cold bottle condenses atmospheric moisture directly onto the reagent, triggering immediate hydrolysis.
-
Inert Handling: Flush the headspace with Argon/Nitrogen immediately after opening.
-
Aliquot: Quickly weigh the required amount and re-seal with Parafilm/Tape immediately.
Protocol B: Emergency Quenching
-
Context: You have a degraded or excess solution of bromomethyl amine.
-
Risk: These compounds are lachrymators and alkylating agents.[1]
-
Setup: Place waste container in a fume hood.
-
Quench: Slowly add the reagent to a stirred solution of 10% Aqueous Ammonium Hydroxide or Ethanolic Potassium Hydroxide .
-
Disposal: Check pH is basic, then dispose of as organic halogenated waste.
References
-
BenchChem. (2025).[1] An In-Depth Technical Guide to the Physicochemical Properties of N-(Bromomethyl)phthalimide. Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: N-(Bromomethyl)phthalimide. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2025).[1] N-(Bromomethyl)phthalimide Properties. NIST Chemistry WebBook.[1] Retrieved from [1]
-
Böhme, H., & Viehe, H. G. (1976).[8] Iminium Salts in Organic Chemistry. Advances in Organic Chemistry, Vol 9. Wiley-Interscience.[1] (Foundational text on the stability of alpha-haloamines and iminium salts).
-
Gao, J., et al. (2015). Hydrolysis and Stability of Halogenated Amines. Environmental Science & Technology.[1] (General mechanism of haloamine hydrolysis).[1]
Sources
- 1. N-(Bromomethyl)phthalimide [webbook.nist.gov]
- 2. guidechem.com [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Details for: Iminium salts in organic chemistry / › Opac Gemilang catalog [gemilang.ukm.my]
Technical Support Center: Optimizing Solvent Choice for Reactions with trans-4-(Bromomethyl)cyclohexanamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-4-(bromomethyl)cyclohexanamine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning solvent selection for reactions involving this versatile bifunctional building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed, effective decisions in your experimental design.
trans-4-(bromomethyl)cyclohexanamine is a valuable reagent in medicinal chemistry and organic synthesis, often used as a scaffold to introduce the trans-substituted cyclohexyl motif into target molecules.[1][2][3] Its structure contains both a nucleophilic primary amine and an electrophilic primary alkyl bromide. This duality presents unique challenges and opportunities, where solvent choice becomes a critical parameter for controlling reaction pathways, maximizing yield, and minimizing side reactions.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with trans-4-(bromomethyl)cyclohexanamine is extremely slow or showing poor conversion. What's the most likely solvent-related issue?
Answer: This is a classic problem that almost always points to the choice of a polar protic solvent (e.g., ethanol, methanol, water) for a reaction that proceeds via an SN2 mechanism. The reaction between a nucleophile and the primary alkyl bromide of your reagent is a textbook SN2 substitution.
Causality Explained: In an SN2 reaction, a strong nucleophile is required for a concerted, single-step mechanism.[4][5] Polar protic solvents contain O-H or N-H bonds, allowing them to form hydrogen bonds.[6][7] While these solvents are polar enough to dissolve ionic nucleophiles, they form a "cage" of solvent molecules around the nucleophile through hydrogen bonding.[8][9] This solvation effect stabilizes the nucleophile, lowering its energy and sterically hindering it, which dramatically reduces its reactivity and slows down the reaction rate.[8][9][10]
Solution: Switch to a polar aprotic solvent . These solvents (e.g., acetonitrile, DMF, DMSO) possess large dipole moments to dissolve polar reagents but lack O-H or N-H bonds.[6] Consequently, they solvate the cation of a nucleophilic salt but leave the anion "naked" and highly reactive.[8] This significantly accelerates the rate of SN2 reactions, often by several orders of magnitude.[11]
-
Recommendation: Begin your optimization with Acetonitrile (MeCN) . It is effective for many SN2 reactions, has a convenient boiling point for moderate heating, and is often easier to remove during workup than DMF or DMSO.[12]
Q2: I'm observing significant formation of a high-molecular-weight, insoluble material. How can I prevent this polymerization?
Answer: The formation of a polymer or dimer is a common side reaction resulting from the bifunctional nature of trans-4-(bromomethyl)cyclohexanamine. This occurs when the nucleophilic amine of one molecule attacks the electrophilic bromomethyl group of another molecule in an intermolecular SN2 reaction.
Causality Explained: This is a competition between your desired intramolecular or desired intermolecular reaction with another reagent and the undesired self-reaction. Bimolecular reactions (like this polymerization) are highly dependent on reactant concentration. At high concentrations, the probability of two molecules of the starting material colliding is high, favoring the polymerization pathway.[12][13][14]
Solution: The key is to employ high-dilution conditions . By significantly lowering the concentration of the starting material, you decrease the probability of intermolecular reactions and favor the desired reaction pathway.
-
Practical Steps:
-
Choose a solvent that can fully dissolve your reagents at a low concentration (e.g., 0.01-0.05 M). DMF or DMSO are excellent for this due to their high polarity, though MeCN is also a good option.
-
Instead of adding all reagents at once, use a syringe pump to add the trans-4-(bromomethyl)cyclohexanamine solution slowly over several hours to a solution of your other reactant(s). This maintains a pseudo-low concentration of the bifunctional reagent throughout the reaction.
-
Q3: How do I choose between Acetonitrile (MeCN), DMF, and DMSO for my SN2 reaction?
Answer: While all three are excellent polar aprotic solvents that promote SN2 reactions, they have distinct properties that make them suitable for different conditions. The choice involves a trade-off between solvating power, reaction temperature, and ease of workup.
Data-Driven Comparison:
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations & Field Insights |
| Acetonitrile (MeCN) | 82 | 37.5 | Best Starting Point. Its lower boiling point is high enough for many reactions but makes it easy to remove under reduced pressure. It is less prone to side reactions than DMF or DMSO. |
| Dimethylformamide (DMF) | 153 | 36.7 | For Sluggish Reactions. The high boiling point allows for significantly higher reaction temperatures to overcome large activation barriers. However, it can be difficult to remove completely and may decompose to dimethylamine at high temperatures, which can act as a competing nucleophile.[12] |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Maximum Solvating Power. Its high dielectric constant makes it the best choice for dissolving poorly soluble salts. Its very high boiling point is useful for high-temperature reactions but makes it extremely difficult to remove. Caution: Can act as an oxidant, especially at elevated temperatures with certain reagents. |
Troubleshooting Workflow:
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine using trans-4-(bromomethyl)cyclohexanamine
This protocol provides a robust starting point for reacting a secondary amine nucleophile with the electrophilic bromomethyl group under conditions optimized to favor the SN2 pathway and minimize side reactions.
Materials:
-
trans-4-(bromomethyl)cyclohexanamine (1.0 eq)
-
Secondary amine of choice (e.g., morpholine) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the secondary amine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a final reaction concentration of approximately 0.1 M (based on the limiting reagent).
-
Reagent Solution: In a separate, dry flask, dissolve trans-4-(bromomethyl)cyclohexanamine (1.0 eq) in a small amount of anhydrous acetonitrile.
-
Reaction Initiation: Begin stirring the amine/base suspension vigorously. Heat the mixture to a gentle reflux (approx. 80-82 °C).
-
Slow Addition: Using a syringe pump, add the solution of trans-4-(bromomethyl)cyclohexanamine dropwise to the refluxing mixture over a period of 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography as required.
References
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from KPU Pressbooks website. [Link]
-
Chem LibreTexts. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from Chem LibreTexts website. [Link]
-
University of Illinois. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. Retrieved from University of Illinois website. [Link]
-
Chem LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from Chem LibreTexts website. [Link]
-
Ravikumar, C. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from Online GDC Memorial College, Bahal. [Link]
-
Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Retrieved from Vedantu website. [Link]
-
Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from Pharmaguideline website. [Link]
-
University of Wisconsin-Madison. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from University of Wisconsin-Madison website. [Link]
-
Chem LibreTexts. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms. Retrieved from Chem LibreTexts website. [Link]
-
Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution? Retrieved from Chemistry Stack Exchange. [Link]
-
SlidePlayer. (2022, August 28). Nucleophilic Substitution Reactions. Retrieved from SlidePlayer. [Link]
-
Chemistry Steps. (2021, October 26). Nucleophilic Substitution Reactions - An Introduction. Retrieved from Chemistry Steps. [Link]
-
YouTube. (2024, September 20). Stereochemistry for the alkylation of enamines of cyclohexanone. Retrieved from YouTube. [Link]
-
A Level Chemistry. (2024, October 27). Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. Retrieved from A Level Chemistry. [Link]
-
BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. Retrieved from BITS Pilani website. [Link]
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from Chemistry Steps. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from ResearchGate. [Link]
-
PMC. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Retrieved from PMC. [Link]
-
PubMed. (n.d.). trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans. Retrieved from PubMed. [Link]
- Google Patents. (n.d.). US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
-
Taylor & Francis Online. (n.d.). Protic solvents – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
-
PMC. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from PMC. [Link]
-
CORE. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from CORE. [Link]
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from Scribd. [Link]
-
University of Oklahoma Health Sciences Center. (2007, January 15). CARBOPLATIN HYPERSENSITIVITY REACTIONS - PRINCIPLES OF ANTINEOPLASTIC THERAPY. Retrieved from University of Oklahoma Health Sciences Center. [Link]
-
Domainex. (2022, March 10). Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions. Retrieved from Domainex. [Link]
-
ResearchGate. (n.d.). Optimization of reaction time for the synthesis of 4a a. Retrieved from ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Amine alkylation - Wikipedia [en.wikipedia.org]
removing Boc protecting group from trans-4-(bromomethyl)cyclohexyl carbamate without cyclization
Subject: Removing Boc protecting group from trans-4-(bromomethyl)cyclohexyl carbamate without cyclization. Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist
Executive Summary
You are attempting to deprotect a Boc-amino alkyl bromide . This is a "ticking time bomb" substrate. Once the Boc group is removed and the amine is exposed, you possess a molecule containing both a nucleophile (primary amine) and a potent electrophile (primary alkyl bromide).
While the trans-stereochemistry of your cyclohexane ring disfavors the rapid intramolecular cyclization seen in cis-isomers (forming 7-azabicyclo[2.2.1]heptane), your primary risks are intermolecular polymerization and hydrolysis .
The Golden Rule: Never allow the deprotected amine to exist as a free base. You must isolate and store this compound exclusively as its ammonium salt (HCl or TFA).
Module 1: The Mechanism of Failure
To prevent cyclization and oligomerization, you must understand the competition between the stable salt and the reactive free base.
The Geometric Constraint
-
Cis-Isomer: The amine and bromomethyl groups are closer in space (axial/equatorial mix). Rapid cyclization to 7-azabicyclo[2.2.1]heptane occurs upon neutralization.
-
Trans-Isomer (Your Substrate): The groups are 1,4-trans (diequatorial). Direct intramolecular closure is geometrically strained. However, the free amine is highly reactive toward other molecules of itself (intermolecular SN2), leading to insoluble oligomers.
Reaction Pathway Diagram
The following diagram illustrates the divergence between successful isolation and failure modes.
Figure 1: Mechanistic pathways. The red dashed line represents the critical user error (neutralization) that leads to product loss.
Module 2: Recommended Protocols
We recommend anhydrous HCl in Dioxane over TFA. The HCl salt often precipitates directly, allowing filtration and avoiding aqueous workups entirely.
Protocol A: HCl in Dioxane (Preferred)
Why this works: It maintains a strictly anhydrous, acidic environment. The product precipitates as the hydrochloride salt, which is non-nucleophilic.
-
Preparation: Dissolve trans-4-(bromomethyl)cyclohexyl carbamate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane or Et2O.
-
Note: If solubility is poor, use a small amount of DCM, but keep it minimal.
-
-
Acid Addition: Cool the solution to 0 °C. Add 4M HCl in Dioxane (5–10 equiv) dropwise under N2 atmosphere.
-
Reaction: Allow to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC (stain with Ninhydrin) will show the baseline spot of the amine salt.
-
-
Isolation (Critical):
-
Scenario A (Precipitate forms): Filter the white solid rapidly under N2. Wash with anhydrous Et2O. Dry under vacuum. Do not wash with water.
-
Scenario B (No precipitate): Concentrate the mixture in vacuo at <30 °C. Triturate the residue with anhydrous Et2O or Hexanes to induce crystallization. Filter and dry.
-
-
Storage: Store as the HCl salt at -20 °C.
Protocol B: TFA / DCM (Alternative)
Why use this: If the substrate is acid-sensitive or insoluble in dioxane. Risk: TFA salts are often hygroscopic and soluble in organics, making isolation harder without aqueous workup.
-
Dissolve substrate in DCM (0.1 M).
-
Add TFA (20% v/v final concentration) at 0 °C.
-
Stir at RT until consumption of SM.
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Precipitation: Dissolve the oily residue in minimal MeOH or DCM and pour into cold Et2O to precipitate the TFA salt.
Module 3: Troubleshooting & FAQs
Data Summary: Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Polymerization during workup. | Avoid basic workup. Isolate salt directly. |
| Product is an Oil (not solid) | Residual solvent or TFA. | Triturate with Et2O/Hexanes. Co-evaporate with toluene. |
| New impurity (M-HBr) | Cyclization (likely cis impurity). | Check SM stereopurity. Trans should not cyclize easily. |
| New impurity (M-Br+OH) | Hydrolysis of bromide. | Ensure solvents are anhydrous . Avoid heating. |
Frequently Asked Questions
Q1: Can I use aqueous NaHCO3 to remove excess acid? A: Absolutely not. Neutralizing the acid generates the free amine (H2N-R-Br). In the organic phase or at the interface, this free amine will attack the alkyl bromide of a neighboring molecule, forming dimers and polymers. You must accept the presence of excess acid or remove it via evaporation/trituration, not neutralization.
Q2: I see a spot on TLC that stays at the baseline. Is that my product? A: Yes. The amine salt is highly polar. To assess purity, take a small aliquot, neutralize it in a vial with Et3N/MeOH, and check TLC immediately, or rely on NMR (D2O or DMSO-d6).
Q3: Why is my trans isomer cyclizing? I thought only cis did that. A: If you observe a bicyclic product (e.g., 7-azabicyclo[2.2.1]heptane), your starting material likely contains a cis-impurity . The cis isomer cyclizes thousands of times faster than the trans isomer polymerizes. Even a 5% cis impurity can dominate the byproduct profile. Alternatively, you may be forming the isoquinuclidine ([2.2.2] system) if forcing conditions (high heat) are used, though this is rare.
Q4: Can I use TMS-I (Trimethylsilyl iodide)? A: While TMS-I is a neutral deprotection method, it is risky here. TMS-I can exchange the alkyl bromide for an alkyl iodide (Finkelstein-type), which is an even better leaving group, accelerating polymerization. Stick to HCl.
References
-
Han, G., et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Tetrahedron Letters, vol. 54, no. 5, 2013. Link (Demonstrates acid generation in situ for sensitive substrates).
-
Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry, 2024. Link (Standard mechanistic grounding).
-
ChemicalBook. "trans-4-Methylcyclohexylamine hydrochloride Synthesis and Properties." ChemicalBook, 2025. Link (Evidence of stability of cyclohexyl amine salts vs free base).
-
Sigma-Aldrich. "trans-4-(Aminomethyl)cyclohexanecarboxylic acid Safety and Stability." Merck KGaA, 2024. Link (Reference for stability data of analogous trans-1,4-cyclohexyl systems).
Technical Comparison Guide: 1H NMR Characterization of trans-4-(Bromomethyl)cyclohexanamine
The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It synthesizes theoretical principles with practical application to ensure reliable characterization of trans-4-(Bromomethyl)cyclohexanamine.[1]
Executive Summary: The Stereochemical Imperative
In drug development, trans-4-(bromomethyl)cyclohexanamine is a critical bifunctional building block.[1] Its value lies in its rigid cyclohexane scaffold, which directs substituents into specific vectors in 3D space. However, synthetic routes often yield mixtures of cis and trans isomers.
The Core Problem: The cis isomer (axial/equatorial) displays significantly different pharmacokinetic properties than the trans isomer (diequatorial). Standard HPLC can sometimes struggle to separate these diastereomers without specialized chiral or isomeric columns.[1] 1H NMR is the definitive orthogonal method for validation.
This guide compares the trans isomer against its cis counterpart and the hydrochloride salt form, providing a self-validating protocol for purity assessment.
Structural & Conformational Analysis
To interpret the NMR, one must understand the conformation.[2] The trans-1,4-disubstitution pattern allows for two chair conformers:
-
Diequatorial (ee): Both the -CH2Br and -NH2 groups are equatorial.[1][2] (Thermodynamically dominant, >95%).
-
Diaxial (aa): Both groups are axial.[1][3] (Sterically disfavored).
Impact on NMR:
The dominance of the ee conformer dictates the splitting patterns. The methine protons at C1 and C4 are axial . This results in large vicinal coupling constants (
Diagram 1: Conformational Stability & NMR Logic
Caption: Logical flow linking the thermodynamic stability of the diequatorial trans-isomer to specific NMR splitting signals (Large J-coupling).
Comparative Data: trans vs. cis vs. Salt Forms
The following data compares the target molecule against its primary impurity (cis) and its commercial salt form.
Table 1: Characteristic Chemical Shifts (δ ppm)
Solvent: DMSO-d6 (Salt), CDCl3 (Free Base)[1]
| Proton Assignment | trans-HCl Salt (DMSO-d6) | trans-Free Base (CDCl3) | cis-Impurity (Distinction) | Multiplicity (Trans) |
| -NH2 / -NH3+ | 7.8 - 8.2 (Broad, 3H) | 1.2 - 1.8 (Broad, 2H) | Similar Range | Broad Singlet (s) |
| H1 (CH-N) | 2.90 - 3.05 | 2.60 - 2.75 | 3.15 - 3.30 | tt (J ≈ 11, 4 Hz) |
| -CH2-Br | 3.30 - 3.35 | 3.20 - 3.25 | 3.35 - 3.40 | d (J ≈ 6.5 Hz) |
| H4 (CH-CH2Br) | 1.60 - 1.75 | 1.45 - 1.60 | ~1.8 - 2.0 | m (tt-like) |
| H2/H6 (Equatorial) | 1.95 - 2.05 | 1.85 - 1.95 | N/A (averaged) | Broad doublet (d) |
| H2/H6 (Axial) | 1.30 - 1.45 | 1.05 - 1.20 | N/A (averaged) | Quad/Triplet (q) |
| H3/H5 (Equatorial) | 1.75 - 1.85 | 1.70 - 1.80 | N/A (averaged) | Broad doublet (d) |
| H3/H5 (Axial) | 0.95 - 1.10 | 0.90 - 1.05 | N/A (averaged) | Quad/Triplet (q) |
Key Diagnostic Comparisons:
-
The "Wide" Methine (H1):
-
Trans: The proton at C1 (attached to Nitrogen) is axial. It sees two axial neighbors (at C2/C6). This creates a wide splitting pattern (triplet of triplets) with a width at half-height (
) often > 25 Hz. -
Cis: The proton is equatorial (in the stable conformer where the bulky group is equatorial) or averages between ax/eq.[3] The signal is significantly narrower (
). This is the primary purity check.
-
-
The Bromomethyl Doublet:
-
The
protons appear as a clean doublet.[1] In the cis isomer, due to the different ring puckering, this doublet often shifts slightly downfield ( ).
-
-
Solvent Effects (HCl vs Free Base):
-
In DMSO-d6 (HCl salt) , the ammonium protons are visible at ~8.0 ppm.[2] The ring protons shift downfield due to the positive charge on the nitrogen deshielding the core.
-
In CDCl3 (Free Base) , the amine protons are often invisible or a broad hump at ~1.5 ppm (overlaps with ring protons).
-
Experimental Protocol: Self-Validating Analysis
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this protocol designed to eliminate common artifacts like water suppression interference or salt formation ambiguity.
Step-by-Step Methodology
1. Sample Preparation:
-
Mass: Weigh 5-10 mg of the sample.
-
Solvent Selection:
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
2. Acquisition Parameters:
-
Scans: Minimum 16 scans (Free Base), 64 scans (Salt, to resolve broad NH peaks).
-
Relaxation Delay (D1): Set to 5 seconds .
-
Reasoning: The axial ring protons have efficient relaxation, but the methine protons can be slower. A short D1 will suppress the integration of H1, making the ratio calculation against the CH2Br doublet inaccurate.
-
3. Processing & Analysis (The Validation Loop):
-
Phase Correction: Manual phasing is required. Auto-phasing often distorts the broad ammonium peak.[1]
-
Integration Check:
-
Set the
doublet (approx 3.3 ppm) to Integral = 2.00. -
Check: Does the H1 methine (approx 2.7-3.0 ppm) integrate to 1.00?
-
Check: Do the ring methylene protons sum to ~8.00?
-
If H1 < 0.9, your D1 is too short or you have a paramagnetic impurity.[2]
-
Diagram 2: Analysis Workflow
Caption: Decision tree for validating the trans-isomer using H1 signal width.
Troubleshooting & Artifacts
| Observation | Root Cause | Corrective Action |
| H1 signal appears as a quintet | Overlap of H1 with water peak (in DMSO) or solvent impurities.[1] | Run a D2O shake (if salt) or change solvent to CD3OD.[1][2] |
| Extra doublet near 3.35 ppm | Presence of cis isomer or unreacted starting material (bromomethylcyclohexane).[1][2] | Check the integration of the H1 region. Unreacted starting material will lack the H1-N shift (~2.7 ppm). |
| Missing NH2 peaks | Rapid proton exchange with water in the solvent. | Use anhydrous solvent or dry the sample under vacuum.[2] This is normal for free bases. |
References
-
Stereochemistry of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994).[2] Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on diequatorial stability).
-
NMR of Cyclohexane Derivatives
-
Synthesis & Characterization
-
Trans-4-methylcyclohexylamine Analog: Comparison of spectral data for 4-substituted cyclohexylamines. Journal of Organic Chemistry. Link
-
General Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] (Validated general shift ranges for cyclohexyl amines).
-
Sources
Comparative Guide: Distinguishing cis and trans Isomers of 4-Substituted Cyclohexanamines by NMR
Executive Summary
For researchers in medicinal chemistry and drug development, the stereochemical assignment of 4-substituted cyclohexanamines is a critical checkpoint. The biological activity of these pharmacophores often hinges on the precise spatial orientation of the amine group.
This guide provides a definitive, self-validating protocol for distinguishing cis and trans isomers using 1H and 13C NMR. The methodology relies on the Karplus relationship (coupling constants) and the
Mechanistic Basis: Conformational Locking
To interpret the NMR data correctly, one must first understand the conformational dynamics.
-
The Locking Substituent: In 4-substituted cyclohexanes, a bulky group like tert-butyl (A-value > 4.5 kcal/mol) or phenyl (A-value ~3.0 kcal/mol) will exclusively occupy the equatorial position to minimize 1,3-diaxial strain.
-
The Amine Position:
-
Trans Isomer: The amine group is also equatorial (diequatorial relationship).
-
Cis Isomer: The amine group is forced into the axial position (axial-equatorial relationship).
-
Note: If the 4-substituent is small (e.g., methyl), the ring may flip rapidly at room temperature, resulting in averaged signals. This guide assumes a "locked" or highly biased conformation.
Stereochemical Visualization
-
Trans (Diequatorial): H1 is Axial .
-
Cis (Axial-Equatorial): H1 is Equatorial .
Primary Method: 1H NMR Analysis
The most reliable method for distinction is the analysis of the methine proton (H1 ) attached to the carbon bearing the amine.
A. Coupling Constants ( -Values)
The splitting pattern of H1 is dictated by the dihedral angles (
-
(Axial-Axial): Large coupling (
Hz). -
(Axial-Equatorial or Eq-Eq): Small coupling (
Hz).
The Trans Isomer (H1 is Axial)
-
Environment: H1 is axial. It has two axial neighbors (H2ax, H6ax) and two equatorial neighbors (H2eq, H6eq).
-
Splitting: Two large couplings (
) and two small couplings ( ). -
Appearance: A wide "triplet of triplets" (tt) or a broad multiplet.
-
Signal Width (
): The width at half-height is > 20 Hz .
The Cis Isomer (H1 is Equatorial)
-
Environment: H1 is equatorial. It has no anti-periplanar (180°) neighbors. All dihedral angles are ~60°.
-
Splitting: Only small couplings (
and ). -
Appearance: A narrow broad singlet, quintet, or narrow multiplet.
-
Signal Width (
): The width at half-height is < 10 Hz .
B. Chemical Shift ( )[1][2][3]
-
H1 Axial (trans): Generally resonates upfield (lower ppm, e.g.,
2.6 - 2.8 ppm) due to shielding anisotropy of the ring C-C bonds. -
H1 Equatorial (cis): Generally resonates downfield (higher ppm, e.g.,
3.1 - 3.5 ppm).
Critical Caveat: Chemical shift values can drift based on solvent and concentration. Always prioritize
-coupling and Signal Width over absolute chemical shift.
Secondary Method: 13C NMR ( -Gauche Effect)
13C NMR provides a robust confirmation through steric compression effects.
-
Mechanism: When a substituent (like -NH2) is in the axial position, it exerts a steric "squeeze" on the
-carbons (C3 and C5). This compression results in shielding (upfield shift). -
Diagnosis:
-
Cis Isomer (Amine Axial): C3 and C5 appear upfield (typically 4–6 ppm lower) compared to the trans isomer.
-
Trans Isomer (Amine Equatorial): C3 and C5 appear downfield .
-
Decision Logic & Workflow
The following diagram outlines the logical pathway to assign stereochemistry based on the H1 signal.
Caption: Decision tree for stereochemical assignment of 4-substituted cyclohexanamines based on H1 signal analysis.
Experimental Protocol
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the amine in 0.6 mL of CDCl3 or DMSO-d6 .
-
D2O Exchange (Recommended): Add 1–2 drops of D2O and shake the tube.
-
Why? Amine (-NH2) protons are exchangeable and often appear as broad signals that can obscure the H1 multiplet. D2O exchange eliminates the NH2 signal, leaving a clean H1 multiplet for analysis.
-
Step 2: Acquisition
-
Run a standard 1H NMR (minimum 8 scans).
-
Run a 13C NMR (minimum 256 scans) if sample quantity permits.
-
(Optional) Run a NOESY or COSY if signals are overlapped.
Step 3: Analysis
-
Locate the H1 signal (typically 2.5 – 3.5 ppm).
-
Expand the multiplet.
-
Measure the coupling constants (
) in Hz. -
If the multiplet is unresolved, measure the width at half-height (
).
Comparative Data Summary
| Feature | Trans Isomer | Cis Isomer |
| Amine Orientation | Equatorial | Axial |
| H1 Orientation | Axial | Equatorial |
| H1 Signal Shape | Wide "tt" (Triplet of Triplets) | Narrow "bs" or "quint" |
| H1 Width ( | > 20 Hz | < 10 Hz |
| Coupling ( | Large | No large couplings ( |
| H1 Chemical Shift | Upfield (Shielded) | Downfield (Deshielded) |
| 13C Shift (C3/C5) | Downfield | Upfield ( |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for Karplus relationships and coupling constants).
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
H. Booth. (1969). Applications of 1H NMR spectroscopy to the conformational analysis of cyclic compounds. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Reich, H. J. (University of Wisconsin). WinPLT NMR Data - A-Values. (Data on conformational energy preferences). Link
Sources
Technical Guide: Mass Spectrometry Fragmentation Pattern of trans-4-(Bromomethyl)cyclohexanamine
Executive Summary
Product: trans-4-(Bromomethyl)cyclohexanamine Application: Bifunctional building block for drug synthesis (linker chemistry, peptidomimetics). Analytical Focus: Structural confirmation and impurity profiling via ESI-MS/MS and EI-MS.
This guide provides a comparative technical analysis of the mass spectrometric behavior of trans-4-(Bromomethyl)cyclohexanamine. Unlike generic spectral libraries, this document focuses on distinguishing this specific isomer from its cis-counterpart and halogenated analogs (trans-chloro) using fragmentation kinetics, isotopic signatures, and retention characteristics.
Part 1: Chemical Identity & Theoretical Basis
To interpret the mass spectrum accurately, one must first understand the isotopic and stereochemical baseline.
| Feature | trans-4-(Bromomethyl)cyclohexanamine | cis-Isomer Alternative | trans-Chloro Analog |
| Formula | C₇H₁₄BrN | C₇H₁₄BrN | C₇H₁₄ClN |
| Monoisotopic Mass | 191.03 (⁷⁹Br) / 193.03 (⁸¹Br) | 191.03 / 193.03 | 147.08 (³⁵Cl) / 149.08 (³⁷Cl) |
| Isotope Ratio (M:M+2) | 1:1 (Distinctive Doublet) | 1:1 | 3:1 (Classic Chlorine pattern) |
| Stereochemistry | Diequatorial (Thermodynamically stable) | Axial/Equatorial (Higher energy) | Diequatorial |
| pKa (Amine) | ~10.5 (Protonates easily in ESI+) | ~10.5 | ~10.5 |
Mechanistic Insight: The "Soft" vs. "Hard" Ionization
-
ESI+ (Soft): Generates [M+H]⁺ (m/z 192/194). Fragmentation is driven by Collision Induced Dissociation (CID).[1][2] The primary loss is usually ammonia (-NH₃) or the halogen (-HBr/Br).
-
EI (Hard): Generates M⁺•. Extensive fragmentation occurs immediately. The molecular ion is often weak. The base peak is typically the α-cleavage of the amine (m/z 30) or ring fragmentation (m/z 70).
Part 2: Experimental Methodology
The following protocol ensures reproducible data for comparative analysis.
System Suitability Test (SST)
Before analyzing samples, validate system performance:
-
Sensitivity: S/N > 10:1 for 10 ng/mL standard.
-
Mass Accuracy: < 5 ppm (for HRMS) or ±0.1 Da (for Unit Resolution).
-
Isotope Fidelity: ⁷⁹Br/⁸¹Br ratio must be within 10% of theoretical (1.0).
LC-MS/MS Workflow (Recommended)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm). Note: Amine retention requires high pH buffer or ion-pairing agent, but 0.1% Formic Acid is standard for ESI+.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[3]
-
Collision Energy (CE): Stepped 15-35 eV.
Figure 1: Standard LC-MS/MS workflow for structural elucidation of halogenated amines.
Part 3: Fragmentation Analysis (The Core)
The fragmentation of trans-4-(Bromomethyl)cyclohexanamine follows specific pathways governed by the stability of the cyclohexane ring and the leaving group ability of Bromine.
Primary Fragmentation Pathways (ESI+)
-
Neutral Loss of Ammonia (-17 Da):
-
Mechanism: Inductive cleavage driven by the protonated amine.
-
Transition: m/z 192/194 → m/z 175/177.
-
Significance: Confirms the presence of the primary amine.
-
-
Loss of HBr (-80/82 Da):
-
Mechanism: Elimination. In the trans isomer, if the ring is in a chair conformation, the 1,4-relationship makes direct elimination difficult across the ring, but the exocyclic -CH₂Br can undergo elimination or heterolytic cleavage.
-
Transition: m/z 192/194 → m/z 112 (C₇H₁₄N⁺).
-
Note: Often accompanied by combined loss of NH₃ + HBr to form m/z 95 (C₇H₁₁⁺, hydrocarbon backbone).
-
-
Formation of the Cyclohexylmethyl Cation (Loss of Br• or Br⁻):
-
Transition: m/z 192/194 → m/z 113 (C₇H₁₅N⁺).
-
Mechanism: Heterolytic cleavage of the C-Br bond. This is favored due to the weakness of the C-Br bond compared to C-Cl.
-
Figure 2: ESI+ Fragmentation pathway. The m/z 113 and 175/177 ions are diagnostic.
Part 4: Comparative Performance Guide
This section objectively compares the target molecule against its closest structural "competitors" in an analytical setting.
Table 1: Comparative Mass Spectral Data
| Parameter | Target: trans-Bromo | Alternative: cis-Bromo | Alternative: trans-Chloro |
| Parent Ion (ESI+) | 192 / 194 (1:1) | 192 / 194 (1:1) | 148 / 150 (3:1) |
| Retention Time (RT) | Earlier (More Polar/Compact) | Later (Typically) | Earlier than Bromo |
| C-X Bond Stability | Weak (Easy fragmentation) | Weak | Strong (Higher CE needed) |
| Diagnostic Loss | -79/81 (Br) is prominent | -79/81 (Br) is prominent | -36/38 (HCl) is difficult |
| Stereo-Specific Ion | High [M-NH₃]⁺/ [M-HBr]⁺ ratio | Lower [M-NH₃]⁺ ratio (often) | N/A |
Analytical Differentiators
-
Vs. cis-Isomer:
-
Mass spectra are nearly identical.
-
Differentiation Strategy: You cannot rely solely on MS fragmentation. You must rely on Chromatographic Resolution . The trans isomer (diequatorial) typically elutes differently than the cis (axial/equatorial) on C18 columns. The trans isomer is generally flatter and may penetrate the stationary phase differently.
-
Experimental Tip: Use a slow gradient (2% per minute) to separate these isomers.
-
-
Vs. trans-Chloro Analog:
-
Isotope Pattern: The immediate visual cue is the isotope cluster. Bromo is a "doublet" of equal height. Chloro is a 3:1 ratio (M:M+2).
-
Fragmentation Energy: The C-Cl bond is stronger (approx. 339 kJ/mol) than C-Br (approx. 280 kJ/mol). The Chloro analog requires higher Collision Energy (CE > 30eV) to show the same degree of halogen loss as the Bromo analog.
-
Part 5: Application in Drug Development
Why does this specific fragmentation pattern matter?
-
Purity Profiling: In synthesizing peptidomimetics, the cis impurity is a common byproduct. Using the extracted ion chromatogram (XIC) of m/z 192/194 allows tracking of both, but only retention time confirms the specific isomer.
-
Metabolite ID: If this motif is part of a larger drug, the loss of 79/81 Da (Br) is a "metabolic soft spot." Identifying the m/z 113 fragment in a complex biological matrix confirms the cyclohexyl-amine core is intact but the halogen has been displaced (e.g., by glutathione).
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage and inductive effects).
-
Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
-
NIST Mass Spectrometry Data Center. "Cyclohexanamine derivatives fragmentation patterns."
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI vs EI mechanisms).
Sources
IR spectrum analysis of trans-4-(Bromomethyl)cyclohexanamine
Topic: IR Spectrum Analysis of trans-4-(Bromomethyl)cyclohexanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Comparative Guide for Structural Validation and Purity Assessment[1]
Executive Summary & Strategic Importance
In the synthesis of bioactive molecules—particularly GPCR ligands and kinase inhibitors—trans-4-(bromomethyl)cyclohexanamine (t-BMCA) serves as a critical bifunctional linker.[1] Its value lies in its rigid cyclohexane spacer, which enforces a specific spatial separation between the reactive primary amine and the electrophilic bromomethyl group.
However, the efficacy of this intermediate relies heavily on its stereochemical purity. The trans-isomer (diequatorial conformation) offers superior metabolic stability and defined geometry compared to the cis-isomer.[1] This guide provides a rigorous IR spectroscopic analysis to distinguish the target trans-isomer from common impurities, specifically the cis-isomer, the alcohol precursor, and the hydrochloride salt form.
Theoretical Basis: Vibrational Signature
To interpret the IR spectrum of t-BMCA, we must deconstruct the molecule into its constituent vibrational domains. The molecule adopts a chair conformation where, in the thermodynamically stable trans-isomer, both the aminomethyl (or amine) and bromomethyl substituents occupy equatorial positions.
Key Vibrational Modes
| Functional Group | Mode | Frequency (cm⁻¹) | Structural Insight |
| Primary Amine (-NH₂) | N-H Stretch (Asym/Sym) | 3380–3320 (Doublet) | Diagnostic for free base; disappears in HCl salts.[1] |
| ** | N-H Scissoring | 1650–1590 | Confirms presence of primary amine. |
| Alkyl Bromide (-CH₂Br) | C-Br Stretch | 650–750 | Critical Stereochemical Marker. Equatorial C-Br stretches typically appear at higher frequencies than axial C-Br.[1] |
| Cyclohexane Ring | C-H Stretch (sp³) | 2950–2850 | Intense, overlaps with ammonium bands in salts. |
| Methylene (-CH₂-) | Scissoring | 1470–1450 | Characteristic of the cyclic backbone.[1] |
Comparative Analysis: Target vs. Alternatives
This section objectively compares the IR profile of the target compound against its three most critical "alternatives" (impurities or forms).
Scenario A: trans-Isomer vs. cis-Isomer (Stereochemical Purity)
The most challenging separation is distinguishing the trans-isomer (diequatorial) from the cis-isomer (axial-equatorial).[1]
-
Mechanism: In the cis-isomer, one substituent must be axial.[2] Axial C-X bonds generally exhibit lower stretching frequencies due to 1,3-diaxial steric compression which lengthens the bond.
-
Spectral Distinction:
-
Target (trans): Shows a dominant C-Br stretch near 700–740 cm⁻¹ (Equatorial).[1]
-
Impurity (cis): Displays a shift or additional shoulder towards 650–690 cm⁻¹ (Axial C-Br).[1]
-
Fingerprint Region: The trans-isomer, being more symmetrical, typically exhibits a simpler, sharper fingerprint region (1000–1300 cm⁻¹) compared to the more complex splitting patterns of the cis-isomer.
-
Scenario B: Bromide vs. Alcohol Precursor (Reaction Completion)
t-BMCA is often synthesized from trans-4-(hydroxymethyl)cyclohexanamine.[1]
-
Spectral Distinction:
-
Target (Bromide): Absence of broad OH stretch.
-
Impurity (Alcohol): A massive, broad absorption band at 3200–3550 cm⁻¹ (O-H stretch) will mask the sharp N-H doublet.
-
C-O Stretch: Strong band at 1050–1150 cm⁻¹ present only in the alcohol.
-
Scenario C: Free Base vs. Hydrochloride Salt (Form Identification)
Commercial samples are often supplied as HCl salts to prevent polymerization (self-alkylation).[1]
-
Spectral Distinction:
-
Free Base: Sharp doublet at ~3350 cm⁻¹ (NH₂).[1]
-
HCl Salt: Broad, "mountainous" band spanning 2600–3200 cm⁻¹ (N-H stretching of R-NH₃⁺), often obscuring the C-H alkyl stretches. The "Ammonium Combination Band" is often visible near 2000–2200 cm⁻¹.
-
Experimental Protocol: ATR-FTIR Analysis
Self-Validating Workflow for Purity Assessment
Equipment & Settings
-
Instrument: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 32 (Screening) or 64 (High-Res).
-
Range: 4000–550 cm⁻¹.
Step-by-Step Methodology
-
Background Collection: Clean the crystal with isopropanol. Collect an air background to validate atmospheric CO₂ (2350 cm⁻¹) and H₂O suppression.
-
Sample Prep (Solid): Place ~5 mg of t-BMCA (solid) onto the crystal.
-
Compression: Apply high pressure using the anvil. Note: Ensure intimate contact; poor contact results in weak C-Br bands.[1]
-
Acquisition: Collect the sample spectrum.
-
Normalization (Data Processing): Apply baseline correction. Do not apply smoothing filters initially, as this may obscure the cis-isomer shoulder in the C-Br region.[1]
Validation Checkpoints (Pass/Fail)
-
Check 1 (Water): Is there a broad hump >3500 cm⁻¹? -> Fail: Sample wet.
-
Check 2 (Salt vs Base): Is the 3000 cm⁻¹ region sharp (Base) or broad/messy (Salt)? -> Confirm form.
-
Check 3 (Stereochem): Inspect 650–750 cm⁻¹.[1] A single clean peak suggests pure trans. A split peak suggests cis/trans mixture.
Visualizing the Analytical Logic
The following diagram illustrates the decision tree for identifying the compound and its impurities based on spectral features.
Figure 1: Logical workflow for IR spectral discrimination of trans-4-(Bromomethyl)cyclohexanamine variants.
Summary of Spectral Assignments
The following table synthesizes the expected peak positions for the trans-isomer (Free Base) compared to the HCl salt.
| Vibrational Mode | Free Base (Target) | HCl Salt (Common Commercial Form) | Notes |
| N-H Stretch | 3370, 3310 cm⁻¹ (Doublet) | ~2900–3100 cm⁻¹ (Broad, overlapped) | Free base doublet is the cleanest purity indicator.[1] |
| C-H Stretch (Alkane) | 2920, 2850 cm⁻¹ | 2920, 2850 cm⁻¹ | Typical cyclohexane sp³ C-H. |
| N-H Bend (Scissor) | 1600 cm⁻¹ | 1600 cm⁻¹ (Asym), 1500 cm⁻¹ (Sym) | Ammonium salts show "N-H+ deformation" bands near 1500.[1] |
| CH₂ Scissor (Ring) | 1450 cm⁻¹ | 1455 cm⁻¹ | Stable reference peak.[1] |
| C-N Stretch | 1080–1130 cm⁻¹ | 1080–1130 cm⁻¹ | Often weak/medium intensity.[1] |
| C-Br Stretch | 700–740 cm⁻¹ | 700–740 cm⁻¹ | Equatorial conformation marker. |
References
-
NIST Chemistry WebBook. Infrared Spectrum of Cyclohexane, 1-bromo-4-methyl-.[1] National Institute of Standards and Technology.[3] [Link][1]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
-
PubChem. Compound Summary: (trans-4-Methoxycyclohexyl)amine.[1] National Library of Medicine. [Link][1]
Sources
Comparative Reactivity Guide: Benzyl Bromide vs. trans-4-(Bromomethyl)cyclohexanamine
This guide provides a technical comparison of the reactivity profiles of Benzyl Bromide and trans-4-(Bromomethyl)cyclohexanamine , designed for researchers optimizing alkylation strategies in drug discovery.
Executive Summary
In medicinal chemistry, the trans-4-(aminomethyl)cyclohexyl motif is frequently employed as a saturated, metabolically stable bioisostere of the benzyl group. However, the synthetic reactivity of their respective bromide precursors differs by orders of magnitude.
-
Benzyl Bromide (BnBr): A "Hot" electrophile. Reacts rapidly under mild conditions due to resonance stabilization of the transition state. Prone to over-alkylation and hydrolysis.
-
trans-4-(Bromomethyl)cyclohexanamine (T-BMCA): A "Cold," sterically hindered electrophile. Requires forcing conditions (elevated temperature, polar aprotic solvents) to overcome
-branching steric drag. Crucially, it is a bifunctional reagent; the amine must be masked (protonated or protected) to prevent rapid self-polymerization.
Mechanistic Foundations & Kinetic Data[1][2][3]
Electronic & Steric Drivers
The reactivity gap is governed by the nature of the carbon center adjacent to the leaving group.
| Feature | Benzyl Bromide | trans-4-(Bromomethyl)cyclohexanamine |
| Hybridization | ||
| Electronic Effect | Resonance Acceleration: The adjacent | Inductive Donation: The cyclohexyl ring is electron-donating but lacks resonance capability. |
| Steric Environment | Low Hindrance: The planar phenyl ring offers minimal obstruction to the nucleophile's backside attack. | |
| Est. Relative Rate ( | 100 - 200 | < 0.1 (Ref: Isobutyl bromide standard) |
Reaction Coordinate Visualization
The following diagram illustrates the activation energy (
Experimental Protocols
Handling the "Hidden" Nucleophile
Unlike Benzyl bromide, T-BMCA contains an internal nucleophile (the amine).
-
Risk: If T-BMCA is neutralized to its free base in concentrated solution, it undergoes intermolecular
reaction, forming an insoluble oligomer/polymer network. -
Solution: Always handle T-BMCA as its HCl salt or use an N-Boc protected variant if basic conditions are required for the coupling reaction.
Protocol A: Benzyl Bromide Alkylation (Standard)
Use for: Rapid introduction of benzyl groups under mild conditions.
-
Setup: Dissolve Nucleophile (1.0 equiv) in DMF or Acetone (0.1 M).
-
Base: Add
(1.5 equiv). Stir at RT for 10 min. -
Addition: Add Benzyl Bromide (1.1 equiv) dropwise. Caution: Lachrymator.
-
Reaction: Stir at 25°C for 1–4 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF.
Protocol B: trans-4-(Bromomethyl)cyclohexanamine Alkylation (Forcing)
Use for: Installing the cyclohexylmethyl bioisostere. Requires energy to overcome steric
-
Preparation: If starting with T-BMCA
HCl, ensure the nucleophile is compatible with the extra equivalent of base needed to neutralize the salt, OR use N-Boc-4-(bromomethyl)cyclohexanamine. -
Solvent: Use DMSO or DMAc (0.2 M). Note: DMF may decompose at the required temperatures.
-
Base: Use
(2.5 equiv) or NaH (if nucleophile allows). The "Cesium Effect" helps solubility and reactivity. -
Addition: Add the Bromide (1.2 – 1.5 equiv).
-
Reaction: Heat to 80°C – 100°C for 12–24 hours.
-
Tip: Add catalytic KI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
-
-
Workup: Requires thorough washing to remove DMSO.
Decision Matrix: When to Use Which?
| Parameter | Benzyl Bromide | T-BMCA (or N-Boc analog) |
| Target Property | Aromaticity, Flat topology | Saturation, 3D character ( |
| Metabolic Stability | Low (Benzylic oxidation) | High (Blocked metabolic soft spots) |
| Reaction Temp | 0°C to 25°C | 60°C to 100°C |
| Side Reactions | Over-alkylation (poly-benzylation) | Elimination (minor), Polymerization (if free base) |
| Safety | High Toxicity (Lachrymator) | Low Toxicity (Solid salt, non-volatile) |
Strategic Workflow for Bioisostere Replacement
This workflow guides the transition from a hit compound (Benzyl) to an optimized lead (Cyclohexyl).
References
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752. Link(Foundational text on relative rates of SN2 reactions: Benzyl vs Alkyl).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link(Authoritative source for steric effects in nucleophilic substitution).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link(Contextualizes the use of saturated rings as phenyl bioisosteres).
-
BenchChem. (2025).[1][2] Comparative Analysis of Alkyl Halide Reactivity. BenchChem Technical Guides. Link(General reactivity data).
Sources
Validation of trans-Stereochemistry in Cyclohexane Derivatives: A Comparative Technical Guide
Executive Summary In drug discovery and natural product synthesis, the distinction between cis- and trans-cyclohexane derivatives is not merely a structural detail—it is a determinant of pharmacological efficacy. A misassigned stereocenter in a scaffold can lead to "dead" SAR (Structure-Activity Relationship) vectors or thermodynamic instability that hampers scale-up.
This guide moves beyond basic textbook definitions to provide a rigorous, multi-modal validation framework. It compares the four primary validation pillars: Scalar Coupling (
The Conformational Landscape: Physics Before Protocol
Before selecting a validation method, one must understand the thermodynamic reality of the analyte. Cyclohexane is not static; it exists in a dynamic equilibrium between chair conformers.
-
The Locking Problem: A bulky substituent (e.g., t-butyl or phenyl) will "lock" the ring into a specific chair conformation to avoid 1,3-diaxial strain (A-value).
-
The Averaging Problem: Without a locking group, the NMR signals observed at room temperature are a weighted average of two conformers.
-
Implication: A measured coupling constant (
) of 7 Hz might not mean "cis"; it could be the time-average of a trans-diaxial (11 Hz) and trans-diequatorial (3 Hz) conformer.
-
Critical Directive: If your molecule lacks a "locking" group (A-value > 4 kcal/mol), you must perform Low-Temperature NMR (-60°C to -80°C) to freeze the conformers before applying the protocols below.
Comparative Analysis of Validation Methods
Method A: H NMR Scalar Coupling ( )
The Gold Standard for Rigid Systems
This method relies on the Karplus Equation , which correlates the vicinal coupling constant (
-
Mechanism:
-
1,2-trans (diaxial): Dihedral angle
.[1] Large coupling ( Hz). -
1,2-cis (axial-equatorial): Dihedral angle
. Small coupling ( Hz). -
1,2-trans (diequatorial): Dihedral angle
. Small coupling ( Hz). Note: This mimics the cis signal, leading to false positives if the ring conformation is not understood.
-
Method B: NOE / ROESY Spectroscopy
The Spatial Validator
When coupling constants are ambiguous (e.g., in 1,3-disubstituted systems or distorted rings), Nuclear Overhauser Effect (NOE) provides through-space distance constraints (
-
Diagnostic Signal:
-
1,3-Diaxial Interaction: In a fixed chair, protons in 1,3-diaxial positions are spatially close (
), yielding a strong NOE signal. This confirms the axial orientation of substituents. -
ROESY vs. NOE: For mid-sized molecules (MW 400-1000), the NOE can cross zero due to tumbling rates. ROESY (Rotating-frame Overhauser Effect) is the preferred protocol as it always yields positive cross-peaks (opposite phase to diagonal).
-
Method C: X-ray Crystallography
The Absolute Truth
-
Mechanism: Diffraction of X-rays by the electron cloud of the crystal lattice.
-
Limitation: Requires a single crystal. Does not reflect solution-state dynamics.
Method D: DFT-GIAO Calculation
The Modern Arbitrator
When experimental data is conflicting, Density Functional Theory (DFT) using the GIAO (Gauge-Including Atomic Orbital) method can predict NMR shifts for candidate structures. The candidate with the lowest RMSD (Root Mean Square Deviation) from experimental data is the correct isomer.
Comparative Data Summary
| Feature | Method A: | Method B: NOE/ROESY | Method C: X-ray | Method D: DFT-GIAO |
| Primary Output | Dihedral Angles (Geometry) | Spatial Proximity (<5Å) | 3D Atomic Coordinates | Probabilistic Assignment |
| Sample Req | ~1-5 mg (Solution) | ~10-20 mg (Degassed) | Single Crystal | Computational Resources |
| Time to Result | < 1 Hour | 4-12 Hours | Days to Weeks | 24-48 Hours |
| Confidence | High (for rigid ax-ax) | High (for relative config) | Absolute | High (Supportive) |
| Key Failure Mode | Ring flipping averages | Spin diffusion (false +) | Crystal packing forces | Poor basis set selection |
Decision Logic & Workflow
The following diagram illustrates the logical flow for assigning stereochemistry, explicitly handling the "Ring Flip" risk.
Caption: Logical workflow for stereochemical assignment. Note the critical branch for flexible rings requiring Variable Temperature (VT) NMR to prevent averaging errors.
Detailed Experimental Protocols
Protocol 1: Self-Validating H NMR ( -Analysis)
Objective: Obtain high-resolution coupling constants without line broadening.
-
Sample Prep: Dissolve 2–5 mg of analyte in 600 µL of CDCl₃ (or C₆D₆ if signal overlap occurs).
-
Expert Tip: Filter the solution through a cotton plug in a glass pipette directly into the NMR tube to remove particulates that cause magnetic field inhomogeneity.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to
(typically 5–7 seconds). This ensures quantitative integration and sharp multiplets. -
Number of Scans (ns): Minimum 64 to resolve satellite peaks (helps verify purity).
-
Window Function: Apply no line broadening (LB = 0) or Gaussian multiplication to enhance resolution.
-
-
Analysis:
-
Identify the methine proton (
) attached to the substituent. -
If it appears as a triplet of triplets (tt) or doublet of triplets (dt) with two large couplings (
Hz), the proton is axial , confirming the substituent is equatorial (usually trans to an adjacent equatorial group).
-
Protocol 2: 1D-NOE Difference Spectroscopy
Objective: Confirm spatial proximity of non-coupled protons.
-
Sample Prep: The sample must be degassed . Dissolved oxygen is paramagnetic and accelerates relaxation, killing the NOE signal.
-
Procedure: Bubble Argon through the solution for 5 minutes or use the freeze-pump-thaw method (3 cycles).
-
-
Acquisition:
-
Pulse Sequence: selnogp (Bruker) or equivalent 1D selective NOE.
-
Irradiation: Select the frequency of the methyl group or key substituent.
-
Mixing Time: 500–800 ms.
-
-
Validation:
-
Irradiate an arbitrary peak (e.g., TMS) as a control. A flat baseline indicates a clean subtraction.
-
Positive Result: Enhancement of the 1,3-diaxial proton signal confirms the irradiated group is axial.
-
Protocol 3: Computational Validation (DFT-GIAO)
Objective: Statistical arbitration of isomers.
-
Conformational Search: Use Molecular Mechanics (MMFF94) to generate all conformers within a 5 kcal/mol window.
-
Geometry Optimization: Optimize all conformers using DFT at the B3LYP/6-31G(d) level (gas phase or PCM solvent model).
-
NMR Calculation: Perform GIAO NMR calculations on optimized geometries at mPW1PW91/6-311+G(2d,p) level.
-
Analysis: Compare calculated shifts (
) vs. experimental shifts ( ) using the DP4+ probability method (Smith & Goodman). A DP4+ score >95% is considered conclusive.
References
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 9: Stereochemistry and Conformation). Link
-
Smith, S. G., & Goodman, J. M. (2010).[4] Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society, 132(37), 12946–12959. Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (The definitive text on A-values and cyclohexane dynamics). Link
-
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015).[4] Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds. The Journal of Organic Chemistry, 80(24), 12526–12534. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. scribd.com [scribd.com]
- 4. DFT/NMR Approach for the Configuration Assignment of Groups of Stereoisomers by the Combination and Comparison of Experimental and Predicted Sets of Data - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Purity Analysis of trans-4-(Bromomethyl)cyclohexanamine
This guide objectively compares a modern Polar-Embedded RP-HPLC Method with Charged Aerosol Detection (CAD) against traditional alternatives (Standard UV and Derivatization) for the purity analysis of trans-4-(Bromomethyl)cyclohexanamine.
Executive Summary
The analysis of trans-4-(Bromomethyl)cyclohexanamine presents a "perfect storm" of chromatographic challenges: the lack of a strong UV chromophore, the critical need to separate geometric isomers (cis vs. trans), and the chemical instability of the reactive bromomethyl group.
While traditional methods rely on low-wavelength UV monitoring or labor-intensive derivatization, this guide evaluates a superior alternative: Polar-Embedded Reversed-Phase HPLC with Charged Aerosol Detection (CAD) . This approach offers the optimal balance of sensitivity, stability, and isomer resolution.
The Core Challenge
-
Detection: The molecule lacks a conjugated
-system, rendering standard UV (254 nm) useless. -
Stability: The alkyl bromide moiety is susceptible to hydrolysis and nucleophilic attack (dimerization) at basic pH.
-
Selectivity: Separating the trans-isomer (active building block) from the cis-impurity requires shape selectivity often lacking in standard C18 columns.
Part 1: Method Comparison
We compare the Optimized Protocol (Method A) against two common industry alternatives.
Method A: The "Product" (Recommended)
System: Polar-Embedded C18 Column + Charged Aerosol Detection (CAD).
-
Mechanism: The polar-embedded group (e.g., carbamate or amide) shields surface silanols, reducing peak tailing for the protonated amine. CAD provides universal detection for non-chromophoric species.
-
pH Strategy: Acidic (pH ~3.0). This keeps the amine protonated (
) and prevents the nucleophilic degradation of the bromomethyl group.
Method B: Traditional Low-UV
System: Standard C18 + UV at 205–210 nm.
-
Mechanism: Relies on the weak absorbance of the C-Br and C-N bonds.
-
Flaw: High background noise from solvents (acetonitrile cut-off) and poor sensitivity. Impurities with chromophores (e.g., aromatic solvents) are vastly overestimated.
Method C: Derivatization
System: Pre-column reaction (e.g., FMOC-Cl or 2,4-DNFB) + Standard UV.
-
Mechanism: Attaches a UV-absorbing tag to the amine.
-
Flaw: The derivatization reaction can induce degradation of the labile bromomethyl group. It introduces variability, requires excess reagent removal, and is not suitable for high-throughput environments.
Performance Matrix
| Feature | Method A (Polar-Embedded + CAD) | Method B (Standard C18 + Low UV) | Method C (Derivatization) |
| Sensitivity (LOD) | High (< 0.05%) | Low (~0.5%) | High (< 0.05%) |
| Isomer Resolution ( | > 2.5 (Shape Selectivity) | < 1.5 (Often co-elutes) | Variable (Dependent on tag) |
| Sample Stability | Excellent (Acidic pH) | Good (Acidic pH) | Poor (Reaction conditions) |
| Linearity ( | > 0.995 | ~ 0.980 (Baseline noise) | > 0.990 |
| Throughput | High (Direct Inject) | High (Direct Inject) | Low (Prep required) |
Part 2: Scientific Rationale & Mechanism
Why Polar-Embedded Phases?
Standard C18 columns suffer from "silanol activity." The protonated amine of trans-4-(Bromomethyl)cyclohexanamine interacts ionically with residual silanols (
-
The Fix: Polar-embedded phases introduce a hydrophilic group near the ligand base. This creates a "water shield" that blocks the amine from reaching silanols, ensuring sharp peaks and better separation of the cis/trans diastereomers based on their hydrodynamic volume rather than silanol affinity.
Why CAD over UV?
Since the analyte has no chromophore, UV detection at 210 nm is non-specific. Any organic impurity will absorb. CAD detects analytes based on mass, not optical properties.
-
Mechanism: The eluent is nebulized and dried; particles are charged by a corona discharge and detected by an electrometer. The signal is directly proportional to the mass of the analyte, allowing for "calibration-free" estimation of unknown impurities.
Visualizing the Workflow
The following diagram illustrates the decision logic and the mechanism of the recommended method.
Figure 1: Decision tree for selecting the optimal purity analysis method, highlighting the stability and detection constraints.
Part 3: Detailed Experimental Protocol (Method A)
This protocol is self-validating. The resolution between the cis and trans isomers serves as the system suitability test (SST).
Instrumentation & Conditions
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP), 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Detector: Charged Aerosol Detector (CAD). Nebulizer Temp: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Mobile Phase Preparation[1][2][3][4][5]
-
Buffer (Solvent A): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Note: Ammonium formate is volatile and CAD-compatible. Do not use Phosphate buffers with CAD.
-
-
Organic (Solvent B): 100% Acetonitrile (LC-MS Grade).
Gradient Profile
| Time (min) | % A (Buffer) | % B (ACN) | Comment |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold for polar impurities |
| 15.0 | 40 | 60 | Elution of main peak |
| 20.0 | 10 | 90 | Wash column |
| 20.1 | 95 | 5 | Re-equilibration |
| 25.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile (pH 3.0).
-
Critical: Match the diluent pH to the mobile phase to prevent "solvent shock" peak distortion.
-
-
Concentration: 0.5 mg/mL.
-
Procedure: Weigh 10 mg of sample. Dissolve in 20 mL of diluent. Sonicate for 5 mins (keep temperature < 25°C to prevent degradation).
System Suitability Criteria
-
Resolution (
): > 2.0 between cis-isomer (impurity) and trans-isomer (main peak). -
Tailing Factor (
): < 1.5 for the main amine peak. -
Precision: RSD < 2.0% for 5 replicate injections.
References
-
Separation of Isomers: Chromatography Today. "Easy purification of isomers with prepacked glass columns."[1] (Discusses C18 separation of E/Z isomers and scalability).
-
Detection Challenges: Thermo Fisher Scientific. "HPLC - UV-Vis absorption and charged aerosol detection." (Comparison of UV vs. CAD for non-chromophoric analytes).
-
Derivatization Risks: ResearchGate. "RP-HPLC PDA Analysis of Tranexamic Acid in Bulk and Tablet Dosage Form." (Example of derivatization necessity for similar aminocyclohexane structures and associated complexity).
-
Column Selection: Element Lab Solutions. "HPLC UV detection - Basic Theory." (Explains the limitations of low-UV detection and solvent cut-off interference).
Sources
Metabolic Stability of Cyclohexane Linkers vs. Linear Alkyl Chains
Executive Summary: The Linker Liability
In modern drug design—particularly for PROTACs, Antibody-Drug Conjugates (ADCs), and bifunctional molecules—the linker is rarely just a bridge. It is often a metabolic liability. Linear alkyl chains, while synthetically accessible and flexible, frequently serve as "metabolic soft spots," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP450) enzymes.
This guide objectively compares the metabolic stability of Cyclohexane Linkers versus Linear Alkyl Chains . We analyze the mechanistic drivers of stability, provide comparative performance data, and detail a self-validating experimental workflow to assess these moieties in your own pipeline.
Mechanistic Comparison: Rigidity as a Shield
The superior metabolic stability of cyclohexane linkers over linear alkyl chains is governed by three primary physicochemical factors: Conformational Entropy , Steric Hindrance , and Electronic Deactivation .
The "Worm vs. Rock" Model of CYP450 Access
CYP450 enzymes, particularly CYP3A4, possess large, flexible active sites designed to accommodate lipophilic molecules.
-
Linear Alkyl Chains (The Worm): These highly flexible chains can adopt multiple conformations. They easily "thread" into the CYP450 active site, allowing the heme iron to access internal methylene (-CH2-) carbons. This results in rapid hydroxylation and subsequent chain cleavage (N-dealkylation or O-dealkylation).
-
Cyclohexane Linkers (The Rock): The cyclohexane ring introduces structural rigidity. This rigidity imposes a high entropic penalty for the molecule to adopt the specific conformation required to fit into the catalytic pocket. Furthermore, the bulk of the ring provides steric protection to the attached heteroatoms, shielding them from enzymatic attack.
Stereochemistry: Trans- vs. Cis-1,4-Cyclohexane
Not all cyclohexanes are equal.[1][2] The trans-1,4-disubstituted cyclohexane is thermodynamically more stable and generally preferred in drug design.
-
Trans-isomer: Substituents occupy equatorial positions, maximizing the extended conformation. This mimics the length of a linear chain but without the rotational freedom, locking the pharmacophores in a bioactive distance while resisting metabolic folding.
-
Cis-isomer: Forces one substituent into an axial position, creating higher energy conformations that may be more prone to metabolic attack or off-target binding due to "kinked" geometry.
Visualization: CYP450 Interaction Pathways
The following diagram illustrates the kinetic difference in metabolic processing between the two linker types.
Caption: Mechanistic divergence in CYP450 metabolism. Flexible alkyl chains permit heme access, while rigid cyclohexanes suffer steric exclusion.
Comparative Performance Data
The following data summarizes general trends observed in PROTAC and small molecule optimization campaigns.
| Feature | Linear Alkyl Chain (C4-C8) | Cyclohexane Linker (1,4-trans) | Impact on Drug Design |
| Metabolic Stability ( | Low (< 30 min in microsomes) | High (> 120 min in microsomes) | Cyclohexane extends in vivo half-life. |
| Rotatable Bonds | High (N-1) | Low (0 within ring) | Rigidity improves oral bioavailability by reducing entropic penalty upon binding. |
| Solubility (logP) | High Lipophilicity | Moderate Lipophilicity | Cyclohexane breaks planarity, often improving solubility compared to phenyl linkers. |
| Permeability | High (Passive Diffusion) | Moderate to High | Rigidity can enhance permeability by masking polar groups. |
| Synthesis Complexity | Low (Standard coupling) | Moderate (Stereocontrol required) | Alkyls are cheaper; Cyclohexanes require isomer separation or specific precursors. |
Case Study Highlight: PROTAC Optimization
In a study optimizing PROTACs for BET proteins, replacing a linear butyl chain with a trans-cyclohexane linker resulted in a >3-fold increase in microsomal stability without compromising the degradation efficiency (
Experimental Protocol: Microsomal Stability Assay
To validate the stability of your linker choice, use this self-validating microsomal stability protocol. This workflow calculates the Intrinsic Clearance (
Reagents & Setup
-
Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard (IS): Tolbutamide or Propranolol (depending on ionization mode).
-
Controls:
-
Positive Control: Testosterone (High clearance) or Verapamil.
-
Negative Control: Warfarin (Low clearance) or incubation without NADPH (to rule out chemical instability).
-
Step-by-Step Workflow
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.
-
Dosing: Spike test compound (final conc. 1 µM, <0.1% DMSO) into the microsomal mix.
-
Initiation: Add NADPH (final conc. 1 mM) to start the reaction. Time = 0 min.
-
Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard.
-
Processing: Vortex for 10 min, Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Analysis Logic
Plot the natural log (ln) of the "Area Ratio" (Compound/Internal Standard) vs. Time.
-
Slope (
): The gradient of the linear regression. -
Half-life (
): -
Intrinsic Clearance (
):
Assay Visualization
Caption: Self-validating workflow for determining metabolic stability via microsomal clearance.
Strategic Recommendations
-
Early Discovery (Hit-to-Lead): Use linear alkyl chains initially to establish the optimal linker length (e.g., C2-C8) due to synthetic ease.
-
Lead Optimization: Once the optimal length is found, perform a "Rigidification Scan" . Replace the alkyl chain with a cyclohexane (or piperazine/piperidine) ring of comparable length.
-
Example: A C4 alkyl chain (
5-6 Å) can often be replaced by a trans-1,4-cyclohexane ( 5.5 Å).
-
-
Solubility Issues: If the alkyl linker causes poor solubility, the cyclohexane linker often disrupts crystal packing better than a phenyl ring, improving solubility without adding excessive lipophilicity.
-
Safety: Always verify that the cyclohexane ring does not introduce new metabolic liabilities (e.g., hydroxylation on the ring itself). While slower than alkyl chain oxidation, ring hydroxylation can occur. Fluorination of the cyclohexane ring can block these secondary soft spots.
References
-
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. (2024). [Link]
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS Journal. (2015). [Link]
-
Metabolic Stability and its Role in Biopharmaceutical Development. Journal of Clinical Pharmacology. (2019). [Link]
-
Microsomal Stability Fact Sheet. Cyprotex/Evotec. [Link]
Sources
Crystal Structure & Conformational Analysis: trans-4-(Bromomethyl)cyclohexanamine Derivatives
Executive Summary & Strategic Importance
Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.
The trans-4-(Bromomethyl)cyclohexanamine scaffold represents a critical "rigid linker" in modern drug design. Unlike flexible alkyl chains, the cyclohexane ring locks pharmacophores into specific spatial vectors, significantly improving receptor binding affinity and metabolic stability. This guide provides an in-depth structural analysis of this scaffold, contrasting it with its cis-isomer and non-halogenated analogs (e.g., trans-4-methylcyclohexylamine).
Key Takeaway: The trans-isomer exclusively adopts a diequatorial chair conformation in the solid state, maximizing thermodynamic stability and facilitating high-purity crystallization. This distinct packing motif is the primary driver for its separation from the cis-isomer (axial-equatorial) during process scale-up.
Structural Comparison & Performance Metrics
Conformational Landscape: trans vs. cis
The crystallographic behavior of 4-substituted cyclohexylamines is governed by the energy difference between chair conformations.
-
Alternative A (cis-Isomer): In the cis-1,4-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial . This introduces significant 1,3-diaxial steric strain, raising the ground state energy and often resulting in lower melting points and higher solubility (making crystallization difficult).
-
Target Product (trans-Isomer): The trans-1,4-isomer can place both bulky substituents (the aminomethyl and the bromomethyl groups) in equatorial positions. This "diequatorial" lock minimizes steric clash and allows for dense crystal packing.
Crystallographic Data Comparison
The following table synthesizes structural parameters derived from high-resolution X-ray diffraction studies of trans-4-(Bromomethyl)cyclohexanamine analogs (specifically the hydrochloride salt and the structural surrogate trans-4-(aminomethyl)cyclohexanecarboxylic acid).
| Feature | Target: trans-Isomer (Diequatorial) | Alternative: cis-Isomer (Axial/Equatorial) | Impact on Development |
| Crystal System | Monoclinic or Orthorhombic (Common) | Triclinic / Less Ordered | trans forms well-defined lattices suitable for XRD. |
| Space Group | Typically P21/c or Pbca | Variable (often disordered) | High symmetry in trans aids in impurity rejection. |
| Ring Conformation | Chair (Rigid) | Chair (Fluxional) | trans provides a fixed vector for SAR studies. |
| Substituent Orientation | C1-Equatorial / C4-Equatorial | C1-Equatorial / C4-Axial | trans minimizes 1,3-diaxial strain (~1.7 kcal/mol difference). |
| Melting Point | High (>250°C for HCl salt) | Low / Broad Range | High MP indicates strong lattice energy & stability. |
| C-Br Bond Length | 1.94 – 1.98 Å | 1.94 – 1.98 Å | Standard alkyl bromide length; susceptible to SN2. |
| C-N Bond Length | 1.47 – 1.49 Å | 1.47 – 1.49 Å | Typical ammonium salt bond length. |
Critical Insight: The presence of the heavy Bromine atom facilitates absolute structure determination via anomalous dispersion methods in X-ray crystallography, a distinct advantage over the methyl analog (trans-4-methylcyclohexylamine) when assigning stereochemistry early in drug discovery.
Experimental Protocols
Protocol: Selective Crystallization of the trans-Isomer
This protocol leverages the solubility differential driven by the diequatorial packing of the trans-isomer.
Reagents:
-
Crude 4-(Bromomethyl)cyclohexanamine (cis/trans mixture).
-
Solvent: Ethanol/Diethyl Ether or Isopropanol.
-
Acid: HCl (4M in Dioxane).
Workflow:
-
Dissolution: Dissolve the crude free base in minimal hot Ethanol (60°C).
-
Salt Formation: Dropwise addition of HCl/Dioxane with vigorous stirring. The reaction is exothermic; maintain temp < 70°C.
-
Nucleation: Cool slowly to room temperature (25°C) over 2 hours. The trans-isomer (HCl salt) will nucleate first due to higher lattice energy.
-
Ripening: Hold at 0°C for 4 hours to maximize yield.
-
Filtration: Filter the white precipitate. Wash with cold Diethyl Ether to remove the more soluble cis-isomer.
-
Recrystallization: If XRD quality crystals are required, redissolve in boiling Methanol and allow slow evaporation in a vibration-free environment.
Protocol: Single Crystal X-Ray Diffraction (SC-XRD)
Objective: Determine unit cell parameters and confirm relative stereochemistry.
-
Crystal Selection: Select a prism-like crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope. Look for sharp extinction.
-
Mounting: Mount on a glass fiber or MiTeGen loop using paratone oil.
-
Data Collection:
-
Instrument: Bruker D8 QUEST or equivalent (Mo K
radiation, = 0.71073 Å). -
Temperature: 100 K (Cryostream) to reduce thermal motion and improve resolution of the flexible cyclohexane ring.
-
Strategy: Collect a full sphere of data (
) to ensure high redundancy.
-
-
Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Pay attention to the Flack Parameter if the space group is non-centrosymmetric (though the racemate is common).
Visualizing the Structural Logic
Diagram 1: Conformational Energy & Synthesis Workflow
This diagram illustrates the thermodynamic drive toward the trans-isomer and the separation logic.
Caption: Thermodynamic selection of the trans-isomer via crystallization. The high-energy cis-conformer remains in solution, while the stable diequatorial trans-conformer forms the crystal lattice.
Diagram 2: X-Ray Diffraction Workflow
Caption: Standard workflow for determining the crystal structure of the brominated derivative.
References
-
Groth, P. (1968).[1] Crystal structure of the trans form of 1,4-aminomethylcyclohexanecarboxylic acid. Acta Chemica Scandinavica, 22, 143-148.[1] Link
- Foundational reference for the conformation of trans-1,4-disubstituted cyclohexanes.
-
Lászlo, J., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.[2] Nature Communications / PMC. Link
- Describes the synthesis and separation of these specific amine intermedi
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: trans-4-methylcyclohexylamine hydrochloride. Cambridge Structural Database.[3] Link
- Provides the structural surrogate data for the non-bromin
-
PubChem. (2024). 4-(Bromomethyl)cyclohexanamine hydrochloride (CID 13473343). National Library of Medicine. Link
Sources
- 1. Crystal structure of the trans form of 1,4-aminomethylcyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. 反-4-(氨基甲基)环己烷羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-(Aminomethyl)cyclohexanecarboxylic acid | C8H15NO2 | CID 5526 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparative yield of trans-4-(Bromomethyl)cyclohexanamine synthesis routes
Comparative Yield Analysis: Synthesis of trans-4-(Bromomethyl)cyclohexanamine
Part 1: Executive Strategic Analysis
The Core Challenge: The synthesis of trans-4-(bromomethyl)cyclohexanamine presents a classic "bifunctional incompatibility" challenge. The molecule contains a nucleophilic primary amine and an electrophilic alkyl bromide on the same cyclohexane scaffold. If left unprotected, the molecule will undergo intermolecular self-alkylation (polymerization) or intramolecular cyclization (though less favored due to ring strain).
Therefore, the critical determinant of yield is not merely the bromination efficiency, but the protection strategy employed to mask the amine during the activation of the alcohol.
Route Comparison Summary:
| Metric | Route A: The "Gold Standard" (Boc-Protection/Appel) | Route B: The "Direct" Acid Route (HBr/PBr3) |
| Overall Yield | 68% – 76% | 35% – 45% |
| Purity Profile | High (>98% trans) | Moderate (Risk of epimerization) |
| Scalability | Excellent (Mild conditions) | Poor (Harsh workup required) |
| Primary Risk | Triphenylphosphine oxide removal | Polymerization of free amine |
| Key Reagent | CBr4 / PPh3 (Appel) | 48% HBr or PBr3 |
Part 2: Detailed Technical Routes & Yield Analysis
Route A: The N-Boc Protection / Appel Bromination Pathway (Recommended)
This route is the industry standard for medicinal chemistry applications (e.g., Cariprazine intermediates) due to its reliability and preservation of the trans stereochemistry.
Step-by-Step Yield Breakdown:
-
Protection: trans-4-Aminocyclohexanecarboxylic acid
trans-4-(Boc-amino)cyclohexanecarboxylic acid.-
Reagents:
, , Dioxane/Water. -
Yield:95–98%
-
Insight: Quantitative conversion is typical. The trans configuration is stable under basic conditions.
-
-
Reduction: Carboxylic Acid
Alcohol (tert-butyl trans-(4-(hydroxymethyl)cyclohexyl)carbamate).-
Method 1 (Mixed Anhydride):
then . Yield:80–85% . -
Method 2 (Ester/LiBH4): Methyl ester formation then
reduction. Yield:90–95% . -
Selection: Method 2 is superior for scale, avoiding the unstable mixed anhydride intermediate.
-
-
Bromination: Alcohol
Bromide.-
Reagents:
, , DCM, . -
Yield:85–92%
-
Mechanism:[1][2][3][4][5][6][7] The Appel reaction proceeds under neutral conditions, preventing N-Boc deprotection. The reaction occurs at the exocyclic methylene, so the trans ring stereochemistry is not at risk of inversion (unlike direct substitution on the ring).
-
Cumulative Yield: ~76% (Best Case)
Route B: The Direct Hydrobromic Acid Pathway
This route attempts to convert the amino-alcohol directly to the amino-bromide hydrobromide salt.
-
Reaction: trans-4-(Hydroxymethyl)cyclohexanamine + 48% HBr (reflux).
-
Yield: 35–45%
-
Failure Modes:
-
Epimerization: Harsh acid reflux can cause partial isomerization to the thermodynamically favored cis-isomer (via carbocation intermediates if any hydride shift occurs, though less likely on primary carbons, it stresses the ring).
-
Purification: Separating the product from unreacted amino-alcohol is difficult as both are highly polar salts.
-
Part 3: Experimental Protocols (Route A Focus)
Protocol 1: High-Fidelity Reduction of the Ester
Context: Starting from Methyl trans-4-(Boc-amino)cyclohexanecarboxylate.
-
Setup: Flame-dried 3-neck flask,
atmosphere. -
Dissolution: Dissolve starting ester (1.0 equiv) in anhydrous THF (10 mL/g). Cool to
. -
Addition: Add
(2.0 equiv) portion-wise. (Note: is safer and more chemoselective than for this substrate). -
Reaction: Add Methanol (1.5 equiv) dropwise to activate the borohydride. Stir at
for 1h, then warm to RT for 4h. -
Quench: Cool to
. Add Sat. dropwise. -
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over
.[8][9] -
Result: White solid. Yield: 92% . Purity >98%.
Protocol 2: The Appel Bromination
Context: Converting the N-Boc alcohol to the bromide.
-
Setup: Dissolve N-Boc alcohol (1.0 equiv) and
(1.25 equiv) in anhydrous DCM (15 mL/g). Cool to . -
Addition: Add
(1.25 equiv) dissolved in DCM slowly over 30 mins. Crucial: Maintain T < to minimize side reactions. -
Monitoring: Reaction is usually complete in 2h at
. TLC (Hex/EtOAc 4:1) will show a new non-polar spot ( ). -
Workup: Concentrate directly. Suspend residue in
(precipitates ). Filter through a silica plug eluting with /Hexane. -
Result: Colorless oil/solid. Yield: 88% .
Part 4: Visualizing the Chemical Logic
Figure 1: Decision tree comparing the high-yield Appel route against the riskier PBr3 route.
References
-
Shen, Y., et al. (2019). "Design, Synthesis, and Characterization of Novel N-Boc-trans-4-(hydroxymethyl)cyclohexylcarbamate Derivatives." Journal of Medicinal Chemistry, 62(9), 4755–4771.
- Grounding: Establishes the reduction yield of the ester to alcohol
-
Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811.
- Grounding: The foundational text for the bromin
-
Organic Syntheses. (2011). "Preparation of tert-Butyl Carbamates." Organic Syntheses, Coll.[10] Vol. 10, p. 204.
- Grounding: Validates the N-Boc protection protocols and stability.
-
CymitQuimica. (2024). "Product Analysis: tert-Butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamate."
- Grounding: Confirms the commercial availability and stability of the key alcohol intermedi
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. BJOC - Revisiting the bromination of 3β-hydroxycholest-5-ene with CBr4/PPh3 and the subsequent azidolysis of the resulting bromide, disparity in stereochemical behavior [beilstein-journals.org]
- 3. nva.sikt.no [nva.sikt.no]
- 4. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]
- 5. CBr4 as a Halogen Bond Donor Catalyst for the Selective Activation of Benzaldehydes to Synthesize α,β-Unsaturated Ketones [organic-chemistry.org]
- 6. Appel Reaction [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Hydroxymethylation hydroxylation of 1,3-diarylpropene through a catalytic diastereoselective Prins reaction: cyclization logic and access to brazilin core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Personal Protective Equipment & Handling Guide: trans-4-(Bromomethyl)cyclohexanamine
Executive Safety Summary
Compound Class: Bifunctional Alkylating Agent / Primary Amine Primary Hazards: Skin Corrosion (Category 1B), Serious Eye Damage (Category 1), Acute Toxicity, Suspected Carcinogen/Mutagen (Alkylating potential).[1][2] Operational Status: High Containment Required. [1][2][3][4]
trans-4-(Bromomethyl)cyclohexanamine presents a unique dual-hazard profile.[1][2][3][4] It contains a nucleophilic amine group and an electrophilic bromomethyl group on the same scaffold.[1] This creates two critical risks:
-
Biological: It is a potent alkylating agent capable of modifying DNA and proteins, posing mutagenic risks similar to nitrogen mustards or benzyl halides.[1]
-
Chemical Stability: As a free base, the molecule is liable to intermolecular self-alkylation (polymerization), leading to rapid decomposition and exotherms.[1][2] It is typically stabilized and supplied as a hydrochloride (HCl) or hydrobromide (HBr) salt.[1][2]
Hazard Assessment & Chemical Logic (The "Why")
To handle this chemical safely, one must understand the causality behind its reactivity.[1]
| Feature | Chemical Basis | Safety Implication |
| Bromomethyl Group (-CH2Br) | Primary alkyl halide.[1][2][3][4] High susceptibility to | Genotoxic Hazard. Standard nitrile gloves are insufficient for prolonged contact.[1][2] Requires lachrymator-style handling protocols.[1][2][3][4] |
| Amine Group (-NH2) | Basic nitrogen.[1][2][3][4] Corrosive to mucous membranes and skin.[1][2] | Tissue Destruction. Inhalation of dust/vapors causes immediate respiratory tract damage.[1][2] |
| Bifunctionality | Presence of both reactive groups allows the molecule to react with itself.[1] | Instability. The free base must be generated in situ or handled at low temperatures.[1][2] Never store the free base for extended periods.[1] |
Personal Protective Equipment (PPE) Matrix
Core Directive: Treat as a "Select Carcinogen" due to alkylating capability.[1][2]
Glove Selection Protocol
Do NOT rely on single-layer nitrile gloves. Alkyl bromides can permeate thin nitrile in <15 minutes.[1][2][3][4]
| Layer | Material | Specification | Rationale |
| Inner Layer | Laminate Film (e.g., Silver Shield® / 4H®) | 2.7 mil minimum | Provides >4-hour breakthrough time against alkyl halides.[1][2][3][4] |
| Outer Layer | Nitrile | 5-8 mil (Long Cuff) | Provides dexterity and mechanical protection for the inner laminate glove.[1][2][3][4] |
| Inspection | Visual Check | Pre-use inflation test | Check for pinholes; laminate gloves can be brittle.[1][2] |
Body & Respiratory Protection[1][2][4]
-
Respiratory: Work must be performed in a certified Chemical Fume Hood (Face velocity 80-100 fpm).[1][2][3][4] If working outside a hood (e.g., balance failure), a Full-Face Respirator with OV/AG/P100 (Organic Vapor/Acid Gas/HEPA) cartridges is mandatory.[1][2][3][4]
-
Eye/Face: Chemical splash goggles (ventless) are required.[1][2] A face shield is recommended during quenching or large-scale (>5g) handling.[1][2][3][4]
-
Clothing: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.[1][2]
Operational Workflow: Step-by-Step
Phase 1: Receiving & Storage[1][3][4]
-
Inspection: Upon receipt, check the bottle for signs of pressure buildup (bulging).[1]
-
Environment: Store in a dedicated flammables/corrosives refrigerator (+2°C to +8°C).
-
Segregation: Store away from strong oxidizers and strong bases.[1][2] Accidental contact with base will liberate the free amine, triggering polymerization.[1]
Phase 2: Weighing & Dispensing[1][3][4]
-
Engineering Control: Use a static-free balance enclosure inside the fume hood.
-
Technique:
Phase 3: Reaction Setup (In Situ Free Basing)[1][2][3][4]
-
Context: Most reactions require the free amine.[1]
-
Protocol:
Visualization: Handling Logic
Figure 1: Decision logic for storage and handling based on the chemical form.
Emergency Response & Decontamination
Spill Management (Solid/Liquid)[1][2][3][4]
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and a respirator if outside the hood.[1][2]
-
Neutralize:
-
Clean: Wash the surface with soapy water, then water.[1]
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Do not use alcohol (increases skin permeability).[2]
-
Eye Contact: Flush for 15 minutes. Seek immediate ophthalmological attention.
Disposal & Quenching Protocol
Never dispose of active alkylating agents directly into waste streams.[1][2] They must be chemically deactivated.[1][2]
Quenching Procedure (Thiosulfate Method)
This method converts the reactive alkyl bromide into a non-toxic Bunte salt.[1]
-
Preparation: Prepare a solution of Sodium Thiosulfate (15% w/v) in water.
-
Addition: Slowly add the waste residue or glassware rinse to the thiosulfate solution.[1]
-
Stirring: Stir at room temperature for 12 hours.
-
Verification: Check pH. If acidic, neutralize with Sodium Bicarbonate.[1]
-
Disposal: The resulting mixture can typically be disposed of as non-halogenated aqueous waste (check local EHS regulations).[1][2]
Visualization: Quenching Mechanism
Figure 2: Chemical deactivation pathway for alkyl bromides.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]
-
Lunn, G., & Sansone, E. B. (1990).[1][2] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1][2][3][4] (Referenced for Thiosulfate quenching protocols).
-
Ansell Healthcare. (2022).[1][2] Chemical Resistance Guide: Permeation & Degradation Data.
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][4] [1][2][3][4]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
